molecular formula C10H13ClO B189968 2-(tert-Butyl)-4-chlorophenol CAS No. 13395-85-2

2-(tert-Butyl)-4-chlorophenol

Cat. No.: B189968
CAS No.: 13395-85-2
M. Wt: 184.66 g/mol
InChI Key: YLSXYZWJAZVUBD-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chlorophenol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSXYZWJAZVUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333821
Record name 2-(tert-Butyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-85-2
Record name 2-(tert-Butyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13395-85-2

This technical guide provides a comprehensive overview of 2-(tert-Butyl)-4-chlorophenol, a substituted phenolic compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a detailed synthesis protocol, and a discussion of the potential biological activities of related compounds.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₃ClO.[1] While extensive experimental data for this specific isomer is limited in publicly available literature, computed properties and data for its isomer, 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2), can provide some context. It is crucial to note that properties can differ significantly between isomers.

Table 1: Chemical and Physical Properties of this compound and its Isomer

PropertyThis compound (CAS: 13395-85-2)4-tert-Butyl-2-chlorophenol (CAS: 98-28-2)
Molecular Formula C₁₀H₁₃ClO[1]C₁₀H₁₃ClO[2][3][4][5]
Molecular Weight 184.66 g/mol [1]184.66 g/mol [2][3][5]
IUPAC Name 2-tert-butyl-4-chlorophenol[1]4-tert-butyl-2-chlorophenol[2][3][5]
Melting Point Data not available85-86 °C
Boiling Point Data not availableData not available
Density Data not available1.099 g/cm³ @ 20 °C
Solubility Data not availableModerately soluble in organic solvents; less soluble in water.[4]
XLogP3 3.8[1]3.9[2]

Note: Properties for 4-tert-Butyl-2-chlorophenol are provided for informational purposes and may not be representative of this compound.

Safety and Hazard Information

Table 2: GHS Hazard Information for 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2)

Hazard ClassHazard StatementPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]GHS07
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2]GHS07
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage[2]GHS05
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[2]GHS07

Precautionary Statements (for 4-tert-Butyl-2-chlorophenol): P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, and P501.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

  • 4-chlorophenol

  • tert-butanol

  • Concentrated sulfuric acid

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice water

  • Brine

Procedure:

  • To a mixture of 4-chlorophenol and tert-butanol, add concentrated hydrochloric acid.

  • Subsequently, add concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous mixture twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (three times) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40/1) eluent system to yield this compound as a colorless solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup cluster_purification Purification 4-Chlorophenol 4-Chlorophenol Reaction Mixture Reaction Mixture 4-Chlorophenol->Reaction Mixture tert-Butanol tert-Butanol tert-Butanol->Reaction Mixture Conc. HCl Conc. HCl Conc. HCl->Reaction Mixture Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Reaction Mixture Ice Water Quench Ice Water Quench Ethyl Acetate Extraction Ethyl Acetate Extraction Ice Water Quench->Ethyl Acetate Extraction Washing (Water & Brine) Washing (Water & Brine) Ethyl Acetate Extraction->Washing (Water & Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Water & Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound Reaction Mixture->Ice Water Quench

Caption: Synthesis workflow for this compound.

Spectroscopic Data

As of the latest information available, specific, experimentally derived spectroscopic data (NMR, IR, Mass Spec) for this compound is not widely published. However, data for the isomer 4-tert-Butyl-2-chlorophenol is available and can be used cautiously for comparison of general spectral features of related structures.

It is imperative that researchers obtain and verify spectroscopic data for their own synthesized or acquired samples of this compound for accurate identification and characterization.

Biological Activity

While specific biological activity and signaling pathway information for this compound is not well-documented in the searched literature, the broader class of substituted phenols is known for a range of biological effects. For instance, the related compound 2,4-di-tert-butylphenol has been reported to exhibit antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The biological effects of 2,4-di-tert-butylphenol are suggested to be mediated through interactions with cellular signaling pathways, including the induction of apoptosis in cancer cells via the intrinsic pathway.[6] Some studies have also indicated that 2,4-di-tert-butylphenol may act as an endocrine disruptor by activating retinoid X receptors.[8]

Given the structural similarities, it is plausible that this compound could exhibit some of these activities, but dedicated biological studies are required to confirm this. The presence of the chlorine atom and the specific positioning of the tert-butyl group will undoubtedly influence its biological profile.

Potential_Biological_Activities cluster_activities Potential Biological Activities (Hypothesized) This compound This compound Antioxidant Antioxidant This compound->Antioxidant ? Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory ? Anticancer Anticancer This compound->Anticancer ? Antimicrobial Antimicrobial This compound->Antimicrobial ? Endocrine Disruption Endocrine Disruption This compound->Endocrine Disruption ?

Caption: Hypothesized biological activities of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The information on isomers is provided for context and should not be assumed to be directly applicable to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(tert-Butyl)-4-chlorophenol (CAS No. 13395-85-2). The information herein is intended to support research, development, and drug discovery activities by offering a consolidated reference for this compound's fundamental characteristics. This document details its known physical and chemical properties, outlines experimental protocols for their determination, and provides a visual representation of a general experimental workflow.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. The quantitative data available for this compound are summarized in the table below. It is important to note the distinction between this compound and its isomer, 4-tert-Butyl-2-chlorophenol (CAS No. 98-28-2), as their properties may differ.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃ClO-
Molecular Weight 184.66 g/mol PubChem[1]
Physical State Colorless solidChemicalBook[2]
Boiling Point 239 °CChemicalBook[2]
Density 1.109 g/cm³ChemicalBook[2]
pKa (Acid Dissociation Constant) 10.89 ± 0.18Predicted (ChemicalBook)[2]
LogP (Octanol-Water Partition Coefficient) 3.8Computed (PubChem XLogP3)[1]
Flash Point 98 °CChemicalBook[2]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of phenolic compounds, which can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting range.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound, it describes the equilibrium between the protonated (phenol) and deprotonated (phenoxide) forms.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Sample Preparation: A series of solutions is prepared by diluting an aliquot of the stock solution into buffer solutions of different, precisely measured pH values.

  • UV-Vis Spectra Acquisition: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range. The phenol and its corresponding phenoxide ion will exhibit different absorbance spectra.

  • Data Analysis: The absorbance data at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) is plotted against the pH.

  • pKa Calculation: The pKa is determined as the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a conical flask.

  • Shaking: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove any suspended particles.

  • Sample Preparation: A known volume of the clear supernatant is carefully removed and filtered through a syringe filter. The filtrate is then diluted with a suitable solvent for analysis.

  • Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Solubility Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Experimental Workflow Visualization

As no specific signaling pathways involving this compound have been prominently identified in the literature, the following diagram illustrates a generalized experimental workflow for the determination of a key physicochemical property, solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Centrifuge supernatant D->E F Filter through syringe filter E->F G Dilute filtered sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination of this compound.

References

2-(tert-Butyl)-4-chlorophenol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(tert-Butyl)-4-chlorophenol, a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the ortho position (carbon 2) and a chlorine atom at the para position (carbon 4) relative to the hydroxyl group.

IUPAC Name: 2-tert-butyl-4-chlorophenol.[1]

Synonyms: 4-Chloro-2-tert-butylphenol, 2-tert-Butyl-p-chlorophenol, Phenol, 4-chloro-2-(1,1-dimethylethyl)-.[2][3]

molecular_structure cluster_ring cluster_tert_butyl C1 C C2 C C1->C2 C6 C C1->C6 O O C1->O OH C3 C C2->C3 C2->C3 C_tert C C2->C_tert C(CH₃)₃ C4 C C3->C4 C5 C C4->C5 C4->C5 Cl Cl C4->Cl Cl C5->C6 C6->C1 H_O H O->H_O CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3 L1 L2 L4

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueReference
CAS Number 13395-85-2[1][2]
Molecular Formula C₁₀H₁₃ClO[1][2][3]
Molecular Weight 184.66 g/mol [1][2]
Boiling Point 239 °C[2]
Density 1.109 g/cm³[2]
Flash Point 98 °C[2]
pKa 10.89 ± 0.18 (Predicted)[2]
Appearance Colorless solid[2][4]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol.[2][4] The detailed experimental protocol is provided below.

Reaction: Friedel-Crafts Alkylation

Starting Materials:

  • 4-Chlorophenol (0.39 mol)[2][4]

  • tert-Butanol (0.78 mol)[2][4]

Reagents and Solvents:

  • Concentrated Sulfuric Acid (H₂SO₄)[2][4]

  • Concentrated Hydrochloric Acid (HCl)[2]

  • Ethyl Acetate (EA)[2][4]

  • Petroleum Ether[2]

  • Water (H₂O)[2]

  • Brine[2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[2][4]

Procedure:

  • Reaction Setup: A mixture of 4-chlorophenol (50 g, 0.39 mol) and tert-butanol (57.6 g, 0.78 mol) is prepared. Concentrated hydrochloric acid is added to this mixture.[2]

  • Catalyst Addition: Concentrated sulfuric acid (40 mL) is added dropwise to the mixture.[2][4]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 48 hours.[2][4]

  • Work-up and Extraction: Upon completion, the reaction mixture is poured into ice water and extracted twice with ethyl acetate.[2] The combined organic layers are washed sequentially with water (three times) and brine.[2]

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate and then filtered.[2][4]

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (40:1) as the eluent.[2]

  • Final Product: The purified product, this compound, is obtained as a colorless solid with a yield of approximately 68%.[2]

experimental_workflow start Starting Materials (4-Chlorophenol, tert-Butanol) mix Mix & Add Acids (Conc. HCl, Conc. H₂SO₄) start->mix 1 react Stir at Room Temperature (48 hours) mix->react 2 quench Quench with Ice Water react->quench 3 extract Extract with Ethyl Acetate quench->extract 4 wash Wash Organic Layer (Water, Brine) extract->wash 5 dry Dry over Na₂SO₄ wash->dry 6 filter Filter & Concentrate dry->filter 7 purify Column Chromatography (Petroleum Ether/Ethyl Acetate 40:1) filter->purify 8 end_node Final Product (2-tert-Butyl-4-chlorophenol) purify->end_node 9

Caption: Workflow for the synthesis of this compound.

References

Synonyms for 2-tert-Butyl-4-chlorophenol in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synonyms and Properties of 2-tert-Butyl-4-chlorophenol

This guide provides a comprehensive overview of the chemical compound 2-tert-Butyl-4-chlorophenol, focusing on its various synonyms, chemical identifiers, and key physical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed and accurate information for their work.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is crucial for accurate documentation and research. 2-tert-Butyl-4-chlorophenol is known by several names and is registered under a unique CAS number, which are essential for database searches and regulatory compliance.

Identifier TypeValue
Primary Name 2-tert-Butyl-4-chlorophenol
IUPAC Name 2-tert-butyl-4-chlorophenol[1]
CAS Number 13395-85-2[1][2]
Depositor-Supplied Synonyms 2-(tert-Butyl)-4-chlorophenol, 2-Tert-butyl-4-chlorophenol[1]
Other Identifiers DTXSID60333821, RefChem:254790, DTXCID70284911[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-tert-Butyl-4-chlorophenol. These properties are fundamental for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)O[1]
InChI InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3[1]
InChIKey YLSXYZWJAZVUBD-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of 2-tert-Butyl-4-chlorophenol

A common laboratory-scale synthesis of 2-tert-Butyl-4-chlorophenol has been reported with a 68% yield.[2]

Materials:

  • 4-chlorophenol (50 g, 0.39 mol)

  • tert-butanol (57.6 g, 0.78 mol)

  • Concentrated hydrochloric acid

  • Sulfuric acid (40 mL)

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Concentrated hydrochloric acid is added to a mixture of 4-chlorophenol and tert-butanol.[2]

  • Sulfuric acid is subsequently added, and the reaction mixture is stirred at room temperature for 48 hours.[2]

  • Upon completion, the mixture is poured into ice water and extracted twice with ethyl acetate.[2]

  • The organic layers are combined, washed sequentially with water (three times) and brine, and then dried over anhydrous sodium sulfate.[2]

  • After filtration, the filtrate is concentrated and purified by column chromatography using an eluent of petroleum ether/ethyl acetate (40/1) to yield the final product as a colorless solid.[2]

Synthesis_Workflow Reactants Reactants (4-chlorophenol, tert-butanol, conc. HCl, H₂SO₄) Reaction Stir at Room Temperature (48 hours) Reactants->Reaction Quench Pour into Ice Water Reaction->Quench Extraction Extract with Ethyl Acetate (2x) Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Column Chromatography (Petroleum Ether / Ethyl Acetate) Dry->Purify Product Product (2-tert-Butyl-4-chlorophenol) Purify->Product

Caption: Workflow for the synthesis of 2-tert-Butyl-4-chlorophenol.

Compound Identification and Synonym Relationship

The following diagram illustrates the relationship between the primary name of the compound and its various identifiers, which are crucial for its unambiguous identification in the chemical literature and databases.

Synonyms Core 2-tert-Butyl-4-chlorophenol IUPAC IUPAC Name 2-tert-butyl-4-chlorophenol Core->IUPAC CAS CAS Number 13395-85-2 Core->CAS Formula Molecular Formula C₁₀H₁₃ClO Core->Formula InChIKey InChIKey YLSXYZWJAZVUBD-UHFFFAOYSA-N Core->InChIKey SMILES SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)O Core->SMILES Other Other Identifiers DTXSID60333821 Core->Other

Caption: Relationship between 2-tert-Butyl-4-chlorophenol and its key identifiers.

References

In-Depth Technical Guide: Health and Safety Data for 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-4-chlorophenol, with the CAS Registry Number 98-28-2, is a substituted phenol that finds application as an intermediate in the synthesis of various chemical compounds, including antioxidants, UV stabilizers, and agrochemicals.[1] It is also utilized in the production of phenolic resins for coatings, adhesives, and molding materials, and as a disinfectant and preservative due to its antimicrobial properties.[1] Given its use in industrial and research settings, a thorough understanding of its health and safety profile is essential for safe handling and risk assessment.

This technical guide provides a comprehensive overview of the available health and safety data for this compound, including its physicochemical properties, toxicological profile, and recommended safety precautions. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its potential for absorption, distribution, and environmental fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₃ClO[2]
Molecular Weight 184.66 g/mol [2]
Appearance Colorless liquid or solid[1]
CAS Number 98-28-2[2]
Synonyms 4-tert-Butyl-2-chlorophenol, 2-Chloro-4-tert-butylphenol[2]
Octanol/Water Partition Coefficient (log Kow) 3.9[2]

Toxicological Profile

The toxicological profile of this compound is summarized based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

According to aggregated information from notifications to the ECHA Classification and Labelling (C&L) Inventory, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [2]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]

  • Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation. [2]

The signal word associated with this classification is "Danger".[2]

Acute Toxicity
Skin and Eye Irritation

The classification of "Skin Irritation (Category 2)" suggests that this compound can cause reversible inflammatory changes to the skin. The "Serious Eye Damage (Category 1)" classification indicates a risk of severe, and potentially irreversible, damage to the eye upon contact.

Mutagenicity and Carcinogenicity

There is a lack of publicly available data on the mutagenic and carcinogenic potential of this compound. However, studies on structurally related compounds, such as other chlorophenols, have shown mixed results in mutagenicity and carcinogenicity assays. For instance, 2,4,6-trichlorophenol has been shown to be carcinogenic in male F344 rats and both sexes of B6C3F1 mice.

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments relevant to the GHS classification of this compound, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The substance is administered orally to a group of animals (typically 3).

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.

  • Data Analysis: The classification is determined based on the dose levels at which mortality is observed.

G_Acute_Oral_Toxicity_Workflow start Start dose_selection Select Starting Dose (e.g., 300 mg/kg) start->dose_selection dosing Administer Substance to 3 Animals dose_selection->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation decision Evaluate Outcome observation->decision stop Stop & Classify decision->stop 2-3 Deaths lower_dose Dose Lower Level decision->lower_dose 0-1 Deaths higher_dose Dose Higher Level decision->higher_dose 3 Deaths at starting dose lower_dose->dosing higher_dose->dosing

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the skin of an animal. The degree of irritation is assessed at specific intervals.

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.

    • The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed, and the skin is cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of erythema and edema are scored using a standardized scale (e.g., Draize scale). The mean scores for each effect are calculated to determine the primary irritation index and the classification of the substance.

G_Skin_Irritation_Workflow start Start animal_prep Animal Preparation (Albino Rabbit, Fur Removal) start->animal_prep application Apply 0.5g/0.5mL Substance to Skin animal_prep->application exposure 4-Hour Semi-Occlusive Exposure application->exposure removal Remove Substance & Cleanse Skin exposure->removal observation Observe & Score Erythema/Edema (1, 24, 48, 72h) removal->observation classification Classify Irritation Potential observation->classification

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is examined for ocular lesions at 1, 24, 48, and 72 hours after application.

  • Data Analysis: The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are scored using a standardized scale. The scores are used to classify the substance's irritation potential.

G_Eye_Irritation_Workflow start Start animal_selection Select Animal (Albino Rabbit) start->animal_selection instillation Instill 0.1mL/0.1g Substance into Conjunctival Sac animal_selection->instillation observation Observe & Score Ocular Lesions (1, 24, 48, 72h) instillation->observation classification Classify Irritation Potential observation->classification

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Potential Mechanisms of Action and Signaling Pathways

While specific mechanistic studies on this compound are limited, the broader classes of chlorophenols and tert-butylphenols are known to exert biological effects through various mechanisms, including endocrine disruption.

Endocrine Disruption

Several phenolic compounds have been shown to interact with nuclear receptors, potentially disrupting endocrine signaling.

  • Androgen Receptor (AR) Antagonism: Studies on various tert-butylphenols and chlorophenols have demonstrated antagonistic effects on the androgen receptor. This means they can block the normal activity of androgens like testosterone.

  • Estrogen Receptor (ER) Modulation: Some chlorophenols and tert-butylphenols have been found to act as agonists or antagonists of the estrogen receptor, thereby interfering with estrogen signaling.

The potential for this compound to act as an endocrine disruptor warrants further investigation, particularly in the context of drug development where off-target effects are a significant concern.

G_Endocrine_Disruption_Pathway cluster_cell Target Cell AR Androgen Receptor (AR) HormoneResponse Hormone-Responsive Gene Expression AR->HormoneResponse Regulates ER Estrogen Receptor (ER) ER->HormoneResponse Regulates BiologicalEffect Altered Biological Response HormoneResponse->BiologicalEffect Androgen Androgen Androgen->AR Binds & Activates Estrogen Estrogen Estrogen->ER Binds & Activates Chemical This compound (Potential Disruptor) Chemical->AR Antagonizes (Blocks Binding) Chemical->ER Modulates (Agonist/Antagonist)

Caption: Potential Endocrine Disruption by this compound.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary to prevent splashes to the face.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

Conclusion

This compound is a chemical with significant health hazards, including acute oral toxicity, skin irritation, and the potential for serious eye damage. While specific quantitative toxicological data is not extensively available in the public literature, its GHS classification provides a strong basis for implementing stringent safety measures. The potential for this compound to act as an endocrine disruptor, based on data from related phenolic compounds, highlights an area for further research and consideration, especially for professionals in drug development. Adherence to the recommended handling and safety precautions is paramount to minimize the risk of exposure and adverse health effects.

References

Antimicrobial Activity of 2-(tert-Butyl)-4-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, address the user's core requirements by presenting the available information on related compounds as a proxy, highlighting the need for further research on 2-(tert-butyl)-4-chlorophenol itself. The methodologies and findings presented for these related compounds can serve as a foundational framework for designing future studies on the target molecule.

Antimicrobial Spectrum of Structurally Related Phenols

While specific data for this compound is absent, research on related compounds like 4-tert-Butyl-2-chlorophenol and 2,4-di-tert-butylphenol indicates a broad spectrum of antimicrobial activity. These compounds have demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria as well as fungi. This activity is a recognized characteristic of phenolic compounds, which can disrupt microbial cell membranes and interfere with essential cellular functions.

For illustrative purposes, a summary of the antimicrobial activities of the well-researched compound 2,4-di-tert-butylphenol is presented below. It is crucial to note that these values are not directly applicable to this compound and should be considered indicative of the potential of this class of compounds.

Table 1: Representative Antimicrobial Activity of 2,4-di-tert-butylphenol

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA31.25[1]
Escherichia coliATCC 25922>100[1]
Candida albicans--[2]
Aspergillus niger--[3]
Fusarium oxysporum--[3]
Penicillium chrysogenum--[3]

Postulated Mechanisms of Action

The antimicrobial mechanism of phenolic compounds generally involves multiple cellular targets. For 2,4-di-tert-butylphenol, the proposed mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of the tert-butyl group facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and functionality, leading to leakage of intracellular components and ultimately cell death.

  • Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of essential microbial enzymes, leading to their inactivation.

  • Inhibition of Biofilm Formation: Studies on 2,4-di-tert-butylphenol have shown its ability to inhibit the formation of biofilms, which are structured communities of microbial cells that exhibit increased resistance to antimicrobial agents.[2] This is a critical aspect of its potential therapeutic value.

  • Disruption of Virulence Factors: Research indicates that 2,4-di-tert-butylphenol can inhibit the production of key virulence factors in pathogens like Candida albicans, such as hemolysins, phospholipases, and secreted aspartyl proteinases, which are crucial for host invasion.[2]

A logical workflow for investigating the mechanism of action of a novel antimicrobial compound like this compound is depicted below.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation MIC Determine MIC and MBC Membrane Cell Membrane Integrity Assays (e.g., PI staining, leakage assays) MIC->Membrane Biofilm Biofilm Inhibition/Disruption Assays (e.g., Crystal violet staining) MIC->Biofilm Virulence Virulence Factor Inhibition Assays MIC->Virulence Analysis Analyze Data and Identify Cellular Targets Membrane->Analysis Biofilm->Analysis Virulence->Analysis Pathway Transcriptomic/Proteomic Analysis Analysis->Pathway

Caption: Workflow for Investigating Antimicrobial Mechanism.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial activity of a compound are standardized to ensure reproducibility. The following are generalized protocols that would be applicable for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Sterile 96-well microtiter plates.

  • Incubator.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Include positive and negative controls B->C D Incubate under appropriate conditions C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Broth Microdilution Method for MIC Determination.

Cell Membrane Integrity Assay

This assay helps to determine if the antimicrobial compound disrupts the microbial cell membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

  • Microbial cells treated with the test compound at MIC and sub-MIC concentrations.

  • Untreated control cells.

  • Phosphate-buffered saline (PBS).

  • Propidium iodide (PI) solution.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Treat microbial cells with the test compound for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing PI.

  • Incubate in the dark.

  • Measure the fluorescence intensity. An increase in fluorescence compared to the untreated control indicates membrane damage.

Conclusion and Future Directions

While this guide provides a framework for understanding the potential antimicrobial activity of this compound based on the properties of related compounds, it underscores a significant gap in the scientific literature. There is a clear need for dedicated research to:

  • Determine the MIC and MBC (Minimum Bactericidal Concentration) values of this compound against a wide range of clinically relevant bacteria and fungi.

  • Elucidate its specific mechanism(s) of action through detailed cellular and molecular studies.

  • Investigate its efficacy in more complex models , such as biofilms and in vivo infection models.

  • Explore potential synergistic effects with existing antimicrobial agents.

Such studies are essential to unlock the potential of this compound as a novel antimicrobial agent and to provide the necessary data for further drug development efforts. Researchers in the field are encouraged to pursue these avenues of investigation.

References

2-(tert-Butyl)-4-chlorophenol: A Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(tert-Butyl)-4-chlorophenol is a substituted phenolic compound that serves as a valuable chemical intermediate in various synthetic applications. Its structure, featuring a reactive hydroxyl group, a sterically hindering tert-butyl group, and a chlorine atom on the aromatic ring, provides a unique combination of reactivity and stability. These characteristics make it a versatile building block for the synthesis of more complex molecules, including antioxidants, agrochemicals, and potential pharmaceutical agents. This technical guide provides an in-depth overview of its physicochemical properties, synthesis protocols, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound (CAS No. 13395-85-2) are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 13395-85-2[1][2]
Molecular Formula C₁₀H₁₃ClO[1][2]
Molecular Weight 184.66 g/mol [1][2]
Boiling Point 239 °C[1]
Density 1.109 g/cm³[1]
Flash Point 98 °C[1]
pKa 10.89 ± 0.18 (Predicted)[1]
Storage Temperature 2-8 °C under inert gas[1]
IUPAC Name 2-tert-butyl-4-chlorophenol[2]
Synonyms 2-tert-Butyl-p-chlorophenol, 4-Chloro-2-tert-butylphenol, Phenol, 4-chloro-2-(1,1-dimethylethyl)-[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol. The ortho-selectivity of the tert-butylation is a key feature of this reaction, driven by the directing effect of the hydroxyl group.

Experimental Protocol

A common laboratory-scale procedure for the synthesis is detailed below.[1]

Materials:

  • 4-Chlorophenol (50 g, 0.39 mol)

  • tert-Butanol (57.6 g, 0.78 mol)

  • Concentrated Hydrochloric Acid

  • Sulfuric Acid (40 mL)

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice water

  • Brine

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-chlorophenol (50 g) and tert-butanol (57.6 g). To this mixture, add concentrated hydrochloric acid.

  • Catalyst Addition: Carefully add sulfuric acid (40 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous mixture twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (three times) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40:1) eluent system.

  • Product: The final product, this compound, is obtained as a colorless solid (48.5 g, 68% yield).[1]

Synthesis Workflow Diagram

G Figure 1: Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product R1 4-Chlorophenol P1 Mix Reactants & Acids R1->P1 R2 tert-Butanol R2->P1 C1 H₂SO₄ / HCl C1->P1 Catalyst P2 Stir at RT for 48h P1->P2 P3 Quench with Ice Water P2->P3 P4 Extract with Ethyl Acetate P3->P4 P5 Wash with Water & Brine P4->P5 P6 Dry (Na₂SO₄) & Concentrate P5->P6 P7 Column Chromatography (Pet. Ether/EtOAc 40:1) P6->P7 Prod This compound (Colorless Solid, 68% Yield) P7->Prod G Figure 2: Potential Synthetic Transformations cluster_derivatives Potential Derivatives Intermediate This compound D1 Ethers / Esters (O-Alkylation / O-Acylation) Intermediate->D1 -OH group reaction D2 Biaryl Compounds (Suzuki Coupling) Intermediate->D2 -Cl group reaction D3 Further Ring Substitution (Electrophilic Aromatic Substitution) Intermediate->D3 Aromatic Ring reaction D4 Aminated Phenols (Buchwald-Hartwig Amination) Intermediate->D4 -Cl group reaction

References

An In-depth Technical Guide to the Industrial Applications of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-Butyl)-4-chlorophenol (CAS No. 13395-85-2) is a substituted phenolic compound characterized by a tert-butyl group at the ortho position and a chlorine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of chemical stability, reactivity, and biological activity, making it a valuable molecule in various industrial sectors. It is often discussed in conjunction with its more commercially prevalent isomer, 4-tert-Butyl-2-chlorophenol (CAS No. 98-28-2), due to their structural similarities and overlapping applications. This technical guide provides a comprehensive overview of the primary industrial uses of this compound, its synthesis, and the methodologies for evaluating its performance, tailored for researchers, scientists, and professionals in drug and chemical development.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its industrial utility. The bulky tert-butyl group provides steric hindrance, influencing its reactivity and enhancing its stability, while the phenolic hydroxyl group and chlorine atom are key to its function as a biocide and chemical intermediate.

PropertyValue
Chemical Name This compound
CAS Number 13395-85-2[1]
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Boiling Point 239 °C[2]
Density 1.109 g/cm³[2]
Flash Point 98 °C[2]
pKa 10.89 ± 0.18 (Predicted)[2]
Appearance White to light yellow solid[3]
Solubility Moderately soluble in organic solvents, less soluble in water[3]

Core Industrial Applications

The utility of this compound spans several industries, primarily leveraging its antimicrobial, antioxidant, and reactive properties.

Biocide and Preservative

One of the most significant applications is as a biocide to prevent the deterioration of materials and products caused by microorganisms.[3] Its antimicrobial properties are effective against a broad spectrum of bacteria and fungi, extending the shelf life and maintaining the quality of various formulations.[4]

  • Industrial Products: It is incorporated as a preservative into lubricants, paints, and solvents to inhibit microbial growth.[4]

  • Household & Personal Care: The compound is found in cleaning agents, soaps, deodorants, and medical disinfectants.[3][4] In cosmetic and personal care products, it acts as a preservative to ensure safety and longevity.[3]

The mechanism of its biocidal action involves the interaction of the phenolic group with microbial proteins and enzymes, potentially through hydrogen bonding, which inhibits their activity. The chlorine atom may further enhance this activity through halogen bonding.[4]

cluster_main phenol This compound proteins Essential Proteins & Enzymes phenol->proteins Interacts with membrane Cell Membrane phenol->membrane Interacts with microbe Microbial Cell (Bacteria, Fungi) microbe->proteins Contains microbe->membrane Contains disruption Functional Disruption & Inhibition of Activity proteins->disruption Leads to membrane->disruption Leads to death Inhibition of Growth & Cell Death disruption->death

Biocidal Mechanism of Action
Chemical Intermediate

This compound is a versatile chemical intermediate used as a starting material or building block in the synthesis of more complex molecules.[3] Its phenolic ring can undergo various chemical reactions, including electrophilic substitution and oxidation.[3]

  • Agrochemicals: It serves as a precursor for certain insecticides.[3] The related compound, 2-amino-4-tert-butylphenol, is a known intermediate for pesticides and herbicides, highlighting the utility of this chemical scaffold in agriculture.[5]

  • Phenolic Resins: It is used as a coproduct in the manufacturing of phenolic resins.[3]

  • Antioxidants and Stabilizers: It can be a starting point for synthesizing higher molecular weight antioxidants and UV stabilizers used in the polymer industry.

cluster_synthesis start This compound (Precursor) reaction Chemical Synthesis (e.g., Oxidation, Substitution, Coupling Reactions) start->reaction pesticides Insecticides & Other Agrochemicals reaction->pesticides resins Phenolic Resins reaction->resins antioxidants High MW Antioxidants & UV Stabilizers reaction->antioxidants

Role as a Chemical Intermediate
Antioxidant in Polymers and Rubber

Substituted phenols, particularly those with bulky tert-butyl groups, are well-established antioxidants. These compounds are crucial for stabilizing polymers like plastics and rubber against oxidative degradation during processing and use.[6] The mechanism involves the phenolic compound donating a hydrogen atom to a free radical, which terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the tert-butyl group(s), preventing it from initiating further oxidation.[6][7] While this compound itself can function this way, it is also a precursor to more complex, higher molecular weight antioxidants designed for this purpose.[7]

Experimental Protocols

Synthesis of this compound

The following protocol describes a laboratory-scale synthesis via Friedel-Crafts alkylation of 4-chlorophenol.

Reagents and Materials:

  • 4-chlorophenol

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine solution

  • Ice water

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel, petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a mixture of 4-chlorophenol (0.39 mol) and tert-butanol (0.78 mol), add concentrated hydrochloric acid.[2]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (40 mL) to the mixture while stirring.[2]

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.[2]

  • Workup: After the reaction is complete, pour the mixture into ice water.[2] Extract the aqueous layer twice with ethyl acetate.[2]

  • Washing: Combine the organic layers and wash sequentially with water (three times) and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40:1) eluent system to yield the pure product.[2]

cluster_workflow Synthesis Workflow A 1. Mix 4-chlorophenol, tert-butanol, and HCl B 2. Add H₂SO₄ (catalyst) and stir at RT for 48h A->B C 3. Quench with ice water B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash organic layer with water and brine D->E F 6. Dry (Na₂SO₄) and concentrate E->F G 7. Purify via Column Chromatography F->G H Pure this compound G->H

Synthesis Workflow Diagram
Preservative Efficacy Testing (PET) Protocol

To evaluate the effectiveness of this compound as a preservative in a product formulation, a Preservative Efficacy Test (PET), also known as a challenge test, is performed. This protocol is a generalized version based on standards like the USP <51>.[8][9]

Objective: To determine the ability of the preserved product to inhibit the growth of and reduce a known inoculum of microorganisms.

Materials:

  • Product sample containing this compound.

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).

  • Sterile saline or buffer solution.

  • Incubator.

  • Plating and counting equipment.

Procedure:

  • Preparation of Inoculum: Grow fresh cultures of each test microorganism. Harvest the cells and suspend them in a sterile saline solution to a standardized concentration (typically 1x10⁸ CFU/mL).

  • Inoculation: Inoculate separate containers of the product with a small volume of one of the standardized microbial suspensions to achieve an initial concentration of between 1x10⁵ and 1x10⁶ CFU/mL (or per gram) of the product.[10]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., room temperature) for a period of 28 days.[10]

  • Sampling and Enumeration: At specified intervals (e.g., Day 0, Day 7, Day 14, and Day 28), remove an aliquot from each container. Perform serial dilutions and use plate count methods to determine the number of viable microorganisms remaining.[10]

  • Evaluation: Compare the microbial counts at each interval to the initial count. The reduction in microbial count is typically expressed as a log reduction. The preservative is effective if the microbial reduction meets the acceptance criteria specified by the relevant standard (e.g., USP, EP).[10]

Quantitative Data Summary

Quantitative data is crucial for assessing the performance and properties of this compound.

Table 1: Synthesis Performance

Reaction TypeStarting MaterialChlorinating/Alkylating AgentCatalyst/SolventYieldReference
Chlorination4-tert-ButylphenolSulfuryl chloride (SO₂Cl₂)Methanol/CH₂Cl₂95%[4][11]
Alkylation4-chlorophenoltert-ButanolH₂SO₄/HCl68%[2]

Table 2: Example Acceptance Criteria for Preservative Efficacy (Topical Products - USP <51>)

Organism7 Days14 Days28 Days
Bacteria Not less than 2.0 log reduction from initial countNot less than 3.0 log reduction from initial countNo increase from 14-day count
Yeast & Mold No increase from initial countNo increase from initial countNo increase from initial count

This compound is a chemical of significant industrial importance, driven by its potent antimicrobial activity, utility as a reactive intermediate, and antioxidant properties. Its primary applications as a preservative in industrial and consumer goods, a building block for agrochemicals and polymers, and a stabilizer for plastics and rubber underscore its versatility. The synthesis and application of this compound are supported by well-defined chemical protocols and performance evaluation methods, making it a reliable component in modern manufacturing. For researchers and development professionals, understanding the chemical properties, reaction pathways, and functional mechanisms of this compound is key to leveraging its potential in creating new and improved products.

References

Toxicological Profile of 2-(tert-Butyl)-4-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-(tert-Butyl)-4-chlorophenol, a chemical intermediate with potential for human and environmental exposure. Due to the limited availability of data for this compound (CAS 13395-85-2), this guide also incorporates information on the closely related isomer, 4-tert-Butyl-2-chlorophenol (CAS 98-28-2), and other relevant analogues to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound-
CAS Number 13395-85-2-
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Synonyms o-tert-Butyl-p-chlorophenol-

Note: Data for 4-tert-Butyl-2-chlorophenol (CAS 98-28-2) is often more readily available and may be used as a surrogate for toxicological assessment where data for the 2-tert-butyl isomer is lacking.

Toxicological Data

Acute Toxicity

Data specific to this compound is limited. However, the GHS classification for the isomer 4-tert-Butyl-2-chlorophenol indicates a potential for acute toxicity.[1][2]

Table 1: GHS Hazard Classification for 4-tert-Butyl-2-chlorophenol

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies were identified for this compound. Long-term exposure to related chlorophenols has been associated with adverse effects on the liver and hematopoietic system in animal studies.[3][4] For instance, a two-year bioassay of 2,4,6-trichlorophenol in rats and mice showed evidence of carcinogenicity, including lymphomas or leukemias in male rats and hepatocellular carcinomas or adenomas in mice.[3]

Genotoxicity

Table 2: Genotoxicity of Related Phenolic Compounds

AssayTest SubstanceSystemResultReference
Ames Testp-tert-ButylphenolSalmonella typhimuriumNegative[5]
Chromosomal Aberrationp-tert-ButylphenolCHL/IU cellsPositive (with metabolic activation)[5]
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are lacking. However, studies on related compounds suggest a potential for adverse effects. For example, 4-tert-butylphenol has been identified as an endocrine-disrupting chemical with estrogenic activity.[6][7] A study on 2,4,6-trichlorophenol in rats showed maternal toxicity at high doses, leading to decreased pup birth weights.[8] Developmental toxicity studies in zebrafish exposed to 4-tert-butylphenol revealed morphological abnormalities, cardiotoxicity, and hypopigmentation.[9][10]

Ecotoxicity

Ecotoxicity data for this compound is scarce. For the related compound 4-tert-butylphenol, the 48-hour EC50 for Daphnia magna is reported to be 3.4 mg/L.[5]

Table 3: Ecotoxicity of 4-tert-Butylphenol

SpeciesEndpointValueReference
Daphnia magna48-hour EC503.4 mg/L[5]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for regulatory submissions.

Ames Test (OECD 471)

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a substance. Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are exposed to the test substance with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Substance Test Substance in appropriate solvent Plate_with_S9 Plate with S9 mix Test_Substance->Plate_with_S9 Plate_without_S9 Plate without S9 mix Test_Substance->Plate_without_S9 Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Plate_with_S9 Bacterial_Strains->Plate_without_S9 S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Plate_with_S9 Incubate Incubate at 37°C Plate_with_S9->Incubate Plate_without_S9->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_to_Control Compare to Control Count_Colonies->Compare_to_Control Conclusion Determine Mutagenic Potential Compare_to_Control->Conclusion

Workflow for the Ames Test (OECD 471).
In Vitro Chromosomal Aberration Test (OECD 473)

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).[11] Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable incubation period, cells are harvested, and metaphase chromosomes are examined for aberrations.

Chromosomal_Aberration_Test cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Cell Harvest cluster_scoring Scoring and Analysis Cell_Line Mammalian Cells (e.g., CHO) Treatment_with_S9 Treat with Test Substance + S9 Mix Cell_Line->Treatment_with_S9 Treatment_without_S9 Treat with Test Substance - S9 Mix Cell_Line->Treatment_without_S9 Controls Positive and Negative Controls Cell_Line->Controls Harvest Harvest Cells and Prepare Metaphase Spreads Treatment_with_S9->Harvest Treatment_without_S9->Harvest Controls->Harvest Microscopy Microscopic Examination Harvest->Microscopy Score_Aberrations Score Chromosomal Aberrations Microscopy->Score_Aberrations Statistical_Analysis Statistical Analysis Score_Aberrations->Statistical_Analysis Result Evaluate Clastogenic Potential Statistical_Analysis->Result

Workflow for the in vitro Chromosomal Aberration Test (OECD 473).
Two-Generation Reproductive Toxicity Study (OECD 416)

This study assesses the effects of a substance on male and female reproductive performance and the development of offspring over two generations. The test substance is administered to parental (F0) animals before mating, during gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of the second generation (F2).[3][12][13]

Prenatal Developmental Toxicity Study (OECD 414)

This study evaluates the potential of a substance to cause adverse effects on the developing embryo and fetus. Pregnant animals (usually rats or rabbits) are exposed to the test substance during the period of organogenesis. Just prior to birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[1][14][15][16][17]

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[2][18][19]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour period.[13][20][21][22][23]

Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been fully elucidated. However, based on data from related compounds, two primary mechanisms are plausible: oxidative stress and endocrine disruption.

Oxidative Stress

Phenolic compounds, including chlorophenols, are known to induce oxidative stress. This can occur through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis.[9][10][24]

Oxidative_Stress_Pathway Chlorophenol This compound ROS Increased Reactive Oxygen Species (ROS) Chlorophenol->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Damage Cellular Damage and Toxicity Lipid_Peroxidation->Cell_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Cell_Damage Apoptosis->Cell_Damage

Proposed oxidative stress pathway for chlorophenol toxicity.
Endocrine Disruption

Several alkylphenols, including 4-tert-butylphenol, have been shown to possess endocrine-disrupting properties, primarily by acting as agonists or antagonists of the estrogen receptor.[7][25] This can interfere with normal hormone signaling and lead to adverse reproductive and developmental outcomes. The related compound 2,4-di-tert-butylphenol has been shown to activate the retinoid X receptor (RXR), which plays a crucial role in many signaling pathways.

Endocrine_Disruption_Pathway Chlorophenol This compound ER Estrogen Receptor (ER) Chlorophenol->ER Binds to Hormone_Binding Altered Hormone Binding ER->Hormone_Binding Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Adverse_Outcomes Adverse Reproductive and Developmental Outcomes Gene_Expression->Adverse_Outcomes

Proposed endocrine disruption pathway via estrogen receptor interaction.

Conclusion and Data Gaps

The available toxicological data for this compound is limited. Based on information from its isomer, 4-tert-Butyl-2-chlorophenol, and other related compounds, it is likely to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. There is also a potential for genotoxicity, reproductive and developmental toxicity, and ecotoxicity. The primary mechanisms of toxicity are likely to involve oxidative stress and endocrine disruption.

Significant data gaps exist for this compound, including:

  • Quantitative data on acute, subchronic, and chronic toxicity via oral, dermal, and inhalation routes.

  • Comprehensive genotoxicity and carcinogenicity studies.

  • Specific reproductive and developmental toxicity studies.

  • Detailed ecotoxicity data for various aquatic and terrestrial organisms.

  • Elucidation of the specific signaling pathways involved in its toxicity.

Further research is needed to fully characterize the toxicological profile of this compound to enable a comprehensive risk assessment.

References

Absence of Evidence for Naturally Occurring Tert-Butylated Chlorophenols: A Technical Review of Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and natural product databases reveals no significant evidence for the natural occurrence of tert-butylated chlorophenols. While both tert-butylated phenols and chlorinated phenols are independently found as natural products from a variety of sources, the simultaneous presence of both a tert-butyl group and a chlorine atom on the same phenol ring in a naturally derived molecule is not documented. This technical guide provides an in-depth overview of the natural occurrence of these two distinct classes of phenolic compounds, summarizing quantitative data, detailing experimental protocols for their analysis, and illustrating relevant biological and analytical pathways.

Part 1: Naturally Occurring Tert-Butylated Phenols

The most prominent example of a naturally occurring tert-butylated phenol is 2,4-di-tert-butylphenol (2,4-DTBP). This lipophilic compound has been identified in a wide range of organisms, including bacteria, fungi, algae, and plants.[1][2] It is often cited for its antioxidant, anti-inflammatory, and antimicrobial properties.[3]

Quantitative Data on 2,4-Di-tert-butylphenol

The concentration of 2,4-di-tert-butylphenol varies significantly depending on the source organism and the specific conditions. The following table summarizes reported concentrations of 2,4-DTBP in various natural matrices.

Natural SourceMatrixConcentrationReference
Streptomyces sp.Culture BrothNot specified, but identified as a major bioactive compound[3]
Parkia javanicaBark Extract (Fraction 1)50.74% of fraction[4]
Amaranthus hypochondriacusLeaves (Hexane Extract)17.40% of extract[5]
Various FoodsMeat, Liver, Fish, Vegetablestr - 34.2 ng/g[6]
Human SerumSerum2.20 - 3.33 ng/mL[7]
Experimental Protocols for 2,4-Di-tert-butylphenol Analysis

1. Extraction from Plant Material [8]

  • Objective: To extract 2,4-di-tert-butylphenol from dried plant material for HPLC analysis.

  • Materials:

    • Dried and powdered plant material

    • Methanol (HPLC grade)

    • Hexane (HPLC grade)

    • Centrifuge

    • Sonicator

  • Procedure:

    • Weigh 1 gram of the dried, powdered plant material into a conical flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the remaining pellet twice more with 20 mL of methanol each time.

    • Combine the supernatants and perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar interfering compounds.

    • The methanolic phase containing 2,4-DTBP is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

2. Quantification by High-Performance Liquid Chromatography (HPLC) [8]

  • Objective: To quantify the concentration of 2,4-di-tert-butylphenol in the prepared extract.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of 2,4-di-tert-butylphenol standard in methanol (1 mg/mL).

    • From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample extract.

    • The concentration of 2,4-di-tert-butylphenol in the sample is determined by comparing its peak area to the standard curve.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [4][9]

  • Objective: To identify and quantify 2,4-di-tert-butylphenol, often as part of a broader volatile or semi-volatile compound analysis.

  • Sample Preparation: Headspace solid-phase microextraction (SPME) is commonly used for volatile compounds in liquid samples like wine.[9] For extracts, direct injection after appropriate dilution and filtration is typical.[4]

  • Instrumentation and Conditions (Example): [4]

    • GC-MS System: Standard GC-MS instrument.

    • Column: 'Elite-5MS' (5% diphenyl, 95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injector Temperature: 280°C (splitless mode).

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C.

    • Mass Spectrometer: Electron ionization (EI) mode, with a source temperature of 180°C.

  • Identification: The identification of 2,4-di-tert-butylphenol is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

Biosynthesis of 2,4-Di-tert-butylphenol

The precise biosynthetic pathway of 2,4-di-tert-butylphenol in many organisms is not fully elucidated. However, it is generally believed to be synthesized via the alkylation of phenol.[10][11]

phenol Phenol enzyme Alkylating Enzyme(s) phenol->enzyme isobutylene Isobutylene (or precursor) isobutylene->enzyme dtbp 2,4-Di-tert-butylphenol enzyme->dtbp Alkylation

Caption: Postulated biosynthetic pathway of 2,4-di-tert-butylphenol.

Part 2: Naturally Occurring Chlorinated Phenols

Chlorinated phenols are a class of compounds where one or more hydrogen atoms on the phenol ring are substituted by chlorine atoms. While many chlorinated phenols are known as synthetic industrial chemicals and environmental pollutants, some are of natural origin.[12][13][14][15] Their natural formation can occur through enzymatic processes in certain organisms or via abiotic chlorination of organic matter in the environment.[12]

Natural Sources and Formation
  • Marine Organisms: While brominated phenols are more commonly reported in marine algae, chlorinated phenols have also been detected.[16][17][18][19][20] The production of these compounds is often attributed to the activity of haloperoxidase enzymes, which can utilize chloride ions from seawater.

  • Fungi and Bacteria: Some terrestrial fungi, such as Penicillium species, have been reported to produce 2,4-dichlorophenol.[12] Bacteria can also be involved in the transformation and degradation of more complex chlorinated compounds into simpler chlorophenols.

  • Abiotic Formation: Natural chlorination of humic acids in soil and water, catalyzed by enzymes like chloroperoxidase, can be a source of naturally occurring chlorophenols, such as 2,4,6-trichlorophenol.[12]

Quantitative Data on Naturally Occurring Halogenated Phenols

Specific quantitative data for naturally produced chlorinated phenols are less common in the literature compared to their brominated counterparts. The table below includes data on bromophenols from marine algae, which serves as an important indicator of the potential for natural halogenation in these organisms.

OrganismCompound ClassConcentration Range (dry weight)Reference
Padina arborescensBromophenols40.9 - 7030 ng/g[18]
Sargassum siliquastrumBromophenols40.9 - 7030 ng/g[18]
Lobophora variegataBromophenols40.9 - 7030 ng/g[18]
Pterocladiella capillaceaBromophenolsup to 2590 ng/g (wet weight)[16]
Marine SedimentsBromophenols99.0 - 553 ng/g[17]
Marine SedimentsChlorophenols0.145 - 16.1 ng/g[17]
Experimental Protocols for Chlorophenol Analysis in Environmental Samples

1. Extraction from Water Samples [1][21]

  • Objective: To extract and pre-concentrate chlorophenols from water samples.

  • Method: Solid-Phase Extraction (SPE) is a common and effective method.

  • Materials:

    • Water sample

    • Polystyrene-divinylbenzene SPE cartridges

    • Methanol (for conditioning)

    • Acidified water (for equilibration)

    • Elution solvent (e.g., ethyl acetate)

  • Procedure:

    • Condition the SPE cartridge with methanol followed by acidified water (pH ~2).

    • Pass the water sample (e.g., 500 mL, acidified to pH 2) through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the trapped chlorophenols with a small volume of an organic solvent.

    • The eluate can then be concentrated and derivatized for GC analysis or analyzed directly by HPLC.

2. Quantification by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) [22][23]

  • Objective: To separate and quantify individual chlorophenols.

  • Derivatization: Chlorophenols are often derivatized (e.g., acetylation with acetic anhydride) to improve their chromatographic properties and detection sensitivity.

  • Instrumentation and Conditions (General):

    • GC System: Equipped with an ECD or MS detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperatures: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different chlorophenol congeners.

  • Quantification: Quantification is performed using internal or external standards of the target chlorophenols.

Visualizing Experimental and Natural Pathways

cluster_0 Experimental Workflow for Chlorophenol Analysis cluster_1 Natural Formation Pathway sample Water/Soil Sample extraction Solid-Phase Extraction (SPE) or Accelerated Solvent Extraction (ASE) sample->extraction derivatization Derivatization (e.g., Acetylation) extraction->derivatization analysis GC-MS or HPLC Analysis derivatization->analysis data Quantification analysis->data phenol_precursor Phenolic Precursor (e.g., from Humic Acids) enzyme Haloperoxidase phenol_precursor->enzyme chloride Chloride Ions (Cl⁻) chloride->enzyme chlorophenol Chlorinated Phenol enzyme->chlorophenol Enzymatic Chlorination

Caption: Workflow for chlorophenol analysis and a natural formation pathway.

References

An In-Depth Technical Guide to the Isomers of tert-Butyl-chlorophenol: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key isomers of tert-butyl-chlorophenol, a class of compounds with significant relevance in industrial and pharmaceutical research. This document details the physicochemical properties, synthesis methodologies, and analytical protocols for these isomers. Furthermore, it explores their biological activities and toxicological profiles, with a focus on their interaction with critical signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate molecular structures and biological pathways, adhering to specified formatting requirements.

Introduction

Tert-butyl-chlorophenols are substituted phenolic compounds characterized by the presence of both a tert-butyl group and a chlorine atom on the phenol ring. The relative positions of these substituents give rise to several isomers, each with unique physicochemical and biological properties. This variability makes them interesting candidates for investigation in diverse fields, from chemical synthesis to drug discovery. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their potential environmental and health impacts.

Isomers of tert-Butyl-chlorophenol

The common isomers of tert-butyl-chlorophenol, based on the substitution pattern on the phenol ring, are:

  • 2-tert-Butyl-3-chlorophenol

  • 2-tert-Butyl-4-chlorophenol

  • 2-tert-Butyl-6-chlorophenol

  • 3-tert-Butyl-4-chlorophenol

  • 4-tert-Butyl-2-chlorophenol

The chemical structures of these isomers are depicted below.

isomers cluster_2tB3CP 2-tert-Butyl-3-chlorophenol cluster_2tB4CP 2-tert-Butyl-4-chlorophenol cluster_2tB6CP 2-tert-Butyl-6-chlorophenol cluster_3tB4CP 3-tert-Butyl-4-chlorophenol cluster_4tB2CP 4-tert-Butyl-2-chlorophenol 2tB3CP 2tB4CP 2tB6CP 3tB4CP 4tB2CP synthesis_4tB2CP 4-tert-Butylphenol 4-tert-Butylphenol Reaction_Mixture Stir overnight at room temp. 4-tert-Butylphenol->Reaction_Mixture SO2Cl2_CH2Cl2 SO₂Cl₂ in CH₂Cl₂ 0°C SO2Cl2_CH2Cl2->Reaction_Mixture MeOH Methanol MeOH->Reaction_Mixture Workup Quench with H₂O, Extract with Ethyl Acetate Reaction_Mixture->Workup Purification Column Chromatography (Silica gel, Pet. Ether/EtOAc) Workup->Purification Product 4-tert-Butyl-2-chlorophenol Purification->Product gcms_workflow Sample Sample Pre-concentration Solid-Phase Extraction (SPE) Sample->Pre-concentration Derivatization e.g., Acetylation Pre-concentration->Derivatization GC_Injection GC Injection (Splitless) Derivatization->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis oxidative_phosphorylation cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Pumping Proton Pumping (H⁺ gradient formation) ETC->Proton_Pumping ATP_Synthase ATP Synthase Proton_Pumping->ATP_Synthase Proton_Leak Proton Leak (dissipates gradient) Proton_Pumping->Proton_Leak ATP_Production ATP Production ATP_Synthase->ATP_Production Chlorophenols tert-Butyl-chlorophenol (Uncoupler) Chlorophenols->Proton_Leak

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(tert-Butyl)-4-chlorophenol from 4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(tert-Butyl)-4-chlorophenol, a valuable intermediate in the synthesis of various organic compounds. The method described is a Friedel-Crafts alkylation of 4-chlorophenol using tert-butanol in the presence of a strong acid catalyst. This protocol is intended for laboratory professionals in organic synthesis and process development, offering a clear and reproducible procedure.

Introduction

This compound is a substituted phenol that serves as a key building block in the development of pharmaceuticals and other specialty chemicals. The introduction of the bulky tert-butyl group ortho to the hydroxyl group imparts specific steric and electronic properties that are often desirable in target molecules. The most common and effective method for its synthesis is the electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of 4-chlorophenol.[1][2][3] This reaction involves the generation of a tert-butyl carbocation from tert-butanol in a strong acidic medium, which then alkylates the electron-rich phenol ring.[4] The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is already occupied by a chlorine atom in the starting material, the alkylation selectively occurs at the ortho position.

Reaction and Mechanism

The synthesis of this compound from 4-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst (a mixture of concentrated hydrochloric acid and sulfuric acid) protonates the hydroxyl group of tert-butanol, which then eliminates a molecule of water to form a stable tertiary carbocation (tert-butyl cation). This electrophile is then attacked by the electron-rich aromatic ring of 4-chlorophenol. The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. As the para position is blocked by the chlorine atom, the substitution occurs exclusively at the ortho position to yield the desired product.

Key Reaction Steps:

  • Formation of the tert-butyl carbocation: tert-Butanol is protonated by the strong acid, followed by the loss of water.

  • Electrophilic attack: The electron-rich 4-chlorophenol attacks the tert-butyl carbocation.

  • Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the ring, yielding this compound.

Experimental Protocol

This protocol is based on a laboratory-scale synthesis of this compound.[5]

Materials:

  • 4-Chlorophenol

  • tert-Butanol

  • Concentrated Hydrochloric Acid

  • Sulfuric Acid

  • Ethyl Acetate (EA)

  • Petroleum Ether (PE)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Brine (saturated NaCl solution)

  • Ice water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • To a mixture of 4-chlorophenol (50 g, 0.39 mol) and tert-butanol (57.6 g, 0.78 mol), add concentrated hydrochloric acid.

  • Subsequently, carefully add sulfuric acid (40 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous mixture twice with ethyl acetate.

  • Combine the organic layers and wash them sequentially with water (three times) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (40:1) as the eluent.

  • The final product, this compound, is obtained as a colorless solid.[5]

Data Presentation

ParameterValueReference
Starting Material4-Chlorophenol[5]
Reagenttert-Butanol[5]
CatalystConcentrated HCl, H₂SO₄[5]
Reaction Time48 hours[5]
Reaction TemperatureRoom Temperature[5]
Yield68%[5]
Physical AppearanceColorless solid[5]
Purification MethodColumn Chromatography[5]
Eluent SystemPetroleum Ether / Ethyl Acetate (40:1)[5]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reactants 4-Chlorophenol + tert-Butanol ReactionMixture Add conc. HCl and H₂SO₄ Reactants->ReactionMixture Step 1 Stirring Stir at Room Temp for 48h ReactionMixture->Stirring Step 2 Quenching Pour into Ice Water Stirring->Quenching Step 3 Extraction Extract with Ethyl Acetate (2x) Quenching->Extraction Step 4 Washing Wash with H₂O (3x) and Brine Extraction->Washing Step 5 Drying Dry over Na₂SO₄ Washing->Drying Step 6 Concentration Concentrate in vacuo Drying->Concentration Step 7 Chromatography Column Chromatography (PE:EA = 40:1) Concentration->Chromatography Step 8 Product This compound (Colorless Solid, 68% Yield) Chromatography->Product Final Step

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution tBuOH tert-Butanol Protonation Protonated tert-Butanol tBuOH->Protonation + H⁺ Carbocation tert-Butyl Carbocation + H₂O Protonation->Carbocation - H₂O Chlorophenol 4-Chlorophenol Intermediate Wheland Intermediate Chlorophenol->Intermediate + tert-Butyl Carbocation Product This compound Intermediate->Product - H⁺

Caption: Simplified reaction mechanism for the Friedel-Crafts alkylation.

References

Application Notes and Protocols for the Analytical Detection of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-4-chlorophenol is a chemical intermediate used in the synthesis of various compounds. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive method, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte.[1][2] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection offers a robust and straightforward approach without the need for derivatization.[3][4] Electrochemical sensors are emerging as a rapid and cost-effective alternative for the detection of chlorophenols.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described in this document. Please note that some data may be for structurally similar chlorophenol compounds due to the limited availability of specific data for this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)Reference
GC-MS/MS Various Chlorophenols< 0.001 µg/L-2.5 - 2000 ng/mL75 - 125[7]
GC-MS 4-tert-Butylphenol0.005 - 1.796 µg/L--76 - 111[8]
HPLC-UV 2,6-Di-tert-butyl-4-chlorophenol----[3]
HPLC-UV Various Chlorophenols10 - 60 µg/L--> 94[9]
Electrochemical Sensor 2,4-Dichlorophenol & 3-Chlorophenol0.197 µM & 0.286 µM-1 - 100 µMHigh[6]
Electrochemical Sensor 4-Chlorophenol0.11 µM-0.3 - 400 µM-[10]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound. To enhance volatility and improve peak shape, derivatization is often employed.[2]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silyl or Acetyl Derivatization Extraction->Derivatization Concentration Evaporation & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is adapted from general procedures for chlorophenol analysis in water.[7]

Materials:

  • Water sample

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Acetic anhydride or a silylating agent (e.g., BSTFA)[11]

  • Internal standard solution (e.g., 2,4,6-tribromophenol)

  • Glassware: separatory funnel, vials, flasks

Procedure:

  • Extraction:

    • To 1 L of water sample in a separatory funnel, add a known amount of internal standard.

    • Add 60 mL of DCM and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Derivatization (Acetylation):

    • Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 100 µL of acetic anhydride and a small amount of a catalyst (e.g., pyridine).

    • Heat the mixture at 60°C for 30 minutes.[12]

    • Allow to cool, then wash the solution with a small volume of sodium bicarbonate solution and then with water.

    • Dry the final extract over anhydrous sodium sulfate.

  • Final Concentration:

    • Carefully evaporate the solvent to a final volume of 1 mL.

    • Transfer the extract to a GC vial for analysis.

Protocol 2: GC-MS Instrumental Analysis

The following are typical GC-MS conditions for the analysis of derivatized chlorophenols.[8][13]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 200°C

    • Ramp: 5°C/min to 300°C, hold for 5 min

  • Transfer Line Temperature: 290°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • SIM ions for acetylated this compound: (Note: Specific ions should be determined by analyzing a standard of the derivatized compound. The following are hypothetical based on fragmentation patterns of similar compounds) m/z [parent ion], [M-CH3]+, [M-COCH3]+.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for the analysis of phenolic compounds, including this compound, without the need for derivatization.[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution & Concentration SPE->Elution Injection HPLC Injection Elution->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of chlorophenols from water samples.

Materials:

  • Water sample

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)[14]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or phosphoric acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the water sample to pH ~3 with formic or phosphoric acid.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC grade water to remove interfering polar compounds.

  • Elution:

    • Elute the retained analytes with 5 mL of methanol or acetonitrile.

    • Collect the eluate in a clean vial.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 4: HPLC-UV Instrumental Analysis

The following are typical HPLC conditions for the analysis of chlorophenols.[3][15]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). The exact ratio should be optimized for the best separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[4]

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)[9]

Section 3: Electrochemical Methods

Electrochemical sensors offer a promising approach for the rapid and sensitive detection of chlorophenols. These methods are typically based on the electrochemical oxidation of the phenol group on a modified electrode surface.[5]

Logical Relationship: Electrochemical Detection

Electrochemical_Detection Analyte This compound in Solution Electrode Modified Working Electrode Analyte->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation Catalyzes Potential Applied Potential (e.g., Voltammetry) Potential->Electrode Current Measured Current Signal Oxidation->Current Generates Concentration Concentration Determination Current->Concentration Proportional to

Caption: Principle of electrochemical detection of this compound.

Protocol 5: Voltammetric Determination

This is a general protocol for the electrochemical detection of chlorophenols using a modified glassy carbon electrode (GCE).[10]

Materials:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell:

    • Working electrode: Glassy carbon electrode (GCE)

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

  • Phosphate buffer solution (PBS), pH 7.0

  • Standard solution of this compound

  • Polishing materials for GCE (alumina slurry)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in water and then ethanol.

    • Allow the electrode to dry.

    • (Optional) Modify the GCE surface with a suitable catalyst material (e.g., metal nanoparticles, carbon nanotubes) to enhance sensitivity and selectivity.[10]

  • Electrochemical Measurement:

    • Place a known volume of PBS into the electrochemical cell.

    • Immerse the three electrodes into the solution.

    • Record a blank voltammogram using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

    • Add a known concentration of the this compound standard to the cell and stir for a short period to allow for accumulation at the electrode surface.

    • Record the voltammogram. An oxidation peak corresponding to the analyte should be observed.

    • For quantitative analysis, construct a calibration curve by measuring the peak current at different analyte concentrations.

Typical Voltammetric Parameters (DPV):

  • Potential Range: +0.2 V to +1.0 V vs. Ag/AgCl

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Disclaimer

The protocols and data presented in these application notes are intended for guidance and informational purposes only. It is essential for researchers to validate these methods in their own laboratories and for their specific sample matrices to ensure accuracy and reliability. Optimization of the described procedures may be necessary to achieve desired performance characteristics.

References

Application Note: Quantitative Analysis of 2-(tert-Butyl)-4-chlorophenol in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-Butyl)-4-chlorophenol is a substituted phenolic compound that can be found in the environment due to its use in industrial applications and as a degradation product of certain pesticides. Due to its potential toxicity and persistence, monitoring its presence in water sources is of significant environmental and public health concern. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used analytical technique for the determination of phenolic compounds in aqueous matrices. This application note provides a detailed protocol for the extraction and quantification of this compound in water samples. The method involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by reversed-phase HPLC-UV analysis.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard preparation, and HPLC analysis for the quantification of this compound.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and ultrapure water.

  • Reagents: this compound analytical standard, Phosphoric acid.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.45 µm syringe filters for aqueous solutions.

2. Instrumentation

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • SPE Manifold: To process multiple SPE cartridges simultaneously.

  • Nitrogen Evaporator: For concentrating the eluate from the SPE step.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous portion may be acidified with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape.

4. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection: Collect water samples in clean glass bottles.

  • Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with phosphoric acid.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with a small volume of methanol or acetonitrile (e.g., 2 x 2 mL).

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

5. HPLC Analysis

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution; typically in the range of 220-285 nm for chlorophenols. A wavelength of 280 nm is often a good starting point.

  • Run Time: Sufficient to allow for the elution of the analyte and any late-eluting compounds (e.g., 15 minutes).

6. Calibration and Quantification

Inject the prepared working standard solutions to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the water sample can then be determined from the calibration curve using the peak area obtained from the sample injection.

Data Presentation

The following table summarizes typical performance data for the HPLC analysis of chlorophenols in water, based on established methods for similar compounds. This data should be used as a reference, and method validation should be performed for this compound specifically.

ParameterTypical Value Range for Chlorophenols
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification(LOQ)0.03 - 1.5 µg/L
Recovery85 - 110%
Precision (%RSD)< 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Water Sample Collection Acidification 2. Acidification (pH 2-3) SampleCollection->Acidification SPE_Conditioning 3. SPE Cartridge Conditioning Acidification->SPE_Conditioning Sample_Loading 4. Sample Loading SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing Sample_Loading->Washing Drying 6. Cartridge Drying Washing->Drying Elution 7. Elution of Analyte Drying->Elution Concentration 8. Concentration under N2 Elution->Concentration Reconstitution 9. Reconstitution in Mobile Phase Concentration->Reconstitution Filtration 10. Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection 11. Injection into HPLC Filtration->HPLC_Injection Chrom_Separation 12. Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection 13. UV Detection Chrom_Separation->UV_Detection Peak_Integration 14. Peak Integration UV_Detection->Peak_Integration Calibration 15. Calibration Curve Peak_Integration->Calibration Quantification 16. Quantification Calibration->Quantification

Caption: Experimental workflow for the analysis of this compound.

hplc_system MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column Analytical Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Application Note: Quantification of 2-(tert-Butyl)-4-chlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-(tert-Butyl)-4-chlorophenol. The protocol encompasses sample preparation from an aqueous matrix using solid-phase extraction (SPE), followed by derivatization and subsequent analysis by GC-MS. This method is designed to provide high sensitivity and selectivity for the determination of this compound in various sample matrices. The performance characteristics of the method, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented.

Introduction

This compound is a chemical intermediate used in the synthesis of various products. Due to its potential environmental and health impacts, a sensitive and reliable analytical method for its quantification is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] This method offers high selectivity and sensitivity, making it well-suited for trace-level analysis of chlorophenols.[2] The protocol described herein is based on established methodologies for the analysis of phenols and related compounds in environmental samples.[2][3]

Experimental Protocol

Sample Preparation (Solid-Phase Extraction and Derivatization)

This protocol is optimized for a water sample matrix.

a. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., 4-tert-butylphenol-d13)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Styrene-divinylbenzene-vinylpyrrolidone copolymer solid-phase extraction (SPE) cartridges

  • Deionized water

b. Procedure:

  • Sample pH Adjustment: Acidify 500 mL of the water sample to a pH of 2 or less by adding hydrochloric acid.[3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-20 mL/min.[3]

  • Cartridge Rinsing and Drying: Rinse the cartridge with pure water and then dry it by aeration.[3]

  • Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate.[3]

  • Dehydration and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen.[3]

  • Derivatization: Add 100 µL of BSTFA to the concentrated extract. Allow the reaction to proceed for at least 1 hour at room temperature.[3]

  • Final Preparation: Add a known amount of internal standard and adjust the final volume to 1 mL with ethyl acetate. The sample is now ready for GC-MS analysis.[3]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and may require optimization based on the specific instrumentation used.

GC Parameter Setting
Column 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent[4][5]
Injector Temperature 260 °C[4]
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1 mL/min[4]
Oven Program Initial temperature of 50°C, ramp at 10°C/min to 300°C, hold for 3 minutes.[4][5]
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Source Temperature 250 °C[4][5]
Quadrupole Temperature 150 °C[4][5]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp. 300 °C[4][5]

Note on Selected Ions: For quantitative analysis in SIM mode, specific ions for this compound and its derivative must be selected. These should be determined by analyzing a standard of the compound. Typically, a quantifier ion (most abundant) and one or two qualifier ions are chosen for confirmation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of chlorophenols using GC-MS, which can be expected for this compound with the described method.

Parameter Value Reference
Linearity (R²) > 0.99[2]
Limit of Quantification (LOQ) 1 µg/L[5]
Method Detection Limit (MDL) < 1 ng/L[2]
Recovery 75% - 125%[2]
Relative Standard Deviation (%RSD) < 10%[2]

Note: The presented values are based on the analysis of similar chlorophenolic compounds and represent expected performance. Actual values for this compound should be determined during method validation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 500 mL Water Sample acidify Acidify to pH < 2 with HCl sample->acidify spe_load Load onto Conditioned SPE Cartridge acidify->spe_load elute Elute with Ethyl Acetate spe_load->elute concentrate Concentrate under Nitrogen elute->concentrate derivatize Derivatize with BSTFA concentrate->derivatize add_is Add Internal Standard & Adjust Volume derivatize->add_is inject Inject 1 µL into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The combination of solid-phase extraction, derivatization, and GC-MS analysis ensures high selectivity and low detection limits, making it suitable for trace-level analysis in complex matrices. Proper method validation should be performed to ensure data quality and accuracy for specific applications.

References

Application Notes and Protocols: 2-(tert-Butyl)-4-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(tert-butyl)-4-chlorophenol as a reagent in organic synthesis. The primary application highlighted is its role as a precursor in the synthesis of substituted salicylaldehydes, which are valuable intermediates in the development of pharmaceuticals and other complex molecules.

Introduction

This compound is a substituted phenol that serves as a versatile building block in organic synthesis. Its sterically bulky tert-butyl group and the presence of a chlorine atom on the aromatic ring influence its reactivity and provide handles for further functionalization. A key application of this reagent is in the formylation of the phenol ring to produce 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde. This transformation is typically achieved through electrophilic aromatic substitution reactions such as the Duff reaction or the Reimer-Tiemann reaction.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its formylated product.

PropertyThis compound3-tert-Butyl-5-chloro-2-hydroxybenzaldehyde
CAS Number 13395-85-271730-43-3
Molecular Formula C₁₀H₁₃ClOC₁₁H₁₃ClO₂
Molecular Weight 184.66 g/mol 212.67 g/mol
Appearance Colorless solid-

Key Application: Synthesis of 3-tert-Butyl-5-chloro-2-hydroxybenzaldehyde

The introduction of a formyl group onto the 2-position of this compound yields 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde. This substituted salicylaldehyde is a valuable intermediate for the synthesis of Schiff bases, ligands for metal complexes, and other biologically active molecules. The most common method for this transformation is the Duff reaction.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[1] The reaction proceeds via the formation of an electrophilic iminium ion from protonated hexamine, which then attacks the electron-rich aromatic ring of the phenol. Subsequent hydrolysis of the resulting benzylamine intermediate yields the desired aldehyde.[1] For phenols with an activating hydroxyl group, the formylation preferentially occurs at the ortho position.

A general workflow for the Duff reaction is presented below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Hydrolysis cluster_3 Workup and Purification start Mix this compound, hexamine, and glacial acetic acid heat Heat the mixture (e.g., 130°C) start->heat 1-5 hours hydrolyze Add aqueous acid (e.g., HCl or H₂SO₄) and continue heating heat->hydrolyze 0.5-1 hour workup Cool, extract with an organic solvent, and purify hydrolyze->workup

Caption: General workflow for the Duff reaction.
Experimental Protocol: Duff Reaction of this compound

This protocol is adapted from procedures for similar substituted phenols.[2][3]

Materials:

  • This compound

  • Hexamine (Hexamethylenetetramine)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), hexamine (2.0 eq), and glacial acetic acid.

  • Heating: Heat the reaction mixture to 130°C with stirring for 1 to 5 hours.

  • Hydrolysis: After the initial heating period, cool the mixture slightly and cautiously add a solution of aqueous acid (e.g., 20% v/v sulfuric acid or 4N HCl). Heat the resulting mixture at reflux for an additional 30 minutes to 1 hour.[2]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

Expected Yield:

Based on studies of similar substituted phenols, the yield for the Duff reaction can be modest. For example, the formylation of 4-chloro-2-methylphenol has been reported to yield the corresponding salicylaldehyde in 30% yield.[3]

Alternative Method: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. This reaction typically involves treating the phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4] The reactive intermediate is dichlorocarbene (:CCl₂), which undergoes electrophilic aromatic substitution on the activated phenoxide ring. While effective for many phenols, the Reimer-Tiemann reaction can sometimes suffer from lower yields and the formation of byproducts.

The general mechanism of the Reimer-Tiemann reaction is depicted below:

G cluster_0 Carbene Formation phenol This compound phenoxide Phenoxide ion phenol->phenoxide NaOH intermediate Dichloromethyl-substituted phenoxide intermediate phenoxide->intermediate Electrophilic attack carbene Dichlorocarbene (:CCl₂) carbene->intermediate aldehyde 3-tert-Butyl-5-chloro- 2-hydroxybenzaldehyde intermediate->aldehyde Hydrolysis chloroform Chloroform (CHCl₃) chloroform->carbene NaOH, -H₂O, -Cl⁻

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Safety Considerations

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Strong acids and bases are corrosive and should be handled with appropriate precautions.

Conclusion

This compound is a valuable reagent for the synthesis of substituted salicylaldehydes, particularly 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde. The Duff reaction provides a reliable, albeit sometimes low-yielding, method for this formylation. These application notes and protocols offer a starting point for researchers and scientists in the field of organic synthesis and drug development to utilize this versatile building block in their synthetic endeavors.

References

Application of 2-(tert-Butyl)-4-chlorophenol in Phenolic Resin Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins, the first entirely synthetic polymers to be commercialized, continue to be crucial materials in a vast array of industrial applications due to their excellent thermal stability, chemical resistance, and adhesive properties.[1] The specific properties of these resins can be tailored by the choice of the phenolic monomer. 2-(tert-Butyl)-4-chlorophenol is a substituted phenol that presents an interesting candidate for the synthesis of specialty phenolic resins. The presence of the tert-butyl group can enhance solubility in non-polar matrices and impact the reactivity of the phenol, while the chlorine atom can modify the resin's flame retardancy, chemical resistance, and curing behavior.

These application notes provide a comprehensive overview of the potential use of this compound in the manufacturing of phenolic resins. Due to the limited availability of specific data for this particular phenol in resin synthesis, this document presents generalized experimental protocols and comparative data based on structurally similar substituted phenols, such as p-tert-butylphenol. These protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis and application of this compound-based phenolic resins.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for the successful design of a synthetic protocol. The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
CAS Number 13395-85-2
Appearance White to light yellow solid
Solubility Moderately soluble in organic solvents, less soluble in water

Comparative Data of Phenolic Resins from Substituted Phenols

The properties of phenolic resins are highly dependent on the structure of the phenolic monomer used in their synthesis. The following table presents typical properties of phenolic resins synthesized from p-tert-butylphenol, a structural analog of this compound, to provide a comparative baseline for expected performance characteristics.

Propertyp-tert-Butylphenol-Formaldehyde ResinReference
Softening Point (°C) 90 - 125[2]
Free Phenol (%) ≤ 2.0[2]
Molecular Weight Distribution 1.4 - 1.8[3]
Methylol Content (%) 8 - 12 (for resol type)[2]
Appearance Light yellow lump[2]

Experimental Protocols

The synthesis of phenolic resins from substituted phenols and formaldehyde can be broadly categorized into two main types: novolac resins, which are produced under acidic conditions with a molar excess of the phenol, and resol resins, which are synthesized under basic conditions with a molar excess of formaldehyde.[1] The following are detailed, generalized protocols that can be adapted for the synthesis of phenolic resins using this compound.

Protocol 1: Synthesis of a Novolac-Type Phenolic Resin

This protocol describes the synthesis of a thermoplastic novolac resin, which requires a curing agent (e.g., hexamethylenetetramine) for cross-linking.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Acid Catalyst (e.g., oxalic acid, sulfuric acid, or p-toluenesulfonic acid)

  • Solvent (optional, e.g., toluene)

  • Neutralizing agent (e.g., sodium hydroxide solution)

  • Distilled water

Equipment:

  • Four-necked reaction flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Distillation setup

  • Vacuum source

Procedure:

  • Charging the Reactor: In a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge this compound and an optional solvent like toluene. The molar ratio of this compound to formaldehyde should be approximately 1:0.8.

  • Heating and Catalyst Addition: Heat the mixture to 90-100°C with stirring until the phenol is completely melted and dissolved.

  • Slowly add the acid catalyst (e.g., 0.1-0.5% by weight of the phenol).

  • Formaldehyde Addition: Gradually add the formaldehyde solution to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 95-100°C.

  • Reaction and Reflux: After the addition of formaldehyde is complete, maintain the reaction mixture under reflux at 100°C for 2-4 hours.[4] Monitor the reaction progress by measuring the viscosity or free formaldehyde content.

  • Dehydration: Once the desired degree of condensation is achieved, switch the setup to a distillation apparatus.

  • Increase the temperature to 140-160°C to remove water and any solvent by atmospheric distillation.

  • Apply a vacuum to further reduce the residual water and volatile components, gradually increasing the temperature to 180-200°C.[4]

  • Neutralization and Discharge: Cool the reaction mixture slightly and neutralize the acid catalyst with a suitable base (e.g., 20% sodium hydroxide solution).

  • Discharge the molten resin into a stainless steel pan and allow it to cool to room temperature.

Protocol 2: Synthesis of a Resol-Type Phenolic Resin

This protocol outlines the synthesis of a thermosetting resol resin, which contains reactive methylol groups and can self-cure upon heating.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Base Catalyst (e.g., sodium hydroxide, triethylamine)

  • Distilled water

  • Neutralizing agent (e.g., phosphoric acid)

Equipment:

  • Four-necked reaction flask

  • Mechanical stirrer

  • Digital thermometer

  • Reflux condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • Charging the Reactor: Charge this compound and formaldehyde solution into a four-necked reaction flask. The molar ratio of this compound to formaldehyde should be in the range of 1:1.5 to 1:2.5.[4]

  • Catalyst Addition: Add the base catalyst (e.g., 10% sodium hydroxide solution) to the mixture.

  • Reaction: Stir the mixture and heat it to 80-90°C. Maintain this temperature for 1-2 hours. The mixture will become more viscous as the reaction progresses.

  • Cooling and Neutralization: Once the desired viscosity is reached, cool the reaction mixture to ambient temperature.

  • Neutralize the base catalyst with a suitable acid (e.g., 10% phosphoric acid solution).

  • Isolation: The resulting resol prepolymer can be isolated from the aqueous solution.

  • Drying: Dry the product in a vacuum oven to obtain a viscous material.

  • Curing: The prepared resol resin can be cured by heating in stages, for example, at 70°C for 5 hours, followed by 120°C for 3 hours, and a final post-cure at 150°C for 3 hours to ensure complete cross-linking.

Visualizations

Logical Relationship of Phenolic Resin Synthesis

Phenolic_Resin_Synthesis General Synthesis Pathways for Phenolic Resins Phenol This compound Novolac_Reaction Condensation Polymerization (Phenol Excess) Phenol->Novolac_Reaction Resol_Reaction Condensation Polymerization (Formaldehyde Excess) Phenol->Resol_Reaction Formaldehyde Formaldehyde Formaldehyde->Novolac_Reaction Formaldehyde->Resol_Reaction Acid_Catalyst Acid Catalyst (e.g., Oxalic Acid) Acid_Catalyst->Novolac_Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Resol_Reaction Novolac_Resin Novolac Resin (Thermoplastic) Novolac_Reaction->Novolac_Resin Resol_Resin Resol Resin (Thermoset Prepolymer) Resol_Reaction->Resol_Resin Cured_Novolac Cross-linked Phenolic Resin Novolac_Resin->Cured_Novolac Cured_Resol Cross-linked Phenolic Resin Resol_Resin->Cured_Resol Curing_Agent Curing Agent (e.g., Hexamethylenetetramine) Curing_Agent->Cured_Novolac Heat_Curing Heat Heat_Curing->Cured_Novolac Curing Heat_Curing->Cured_Resol Curing

Caption: Synthesis pathways for novolac and resol phenolic resins.

Experimental Workflow for Novolac Resin Synthesis

Novolac_Workflow Experimental Workflow for Novolac Resin Synthesis Start Start Charge_Reactors Charge Reactor: - this compound - Solvent (optional) Start->Charge_Reactors Heat_Dissolve Heat to 90-100°C and Dissolve Charge_Reactors->Heat_Dissolve Add_Catalyst Add Acid Catalyst Heat_Dissolve->Add_Catalyst Add_Formaldehyde Gradually Add Formaldehyde (1-2 hours) Add_Catalyst->Add_Formaldehyde Reflux Reflux at 100°C (2-4 hours) Add_Formaldehyde->Reflux Dehydrate_Atm Atmospheric Distillation (140-160°C) Reflux->Dehydrate_Atm Dehydrate_Vac Vacuum Distillation (180-200°C) Dehydrate_Atm->Dehydrate_Vac Neutralize Neutralize Catalyst Dehydrate_Vac->Neutralize Discharge_Cool Discharge and Cool Resin Neutralize->Discharge_Cool End End Product: Novolac Resin Discharge_Cool->End

Caption: Step-by-step workflow for synthesizing a novolac-type phenolic resin.

Conclusion

The use of this compound as a monomer for phenolic resin synthesis offers the potential to create polymers with unique properties. The protocols and comparative data provided herein serve as a valuable starting point for researchers and scientists in the field. It is important to reiterate that the provided protocols are generalized and will likely require optimization of reaction parameters such as catalyst concentration, temperature, and reaction time to achieve the desired resin characteristics. Further investigation into the properties of the resulting resins, including their thermal stability, mechanical strength, and curing kinetics, will be essential to fully elucidate their potential applications.

References

Application Notes and Protocols: 2-(tert-Butyl)-4-chlorophenol as a Precursor for Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of substituted phenols, exemplified by 2-(tert-butyl)-4-chlorophenol, as precursors in the synthesis of insecticides. The content details the synthesis of a prominent organophosphate insecticide, Profenofos, and a carbamate insecticide, Fenobucarb, including experimental protocols, mode of action, and toxicological data.

Introduction

Substituted phenols are a critical class of chemical intermediates in the agrochemical industry. Their specific substitutions on the aromatic ring allow for the synthesis of a diverse range of active ingredients with targeted insecticidal properties. This compound, and its structural isomers and analogues, serve as key building blocks for several classes of insecticides, including organophosphates and carbamates. The presence of the chloro and tert-butyl groups influences the lipophilicity and steric hindrance of the final molecule, which in turn can affect its binding to target enzymes and its metabolic stability.

This document will focus on the synthesis and application of insecticides derived from precursors structurally related to this compound, providing detailed protocols and relevant data to guide research and development in this area.

I. Organophosphate Insecticides: The Case of Profenofos

Profenofos, an organophosphate insecticide, is synthesized from a structural analogue of this compound, namely 4-bromo-2-chlorophenol. The synthesis pathway of Profenofos provides a clear and well-documented example of how a substituted phenol is utilized to create a potent neurotoxic agent for insect control.

Synthesis of Profenofos

The synthesis of Profenofos from 2-chlorophenol involves a multi-step process. While not directly using this compound, the initial steps to create the necessary substituted phenol intermediate are analogous.

Profenofos_Synthesis 2-Chlorophenol 2-Chlorophenol Bromination Bromination 2-Chlorophenol->Bromination Br2 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Bromination->4-Bromo-2-chlorophenol Reaction_with_Phosphorus_Oxychloride Reaction_with_Phosphorus_Oxychloride 4-Bromo-2-chlorophenol->Reaction_with_Phosphorus_Oxychloride 1. P(O)Cl3, NaOEt, NaSPr 2. NaOH Profenofos Profenofos Reaction_with_Phosphorus_Oxychloride->Profenofos

Caption: Synthesis pathway of Profenofos from 2-chlorophenol.

Experimental Protocol: Synthesis of Profenofos

The following protocol is a generalized procedure based on established synthesis routes.[1][2][3]

Step 1: Bromination of 2-Chlorophenol

  • In a well-ventilated fume hood, charge a reaction vessel with 2-chlorophenol.

  • Slowly add an equimolar amount of bromine (Br₂) to the reactor while maintaining the temperature between 30-50°C.

  • Stir the reaction mixture for 20-25 hours.

  • After the reaction is complete, the crude product, primarily 4-bromo-2-chlorophenol, is obtained.

Step 2: Synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (Profenofos)

  • The 4-bromo-2-chlorophenol intermediate is reacted with phosphorus oxychloride (POCl₃) in the presence of sodium ethoxide (NaOEt) and sodium 1-propanethiolate (NaSPr).[4]

  • The reaction is typically carried out in an appropriate solvent under controlled temperature conditions.

  • The final step involves treatment with a base, such as sodium hydroxide (NaOH), to yield profenofos.[2][3]

  • The crude profenofos is then purified, often through distillation or chromatography, to remove impurities.[1]

Mode of Action: Acetylcholinesterase Inhibition

Profenofos, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][5][6][7][8]

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse Nerve_Impulse Postsynaptic_Receptor->Nerve_Impulse Signal Transmission Profenofos Profenofos Profenofos->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Profenofos.

AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, profenofos leads to an accumulation of acetylcholine, causing continuous stimulation of nerve receptors. This results in hyperexcitation of the insect's nervous system, leading to paralysis and eventual death.[5][6][8]

Quantitative Data: Toxicity of Profenofos

The acute toxicity of Profenofos has been evaluated in various species. The following table summarizes the median lethal dose (LD50) and lethal concentration (LC50) values.

SpeciesRouteLD50 (mg/kg bw)LC50 (mg/L)Reference
RatOral358 - 502[9][10]
RatDermal>2000[11][12]
RatInhalation (4h)>3.36[9][10]
MouseOral298[9][10]
RabbitOral700[9][10]
RabbitDermal472[9]
Bobwhite QuailOral70-200 (8d)[12]
Rainbow Trout-0.08 (96h)[12]
Bluegill Sunfish-0.3 (96h)[12]

II. Carbamate Insecticides: The Case of Fenobucarb

Carbamate insecticides represent another major class of pesticides derived from substituted phenols. Fenobucarb, a carbamate insecticide, is synthesized from 2-sec-butylphenol, a close structural analogue of this compound.

Synthesis of Fenobucarb

The synthesis of Fenobucarb involves the reaction of 2-sec-butylphenol with methyl isocyanate.

Fenobucarb_Synthesis 2-sec-Butylphenol 2-sec-Butylphenol Reaction_with_MIC Reaction_with_MIC 2-sec-Butylphenol->Reaction_with_MIC Methyl Isocyanate (MIC) Base Catalyst Fenobucarb Fenobucarb Reaction_with_MIC->Fenobucarb

Caption: Synthesis pathway of Fenobucarb from 2-sec-butylphenol.

Experimental Protocol: Synthesis of Fenobucarb

The following is a generalized protocol for the synthesis of Fenobucarb.[13][14]

  • In a suitable reaction vessel, dissolve 2-sec-butylphenol in an appropriate solvent.

  • Add a base catalyst, such as triethylamine.

  • Slowly add methyl isocyanate to the reaction mixture while maintaining a controlled temperature, typically between 30-80°C.

  • Allow the reaction to proceed for a specified time to ensure complete conversion.

  • After the reaction, the solvent and any unreacted starting materials are removed, often by distillation, to yield the Fenobucarb product.

Mode of Action: Acetylcholinesterase Inhibition

Similar to organophosphates, carbamate insecticides like Fenobucarb also act as inhibitors of acetylcholinesterase (AChE).[15] The mechanism of inhibition is analogous to that of Profenofos, leading to the accumulation of acetylcholine in the synapse and subsequent neurotoxicity in insects.

Conclusion

This compound and its structural analogues are versatile precursors for the synthesis of a variety of insecticides. The examples of Profenofos and Fenobucarb highlight the utility of substituted phenols in creating both organophosphate and carbamate insecticides. The specific substitutions on the phenol ring are crucial in determining the final compound's insecticidal activity, mode of action, and toxicological profile. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the discovery and development of new and effective crop protection agents. Further research into novel substitutions on the phenol ring could lead to the development of insecticides with improved efficacy, selectivity, and environmental safety profiles.

References

Application Notes and Protocols for the Environmental Remediation of 2-(tert-Butyl)-4-chlorophenol Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(tert-Butyl)-4-chlorophenol is a substituted phenolic compound that can pose environmental risks due to its potential toxicity and persistence. This document provides detailed application notes and protocols for the environmental remediation of this compound contamination, drawing upon data from closely related compounds where specific information is unavailable. The remediation strategies covered include biodegradation, advanced chemical oxidation, and phytoremediation. All protocols and data presented should be considered as a starting point and require optimization and validation for the specific conditions of the contamination.

Section 1: Biodegradation of this compound

Biodegradation offers a cost-effective and environmentally friendly approach to remediate this compound contamination. This section details the potential of microbial degradation and provides a general protocol for assessing the biodegradation of this compound.

Data Presentation: Biodegradation of a Structurally Similar Compound
Bacterial IsolateInitial Concentration (ppm)Incubation Time (days)Degradation Efficiency (%)
Pandoraea sp.10782.24
Lysinibacillus sp.10789.31
Serratia sp.10780.42
Bacillus sp.10774.13
Experimental Protocol: Aerobic Biodegradation Assay

This protocol outlines a general method for assessing the aerobic biodegradation of this compound by isolated microbial strains.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Minimal Salt Medium (MSM)

  • Bacterial inoculum (e.g., isolated from a contaminated site or a culture collection)

  • Sterile flasks or bioreactors

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis[2][3][4][5]

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare MSM and dispense into sterile flasks.

  • Spike the MSM with this compound to the desired initial concentration (e.g., 10-100 mg/L).

  • Inoculate the flasks with the bacterial culture to a specific optical density (e.g., OD600 of 0.1).

  • Set up abiotic control flasks (without inoculum) and biotic control flasks (with inoculum but without the target compound).

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Collect samples at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

  • Extract the samples and analyze the concentration of this compound using HPLC.

9. Data Analysis:

  • Calculate the degradation efficiency at each time point.

  • Determine the degradation rate.

Visualization: Proposed Biodegradation Workflow and Pathway

Biodegradation_Workflow cluster_prep Sample Preparation cluster_exp Biodegradation Experiment cluster_analysis Analysis Contaminated_Sample Contaminated Soil/Water Isolation Isolation of Microbial Consortia Contaminated_Sample->Isolation Enrichment Enrichment Culture Isolation->Enrichment Inoculation Inoculation Enrichment->Inoculation Bioreactor Bioreactor Setup (MSM + Contaminant) Bioreactor->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data Data Analysis (Degradation Rate & Efficiency) HPLC->Data

Degradation_Pathway cluster_pathway Hypothetical Degradation Pathway Compound This compound Intermediate1 Chlorocatechol Intermediate Compound->Intermediate1 Hydroxylation Intermediate2 Ring Cleavage Products Intermediate1->Intermediate2 Dioxygenase action Mineralization CO2 + H2O + Cl- Intermediate2->Mineralization Further metabolism

Section 2: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective for the rapid degradation of recalcitrant organic pollutants like this compound through the generation of highly reactive hydroxyl radicals.

Data Presentation: Degradation of 4-tert-Butylphenol by UV-AOPs

While specific data for this compound is limited, studies on the degradation of 4-tert-butylphenol (4-t-BP) using UV-based AOPs provide a relevant reference.[6]

ProcessOxidant Dosage (mg/L)Space Time (min)4-t-BP Degradation Efficiency (%)TOC Removal (%)
UV only-60~70~20
UV/H₂O₂88.31093.34-
UV/H₂O₂88.360>95~30
UV/H₂O₂176.660>98~40
UV/H₂O₂264.960>99~35
UV/Fe²⁺/H₂O₂-60>99~45
UV/Fe³⁺/H₂O₂-60>98~65
Experimental Protocol: UV/H₂O₂ Treatment

This protocol describes a general procedure for the degradation of this compound in aqueous solution using a UV/H₂O₂ process.[7][8]

1. Materials and Reagents:

  • This compound contaminated water

  • Hydrogen peroxide (H₂O₂, 30%)

  • UV photoreactor with a low-pressure mercury lamp (254 nm)

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)

  • HPLC system for analysis

2. Procedure:

  • Characterize the initial concentration of this compound and Total Organic Carbon (TOC) in the water sample.

  • Adjust the pH of the solution to the desired level (e.g., pH 3-4 for Fenton-like reactions, though UV/H₂O₂ is less pH-dependent).

  • Transfer a known volume of the sample to the UV photoreactor.

  • Add the calculated amount of H₂O₂ to achieve the desired concentration (e.g., 100-500 mg/L).

  • Turn on the UV lamp to initiate the reaction.

  • Collect samples at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Quench the reaction in the collected samples immediately (e.g., by adding sodium sulfite).

  • Analyze the samples for the concentration of this compound and TOC.

9. Data Analysis:

  • Calculate the degradation efficiency and mineralization rate.

  • Determine the pseudo-first-order kinetic rate constant.

Visualization: AOP Experimental Workflow

AOP_Workflow cluster_setup Experimental Setup cluster_reaction Oxidation Reaction cluster_analysis Analysis Sample_Prep Contaminated Water (pH adjustment) Reactor UV Photoreactor Sample_Prep->Reactor Add_Oxidant Add H₂O₂ Reactor->Add_Oxidant UV_Irradiation UV Irradiation Add_Oxidant->UV_Irradiation Sampling Time-course Sampling UV_Irradiation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis HPLC & TOC Analysis Quenching->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

Section 3: Phytoremediation

Phytoremediation is a plant-based technology that can be used to remove, degrade, or contain contaminants in soil and water. Aquatic macrophytes are particularly promising for the remediation of phenolic compounds.[9][10][11][12]

Data Presentation: Phytoremediation of Phenolic Compounds by Aquatic Macrophytes

Specific data for the phytoremediation of this compound is not available. The following table provides a summary of the removal of other phenolic compounds by various aquatic plants to illustrate the potential of this technology.

Plant SpeciesContaminantInitial ConcentrationTreatment DurationRemoval Efficiency (%)Reference
Lemna minorPhenol100 mg/L30 days>80Flocco et al. (2002)
Eichhornia crassipesPhenol--High tolerance[9]
Pistia stratiotesDyes & Phenols--High removal[13]
Experimental Protocol: Phytoremediation using Duckweed (Lemna minor)

This protocol provides a general method for assessing the phytoremediation potential of Lemna minor for this compound in a laboratory setting.[14][15][16][17]

1. Materials and Reagents:

  • Lemna minor culture

  • Hoagland's nutrient solution

  • This compound

  • Glass beakers or tanks

  • Growth chamber with controlled light and temperature

  • HPLC system for analysis

2. Procedure:

  • Acclimatize the Lemna minor plants in Hoagland's solution for a week.

  • Prepare test solutions with varying concentrations of this compound in Hoagland's solution.

  • Set up control groups (plants in Hoagland's solution without the contaminant, and contaminant solution without plants).

  • Introduce a known fresh weight of healthy Lemna minor fronds into each beaker.

  • Place the beakers in a growth chamber with a defined photoperiod (e.g., 16:8 h light:dark) and temperature (e.g., 25°C).

  • Collect water samples at regular intervals (e.g., 0, 3, 7, 14 days) to measure the contaminant concentration.

  • At the end of the experiment, harvest the plant biomass, and measure the fresh and dry weight.

  • (Optional) Analyze the plant tissue for accumulated this compound and its metabolites.

9. Data Analysis:

  • Calculate the removal efficiency of the contaminant from the water.

  • Determine the bioconcentration factor (BCF).

  • Assess the phytotoxicity by measuring the growth inhibition of the plants.

Visualization: Phytoremediation Logical Relationships

Phytoremediation_Mechanisms cluster_phyto Phytoremediation Processes Contaminant This compound in Soil/Water Uptake Rhizofiltration/ Phytoextraction (Root Uptake) Contaminant->Uptake Rhizodegradation Rhizodegradation (Microbial activity in rhizosphere) Contaminant->Rhizodegradation Translocation Translocation to Shoots Uptake->Translocation Phytodegradation Phytodegradation (Metabolism within plant) Uptake->Phytodegradation Phytovolatilization Phytovolatilization (Release to atmosphere) Translocation->Phytovolatilization

Section 4: Analytical Methods

Accurate quantification of this compound is essential for monitoring the progress and efficiency of remediation efforts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol: HPLC Analysis of this compound in Water Samples

This protocol provides a general guideline for the determination of this compound in water samples.[2][3][4][5]

1. Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with phosphoric acid or formic acid). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV-Vis spectral scan of the standard (typically around 280 nm for chlorophenols).

  • Column Temperature: 30°C.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Acidify the water sample to pH ~2 with a suitable acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analyte with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve.

  • Inject the prepared samples and quantify the concentration of this compound based on the calibration curve.

Conclusion

The environmental remediation of this compound can be approached through biodegradation, advanced oxidation processes, and phytoremediation. While specific data for this compound is scarce, the information available for structurally similar compounds provides a strong foundation for developing effective remediation strategies. The protocols and data presented in these application notes should be used as a guide for designing and optimizing site-specific remediation plans. Further research is encouraged to determine the precise degradation pathways and kinetics for this compound to enhance the efficiency of these remediation technologies.

References

Application Notes and Protocols for Bioremediation of Soil Contaminated with 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioremediation of soil contaminated with 2-(tert-Butyl)-4-chlorophenol. Due to the limited direct research on this specific compound, the information presented herein is substantially informed by studies on structurally similar molecules, particularly 2,4-di-tert-butylphenol (2,4-DTBP) and other chlorinated phenols. The protocols and pathways described are based on established bioremediation principles and successful applications for related contaminants.

Introduction

This compound is a substituted phenolic compound that can pose environmental risks due to its potential toxicity and persistence in soil. Bioremediation offers a cost-effective and environmentally friendly approach to detoxify such contaminants by leveraging the metabolic capabilities of microorganisms. This document outlines potential microbial candidates, degradation pathways, and detailed protocols for laboratory-scale bioremediation studies.

Potential Microbial Degraders

While specific microorganisms capable of degrading this compound have not been extensively documented, research on the biodegradation of the structurally similar compound 2,4-di-tert-butylphenol (2,4-DTBP) provides strong candidates for bioremediation efforts. Several bacterial genera have been identified as effective degraders of 2,4-DTBP in industrial wastewater and are therefore promising for the bioremediation of soil contaminated with this compound.[1]

Table 1: Potential Bacterial Strains for Bioremediation of this compound (inferred from 2,4-DTBP degradation studies)

Bacterial IsolateGenusDegradation Efficiency of 2,4-DTBP (10 ppm)Incubation TimeReference
D3Lysinibacillus sp.89.31%7 days[1]
D2Pandoraea sp.82.24%7 days[1]
D5Serratia sp.80.42%7 days[1]
D7Bacillus sp.74.13%7 days[1]
F-3-4Alcaligenes sp.86% (of 100 mg/L 2,6-DTBP)12 days

Proposed Degradation Pathway

The biodegradation of this compound is likely to proceed through a series of enzymatic reactions involving oxidation and cleavage of the aromatic ring. Based on the degradation pathways of other substituted phenols, a plausible metabolic route is proposed below. The initial steps likely involve hydroxylation of the aromatic ring, followed by ring cleavage.

G cluster_pathway Proposed Aerobic Degradation Pathway of this compound 2_tert_Butyl_4_chlorophenol This compound Intermediate_1 Substituted Catechol (Hypothetical) 2_tert_Butyl_4_chlorophenol->Intermediate_1 Monooxygenase / Dioxygenase Ring_Cleavage_Product Ring Cleavage Product Intermediate_1->Ring_Cleavage_Product Dioxygenase (Ring Cleavage) TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle Further Metabolism

Caption: Proposed aerobic degradation pathway.

Experimental Protocols

This section provides detailed protocols for laboratory-scale bioremediation studies of soil contaminated with this compound. These protocols are designed to assess the efficacy of bioaugmentation and biostimulation strategies.

Protocol 1: Isolation of Potential Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from contaminated soil that are capable of degrading this compound.

Materials:

  • Soil contaminated with this compound

  • Sterile saline solution (0.85% NaCl)

  • Mineral Salt Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 1.0; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001.

  • This compound (as sole carbon source)

  • Agar

  • Sterile petri dishes, flasks, and pipettes

  • Incubator shaker

Procedure:

  • Prepare MSM and autoclave. After cooling, add a filter-sterilized stock solution of this compound to a final concentration of 10-50 mg/L.

  • Add 10 g of contaminated soil to 90 mL of sterile saline solution and shake vigorously for 30 minutes.

  • Allow the soil to settle and transfer 10 mL of the supernatant to 90 mL of MSM containing this compound.

  • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • After incubation, transfer 10 mL of the enrichment culture to a fresh 90 mL of MSM with the target contaminant and incubate under the same conditions. Repeat this step 3-4 times to enrich for potent degraders.

  • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound as the sole carbon source.

  • Incubate the plates at 30°C for 5-7 days and observe for distinct colonies.

  • Isolate morphologically different colonies and purify by re-streaking on fresh plates.

  • Identify the isolated strains using 16S rRNA gene sequencing.

Protocol 2: Soil Slurry Bioremediation Experiment (Bioaugmentation)

This protocol outlines a laboratory-scale experiment to evaluate the bioremediation of contaminated soil in a slurry phase by introducing a bacterial consortium.

Materials:

  • Contaminated soil, sieved (<2 mm)

  • Sterile deionized water

  • Bacterial consortium (e.g., a mix of Lysinibacillus sp., Pandoraea sp., Serratia sp., and Bacillus sp. grown in nutrient broth)

  • Bioreactor vessels (e.g., 500 mL Erlenmeyer flasks)

  • Magnetic stirrer and stir bars

  • Nutrient solution (e.g., MSM without a carbon source)

  • pH meter

  • Analytical equipment for quantifying this compound (e.g., GC-MS or HPLC)

Experimental Setup:

  • Control Group: 100 g of contaminated soil + 200 mL sterile deionized water.

  • Bioaugmentation Group: 100 g of contaminated soil + 190 mL sterile deionized water + 10 mL of bacterial consortium inoculum (OD₆₀₀ ≈ 1.0).

  • Biostimulation Group (Optional): 100 g of contaminated soil + 200 mL of nutrient solution.

  • Bioaugmentation + Biostimulation Group (Optional): 100 g of contaminated soil + 190 mL of nutrient solution + 10 mL of bacterial consortium inoculum.

Procedure:

  • Set up the bioreactor flasks for each experimental group in triplicate.

  • Add the soil and liquid components to each flask.

  • Place the flasks on a magnetic stirrer at a constant speed (e.g., 150 rpm) to maintain a homogenous slurry.

  • Incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 days).

  • Collect soil and water samples at regular intervals (e.g., day 0, 7, 14, 21, 30, 60).

  • Analyze the samples for the concentration of this compound.

  • Monitor and adjust the pH of the slurry to a neutral range (6.5-7.5) if necessary.

G cluster_workflow Soil Slurry Bioremediation Workflow Contaminated_Soil Contaminated Soil Sample Slurry_Preparation Prepare Soil Slurry (Soil + Water/Nutrients) Contaminated_Soil->Slurry_Preparation Inoculation Inoculate with Bacterial Consortium Slurry_Preparation->Inoculation Incubation Incubate with Stirring Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Analyze Contaminant Concentration Sampling->Analysis

Caption: Workflow for soil slurry bioremediation.

Protocol 3: Solid-Phase Bioremediation (Microcosm Study)

This protocol is for a microcosm study to simulate in-situ bioremediation of contaminated soil.

Materials:

  • Contaminated soil, sieved (<2 mm)

  • Sterile deionized water

  • Bacterial consortium inoculum

  • Nutrient solution (e.g., concentrated solution of nitrogen and phosphorus sources)

  • Microcosm containers (e.g., glass jars with loose-fitting lids to allow for gas exchange)

  • Analytical balance

Procedure:

  • Weigh 200 g of contaminated soil into each microcosm container.

  • Set up the following experimental groups in triplicate:

    • Control: Soil only.

    • Moisture Control: Adjust soil moisture to 60-70% of water holding capacity with sterile deionized water.

    • Bioaugmentation: Adjust moisture and add 5 mL of bacterial consortium inoculum.

    • Biostimulation: Adjust moisture and add nutrient solution to achieve a target C:N:P ratio (e.g., 100:10:1).

    • Bioaugmentation + Biostimulation: Combine the treatments from the bioaugmentation and biostimulation groups.

  • Thoroughly mix the contents of each microcosm.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).

  • Periodically open the containers to ensure aerobic conditions.

  • Collect soil samples at regular intervals for contaminant analysis.

  • Maintain soil moisture by adding sterile deionized water as needed.

Data Presentation

Quantitative data from bioremediation experiments should be summarized in tables for clear comparison of treatment efficiencies.

Table 2: Example Data Table for Soil Slurry Bioremediation

Time (days)Control (mg/kg)Bioaugmentation (mg/kg)% Removal (Bioaugmentation)
0100.0 ± 5.0100.0 ± 5.00%
798.2 ± 4.575.3 ± 3.824.7%
1495.1 ± 4.252.1 ± 3.147.9%
3092.5 ± 3.921.7 ± 2.578.3%
6090.3 ± 3.58.9 ± 1.291.1%

Table 3: Example Data Table for Solid-Phase Bioremediation

TreatmentInitial Concentration (mg/kg)Final Concentration (mg/kg)% Removal
Control100.0 ± 5.095.2 ± 4.84.8%
Moisture Control100.0 ± 5.088.6 ± 4.111.4%
Bioaugmentation100.0 ± 5.045.3 ± 3.754.7%
Biostimulation100.0 ± 5.062.1 ± 4.337.9%
Bioaugmentation + Biostimulation100.0 ± 5.015.8 ± 2.184.2%

Analytical Methods

Accurate quantification of this compound in soil samples is crucial for evaluating bioremediation efficiency. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and commonly used method.

Brief Protocol for GC-MS Analysis:

  • Extraction: Extract the contaminant from a known weight of soil using an appropriate solvent (e.g., a mixture of acetone and hexane) via methods such as sonication or Soxhlet extraction.

  • Cleanup: The extract may require cleanup using solid-phase extraction (SPE) to remove interfering compounds.

  • Analysis: Analyze the cleaned extract using a GC-MS system equipped with a suitable capillary column.

  • Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

Logical Relationships in Bioremediation Strategy

The selection of an appropriate bioremediation strategy depends on several factors, including the concentration of the contaminant, the indigenous microbial population, and soil characteristics.

G cluster_logic Bioremediation Strategy Selection Contaminant_Assess Assess Contaminant Concentration & Toxicity High_Toxicity High Toxicity / Recalcitrant Contaminant_Assess->High_Toxicity Microbial_Assess Assess Indigenous Microbial Activity Low_Activity Low Indigenous Activity Microbial_Assess->Low_Activity High_Toxicity->Low_Activity No Bioaugmentation Bioaugmentation High_Toxicity->Bioaugmentation Yes Low_Activity->Bioaugmentation Yes Biostimulation Biostimulation Low_Activity->Biostimulation No Monitored_Natural_Attenuation Monitored Natural Attenuation Biostimulation->Monitored_Natural_Attenuation If sufficient

Caption: Decision logic for bioremediation strategy.

References

Application Notes and Protocols for the Catalytic Degradation of 2-(tert-Butyl)-4-chlorophenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic degradation of 2-(tert-Butyl)-4-chlorophenol, a persistent and toxic environmental pollutant often found in industrial wastewater. The following sections detail various advanced oxidation processes (AOPs), present quantitative data from studies on structurally similar compounds, and provide detailed experimental protocols.

Introduction

This compound is a substituted phenolic compound used in the synthesis of various chemicals. Its presence in wastewater is of significant concern due to its toxicity and resistance to conventional biological treatment methods. Catalytic degradation, particularly through advanced oxidation processes, offers a promising approach for the complete mineralization of this pollutant into less harmful substances like water, carbon dioxide, and inorganic salts. These processes rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic contaminants.

Catalytic Degradation Methods

Several catalytic methods have been investigated for the degradation of chlorophenols and alkylphenols. The most common and effective approaches include:

  • Photocatalysis: This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with UV or solar light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

  • Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.

  • Catalytic Wet Peroxide Oxidation (CWPO): CWPO employs solid catalysts to enhance the oxidative power of hydrogen peroxide at relatively mild operating conditions.[1] Various materials, including pillared clays and metal oxides, have been explored as catalysts for this process.[2]

  • Sonocatalysis: This method uses ultrasonic irradiation to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process can generate localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive radicals and enhancing the activity of a catalyst.

  • Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, especially at alkaline pH.

Data Presentation: Degradation of Substituted Phenols

The following table summarizes quantitative data from studies on the catalytic degradation of various chlorophenols and alkylphenols, which can serve as a reference for the expected performance in the degradation of this compound.

CompoundCatalytic SystemCatalystInitial ConcentrationExperimental ConditionsDegradation Efficiency (%)Reaction TimeReference
4-tert-butylphenol (4-t-BP)Photocatalysis (Solar Light)Ag₂CO₃5 ppmCatalyst dosage: 200 mg/L10060 min[3]
4-tert-butylphenol (4-t-BP)Photocatalysis (Solar Light)Ag₂CO₃10 ppmCatalyst dosage: 200 mg/L~7060 min[3]
2-chlorophenolSonocatalysisFe₃O₄-TiO₂@MWCNT20 mg/LpH 5, Catalyst: 0.4 g/L, Temp: 35°C, US Power: 50 W~9560 min[4]
p-ChlorophenolPhotocatalysis (UV)Cr-doped TiO₂2.0 x 10⁻⁴ MpH 3, Catalyst: 2.0 g/L66.51 ± 2.1490 min[5]
PhenolCatalytic Wet Peroxide OxidationAl-Fe pillared clay500 ppmTemp: 70°C, Catalyst: 5 g/L100~100 min[2]
2-chlorophenolOzonationOzoneNot specifiedpH 3Dosage-dependent-[6]

Experimental Protocols

Protocol 1: Photocatalytic Degradation using TiO₂

1. Catalyst Preparation (Cr-doped TiO₂ - Example):

  • Prepare a 1.0 M solution of titanium tetraisopropoxide (TTIP) in ethanol.
  • In a separate beaker, add the TTIP solution dropwise to deionized water while stirring vigorously. Maintain the pH at 2.0 by adding nitric acid.
  • To introduce the dopant, add a calculated amount of chromium(III) nitrate solution to the mixture and continue stirring.
  • Heat the resulting sol at 60°C to evaporate the solvent, followed by drying at 100°C for 6 hours to obtain a gel.
  • Calcined the dried gel at 400°C for 6 hours to yield the Cr-doped TiO₂ nanoparticles.[5]

2. Experimental Setup:

  • A batch photoreactor, typically made of quartz to allow UV penetration, is used.
  • The reactor is equipped with a magnetic stirrer for continuous mixing and a UV lamp (e.g., medium-pressure mercury lamp) positioned either internally or externally.
  • The temperature of the reaction mixture is controlled using a water jacket.

3. Degradation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired initial concentration in deionized water.
  • Suspend the synthesized TiO₂ catalyst in the wastewater sample containing this compound.
  • Before irradiation, stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
  • Turn on the UV lamp to initiate the photocatalytic reaction.
  • Collect samples at regular time intervals.
  • Filter the samples to remove the catalyst particles before analysis.

4. Analytical Methods:

  • The concentration of this compound and its degradation byproducts can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
  • The degree of mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.

Protocol 2: Fenton Oxidation

1. Experimental Setup:

  • A glass reactor equipped with a magnetic stirrer and a pH controller is used.
  • The reaction is typically carried out at acidic pH (around 3-4).

2. Degradation Procedure:

  • Adjust the pH of the wastewater containing this compound to the optimal range using an acid (e.g., H₂SO₄).
  • Add a calculated amount of a ferrous salt (e.g., FeSO₄·7H₂O) as the catalyst.
  • Initiate the reaction by adding a predetermined concentration of hydrogen peroxide (H₂O₂) to the solution.
  • Collect samples at different time points.
  • Quench the reaction in the collected samples by adding a substance that removes residual H₂O₂ (e.g., sodium sulfite) and adjusting the pH to neutral or alkaline to precipitate the iron catalyst.

3. Analytical Methods:

  • Analyze the filtered samples for the concentration of the target compound and its intermediates using HPLC or GC-MS.
  • Monitor the TOC to determine the extent of mineralization.

Visualizations

Catalytic Degradation Pathway of this compound

The following diagram illustrates a proposed degradation pathway for this compound based on the known mechanisms for similar compounds. The degradation is initiated by the attack of hydroxyl radicals, leading to a series of hydroxylation, dechlorination, and aromatic ring cleavage steps, ultimately resulting in mineralization.

G cluster_0 Primary Degradation cluster_1 Ring Opening and Mineralization 2_tert_Butyl_4_chlorophenol This compound Hydroxylated_Intermediate_1 Hydroxylated Intermediate (e.g., tert-Butyl-chlorohydroquinone) 2_tert_Butyl_4_chlorophenol->Hydroxylated_Intermediate_1 •OH attack Hydroxylated_Intermediate_2 Further Hydroxylated and Dechlorinated Intermediates Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 •OH attack, Dechlorination Ring_Opened_Products Aromatic Ring Cleavage (e.g., Aliphatic Carboxylic Acids) Hydroxylated_Intermediate_2->Ring_Opened_Products •OH attack Mineralization Mineralization (CO₂, H₂O, Cl⁻) Ring_Opened_Products->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Photocatalytic Degradation

The following diagram outlines the general workflow for a laboratory-scale photocatalytic degradation experiment.

G Wastewater_Sample Wastewater containing This compound Catalyst_Addition Add Photocatalyst (e.g., TiO₂) Wastewater_Sample->Catalyst_Addition Adsorption_Equilibrium Stir in Dark (Adsorption Equilibrium) Catalyst_Addition->Adsorption_Equilibrium Photoreactor UV/Solar Irradiation in Photoreactor Adsorption_Equilibrium->Photoreactor Sampling Collect Samples at Intervals Photoreactor->Sampling Filtration Filter to Remove Catalyst Sampling->Filtration Analysis Analyze Supernatant (HPLC, GC-MS, TOC) Filtration->Analysis Data_Processing Data Analysis and Degradation Kinetics Analysis->Data_Processing

Caption: Experimental workflow for photocatalytic degradation.

Logical Relationship of Key Parameters in Fenton Oxidation

This diagram illustrates the interplay of key parameters influencing the efficiency of the Fenton process.

G H2O2_Dose H₂O₂ Dose OH_Generation •OH Generation H2O2_Dose->OH_Generation Fe2_Dose Fe²⁺ Dose Fe2_Dose->OH_Generation pH pH pH->OH_Generation Optimal ~3-4 Temperature Temperature Temperature->OH_Generation Degradation_Efficiency Degradation Efficiency OH_Generation->Degradation_Efficiency

Caption: Key parameters in Fenton oxidation.

References

Application Notes and Protocols for 2-(tert-Butyl)-4-chlorophenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(tert-Butyl)-4-chlorophenol as a reference standard in analytical chemistry, particularly for its identification and quantification in environmental matrices. The methodologies focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are common techniques for the analysis of chlorophenols.

Introduction

This compound is a chlorinated phenolic compound that can be found in the environment due to industrial activities. Its monitoring is essential due to the potential toxicity of chlorophenols as a class of compounds. Accurate and reliable quantification of this compound requires the use of a well-characterized reference standard. This document outlines the analytical procedures for using this standard to ensure data quality and integrity in research and routine analysis.

Reference standards from accredited suppliers are crucial for accurate measurements.[1][2] Organizations like the National Institute of Standards and Technology (NIST) and the U.S. Environmental Protection Agency (EPA) provide certified reference materials for various environmental contaminants to ensure the quality and comparability of analytical data.[3][4]

Physicochemical Properties and Handling

It is important to understand the basic properties of the this compound reference standard for its proper handling and storage.

PropertyValue
Chemical Formula C₁₀H₁₃ClO[5]
Molecular Weight 184.66 g/mol [5]
CAS Number 13395-85-2[5]
Appearance Colorless solid[6]
Storage Conditions Store at 2-8°C in a tightly sealed container.

Solutions of the reference standard should be prepared in a high-purity solvent, such as methanol or hexane, and stored at low temperatures (e.g., -20°C) to minimize degradation.[7]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective method for the analysis of chlorophenols in environmental samples. Due to the polarity of phenolic compounds, a derivatization step is often employed to improve chromatographic peak shape and thermal stability.[8][9][10]

3.1.1. Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on general procedures for chlorophenol analysis, such as those outlined in EPA methods.[11][12]

Sample Preparation (Water Matrix):

  • Solid-Phase Extraction (SPE):

    • Acidify the water sample (e.g., 1 L) to a pH ≤ 2 with a suitable acid (e.g., 6N HCl).[13]

    • Pass the acidified sample through a conditioned polystyrene-divinylbenzene (DVB) SPE cartridge.[12][13]

    • Wash the cartridge to remove interferences.

    • Elute the retained this compound with a small volume of an appropriate solvent, such as dichloromethane or hexane.[12][14]

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Derivatization (Acetylation):

    • To the concentrated extract, add a derivatizing agent such as acetic anhydride in the presence of a catalyst (e.g., potassium carbonate).[14][15]

    • This reaction converts the polar phenolic hydroxyl group into a less polar acetate ester, improving GC performance.[10]

    • Alternatively, silylation with reagents like BSTFA can be used.[8][9]

GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[16][17]
Injector Temperature 250-280°C[16]
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[16]
Oven Temperature Program Initial temperature of 50-80°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.[16][18][19]
MS Transfer Line Temp 280-300°C[16]
Ion Source Temperature 230-250°C[16]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Data Analysis:

  • Identification: The identification of the this compound derivative is confirmed by comparing its retention time and mass spectrum with that of the derivatized reference standard.

  • Quantification: A calibration curve is generated by analyzing a series of dilutions of the derivatized reference standard. The concentration of the analyte in the sample is determined from this calibration curve.

3.1.2. Expected Performance Data (Illustrative)

The following table provides typical performance data expected from a validated GC-MS method for chlorophenols.

ParameterTypical Value
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Method Detection Limit (MDL) 0.01 - 0.5 µg/L[12]
Limit of Quantification (LOQ) 0.05 - 1.0 µg/L
Recovery 70 - 130%
Relative Standard Deviation (RSD) < 15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is another widely used technique for the determination of phenols. Derivatization may also be used to enhance UV detection.[20]

3.2.1. Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is based on general methods for the analysis of chlorophenols by HPLC.[21]

Sample Preparation (Water Matrix):

  • Sample preparation can follow a similar solid-phase extraction procedure as described for GC-MS analysis. The final extract should be solvent-exchanged into a mobile phase-compatible solvent.

HPLC-UV Instrumentation and Conditions:

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[21]
Mobile Phase A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape).[22]
Flow Rate 1.0 mL/min[22][23]
Column Temperature 25-35°C
Injection Volume 10-20 µL
UV Detection Wavelength Determined by the UV spectrum of this compound (typically around 280 nm for chlorophenols).[21]

Data Analysis:

  • Identification: The analyte is identified by comparing its retention time with that of the this compound reference standard.

  • Quantification: A calibration curve is constructed by injecting a series of known concentrations of the reference standard. The concentration in the sample is then calculated from this curve.

3.2.2. Expected Performance Data (Illustrative)

The following table presents typical validation parameters for an HPLC-UV method for the analysis of phenolic compounds.

ParameterTypical Value
Linear Range 0.1 - 50 mg/L
Correlation Coefficient (r²) > 0.998[20]
Limit of Detection (LOD) 0.01 - 0.1 mg/L[20]
Limit of Quantification (LOQ) 0.05 - 0.5 mg/L
Accuracy (% Recovery) 98 - 102%[24]
Precision (% RSD) < 2%[24]

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound in an environmental water sample and the logic of using a reference standard for quantification.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Water Sample (1L) Acidification Acidify to pH < 2 Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elute with Organic Solvent SPE->Elution Concentration Concentrate Extract Elution->Concentration Derivatization Derivatize (e.g., Acetylation) Concentration->Derivatization Final_Extract Final Extract for Analysis Derivatization->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Data_Acquisition Data Acquisition (TIC/SIM) GCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantify_Sample Quantify Analyte in Sample Data_Processing->Quantify_Sample Reference_Std This compound Reference Standard Calibration_Curve Prepare Calibration Standards Reference_Std->Calibration_Curve Analyze_Stds Analyze Standards Calibration_Curve->Analyze_Stds Generate_Curve Generate Calibration Curve Analyze_Stds->Generate_Curve Generate_Curve->Quantify_Sample Quantification_Logic cluster_standards Reference Standard cluster_instrument Instrumental Analysis cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis Ref_Std Known Concentration of This compound Serial_Dilution Serial Dilution Ref_Std->Serial_Dilution Cal_Stds Calibration Standards (Known Concentrations) Serial_Dilution->Cal_Stds Instrument GC-MS or HPLC-UV Cal_Stds->Instrument Instrument_Response Instrument Response (e.g., Peak Area) Instrument->Instrument_Response Unknown_Response Measure Instrument Response for Sample Instrument->Unknown_Response Plot Plot: Response vs. Concentration Instrument_Response->Plot Linear_Regression Linear Regression y = mx + c Plot->Linear_Regression Calculate_Conc Calculate Concentration using Calibration Curve Linear_Regression->Calculate_Conc Unknown_Sample Prepared Sample (Unknown Concentration) Unknown_Sample->Instrument Unknown_Response->Calculate_Conc

References

Application Notes and Protocols for the Solid-Phase Extraction of 2-(tert-Butyl)-4-chlorophenol from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the solid-phase extraction (SPE) of 2-(tert-Butyl)-4-chlorophenol from environmental water and soil samples. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The described methods offer a robust framework for the pre-concentration and purification of the target analyte prior to instrumental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a substituted phenolic compound that can be found in the environment due to its use in industrial processes and as a degradation product of certain pesticides and herbicides. Its potential toxicity and persistence in environmental matrices necessitate sensitive and reliable analytical methods for its detection. Solid-phase extraction is a widely adopted sample preparation technique that effectively isolates and concentrates analytes from complex sample matrices, thereby enhancing analytical sensitivity and accuracy. This document outlines SPE protocols for both water and soil samples, providing a foundation for method development and validation.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used for the separation and pre-concentration of analytes from a liquid sample. The process involves passing the sample through a solid sorbent that retains the analyte of interest. Interferences are subsequently washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, a nonpolar compound, reversed-phase SPE is a common and effective approach.

Part 1: Solid-Phase Extraction of this compound from Water Samples

Experimental Protocol

This protocol is based on established methods for the extraction of phenols from aqueous matrices, such as EPA Method 528, which utilizes a modified polystyrene-divinylbenzene sorbent.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase SPE cartridges containing 500 mg of polystyrene-divinylbenzene (PS-DVB) or similar polymeric sorbent.

  • Reagents:

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH), 10 M

    • Sodium sulfite (ACS grade)

    • Reagent water (HPLC grade)

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Glass sample bottles (1 L, amber)

    • Graduated cylinders

    • pH meter or pH paper

    • Concentrator tube

    • Nitrogen evaporation system

2. Sample Preparation

  • Collection: Collect 1 L water samples in amber glass bottles.

  • Dechlorination: If the sample contains residual chlorine, add ~80 mg of sodium sulfite per liter of water and mix well.

  • Preservation: Acidify the sample to pH ≤ 2 with concentrated HCl. This step is crucial to ensure that the phenolic compound is in its protonated, less polar form, which enhances its retention on the reversed-phase sorbent.

  • Spiking (for QC): For quality control samples (e.g., matrix spikes), add the appropriate concentration of this compound standard solution to the water sample.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Follow with 5 mL of ethyl acetate.

    • Finally, pass 10 mL of methanol through the cartridge. Do not allow the sorbent to go dry.

  • Cartridge Equilibration:

    • Rinse the cartridge with 10 mL of reagent water, ensuring the sorbent bed remains submerged.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned and equilibrated SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate through the cartridge at a slow flow rate (1-2 mL/min). Collect the eluate in a concentrator tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for instrumental analysis (e.g., GC-MS).

Quantitative Data

While specific recovery data for this compound is not extensively published, the following table provides expected performance based on data for structurally similar compounds and general chlorophenol analysis.

ParameterExpected ValueNotes
Recovery 80 - 110%Dependent on matrix complexity and precise SPE conditions.
Relative Standard Deviation (RSD) < 15%For replicate extractions of spiked samples.
Method Detection Limit (MDL) 0.05 - 1.0 µg/LHighly dependent on the analytical instrument used. EPA Method 528 reports MDLs for various phenols in the range of 0.02-0.58 µg/L.[1]
Limit of Quantification (LOQ) 0.15 - 3.0 µg/LTypically 3-5 times the MDL.

Experimental Workflow Diagram

SPE_Water_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect 1L Water Sample Dechlorination 2. Dechlorinate (if necessary) SampleCollection->Dechlorination Acidification 3. Acidify to pH <= 2 Dechlorination->Acidification Spiking 4. Spike QC Samples Acidification->Spiking Conditioning 5. Condition Cartridge (DCM, Ethyl Acetate, MeOH) Spiking->Conditioning Equilibration 6. Equilibrate Cartridge (Reagent Water) Conditioning->Equilibration Loading 7. Load Sample Equilibration->Loading Washing 8. Wash Cartridge (Reagent Water) Loading->Washing Drying 9. Dry Cartridge Washing->Drying Elution 10. Elute Analyte (DCM:Ethyl Acetate) Drying->Elution Concentration 11. Concentrate Eluate Elution->Concentration Analysis 12. GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for SPE of this compound from water.

Part 2: Solid-Phase Extraction of this compound from Soil and Sediment Samples

Experimental Protocol

The extraction of this compound from solid matrices like soil and sediment requires an initial solvent extraction step to transfer the analyte into a liquid phase, which can then be further purified using SPE.

1. Materials and Reagents

  • Extraction Solvents:

    • Acetone (HPLC grade)

    • Dichloromethane (HPLC grade)

    • n-Hexane (HPLC grade)

  • SPE Materials: As described in Part 1.

  • Apparatus:

    • Ultrasonic bath or shaker

    • Centrifuge and centrifuge tubes

    • Syringe filters (0.45 µm, PTFE)

    • Rotary evaporator or nitrogen evaporation system

    • Other apparatus as listed in Part 1.

2. Sample Preparation and Initial Extraction

  • Sample Collection and Homogenization:

    • Collect soil or sediment samples and homogenize to ensure representativeness.

    • Air-dry the sample or determine the moisture content to report results on a dry weight basis.

  • Solvent Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

    • Sonicate for 15-20 minutes or shake for 1 hour.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant (the extract) into a clean flask.

    • Repeat the extraction process on the solid residue two more times, combining the supernatants.

  • Solvent Exchange:

    • Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator or nitrogen evaporation.

    • Add 50 mL of reagent water (pH adjusted to ~7) and further evaporate the organic solvent until only the aqueous phase remains. This transfers the analyte from the organic extract into an aqueous matrix suitable for reversed-phase SPE.

  • pH Adjustment:

    • Acidify the aqueous extract to pH ≤ 2 with HCl.

  • Filtration:

    • Filter the acidified aqueous extract through a 0.45 µm PTFE syringe filter.

3. Solid-Phase Extraction Procedure

The SPE procedure for the cleaned-up soil extract is the same as that described for water samples in Part 1, Section 3.

Quantitative Data

The performance of the method for soil samples will be influenced by the initial solvent extraction efficiency.

ParameterExpected ValueNotes
Recovery 70 - 105%Overall method recovery, including the initial solvent extraction step. Soil organic matter content can significantly affect recovery.
Relative Standard Deviation (RSD) < 20%For replicate extractions of spiked samples.
Method Detection Limit (MDL) 1 - 10 µg/kgDependent on the initial sample mass, final extract volume, and instrument sensitivity. A Chinese patent suggests detection limits for various chlorophenols in soil are in the range of 0.05-0.1 µg/kg.[2]
Limit of Quantification (LOQ) 3 - 30 µg/kgTypically 3-5 times the MDL.

Experimental Workflow Diagram

SPE_Soil_Workflow cluster_prep Sample Preparation & Initial Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Homogenize 10g Soil Sample SolventExtraction 2. Ultrasonic Extraction (Acetone:Hexane) SampleCollection->SolventExtraction Centrifugation 3. Centrifuge & Collect Supernatant SolventExtraction->Centrifugation SolventExchange 4. Solvent Exchange to Water Centrifugation->SolventExchange Acidification 5. Acidify to pH <= 2 SolventExchange->Acidification Conditioning 6. Condition Cartridge Acidification->Conditioning Equilibration 7. Equilibrate Cartridge Conditioning->Equilibration Loading 8. Load Aqueous Extract Equilibration->Loading Washing 9. Wash Cartridge Loading->Washing Elution 10. Elute Analyte Washing->Elution Concentration 11. Concentrate Eluate Elution->Concentration Analysis 12. GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for SPE of this compound from soil.

Concluding Remarks

The protocols detailed in these application notes provide a comprehensive framework for the solid-phase extraction of this compound from both water and soil matrices. Adherence to these guidelines, coupled with appropriate method validation for specific laboratory conditions and sample types, will ensure the generation of high-quality, reliable data for environmental monitoring and research applications. It is recommended that each laboratory performs its own optimization and validation studies to confirm recovery and sensitivity.

References

Troubleshooting & Optimization

Byproduct formation in the synthesis of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-Butyl)-4-chlorophenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and other experimental challenges.

Problem: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Verify Reactant Quality: Ensure the purity of 4-tert-butylphenol and the activity of the chlorinating agent (e.g., sulfuryl chloride).- Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will lead to unreacted starting material.
Suboptimal Temperature - Maintain Recommended Temperature: For the chlorination of 4-tert-butylphenol with sulfuryl chloride, the reaction is typically initiated at 0°C and then allowed to proceed at room temperature. Deviations can affect reaction rate and selectivity.
Poor Quality Reagents - Use High-Purity Starting Materials: Impurities in 4-tert-butylphenol can interfere with the reaction.- Check Chlorinating Agent: Ensure the sulfuryl chloride is fresh and has not decomposed.
Loss During Work-up/Purification - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.- Careful Purification: Minimize losses during column chromatography by selecting an appropriate solvent system and carefully collecting fractions.
Problem: High Levels of Byproduct Formation

Key Byproducts and Their Control

The primary byproduct of concern in this synthesis is the di-substituted product, 2,6-di-tert-butyl-4-chlorophenol . Other potential byproducts include isomeric monochlorinated phenols and dichlorinated phenols.

Byproduct_Formation 4-tert-Butylphenol 4-tert-Butylphenol This compound This compound 4-tert-Butylphenol->this compound Chlorination (Desired) Isomeric Byproducts Isomeric Byproducts 4-tert-Butylphenol->Isomeric Byproducts Poor Regioselectivity 2,6-di-tert-butyl-4-chlorophenol 2,6-di-tert-butyl-4-chlorophenol This compound->2,6-di-tert-butyl-4-chlorophenol Over-chlorination

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 4-tert-butylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylphenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench any unreacted sulfuryl chloride.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

GC-MS Analysis of the Product Mixture

DOT Script for GC-MS Analysis Workflow

GCMS_Workflow Sample Preparation Dissolve crude product in a suitable solvent (e.g., ethyl acetate) GC Injection Inject a small volume of the sample into the GC Sample Preparation->GC Injection Separation in GC Column Components separate based on boiling point and polarity GC Injection->Separation in GC Column Ionization (MS) Eluted components are ionized in the mass spectrometer Separation in GC Column->Ionization (MS) Mass Analysis (MS) Ions are separated based on their mass-to-charge ratio Ionization (MS)->Mass Analysis (MS) Data Analysis Identify and quantify components by comparing retention times and mass spectra to standards Mass Analysis (MS)->Data Analysis

Caption: Workflow for the GC-MS analysis of the reaction mixture.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

Sample Preparation:

  • Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If necessary, prepare a dilution of the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Prepare standard solutions of 4-tert-butylphenol, this compound, and 2,6-di-tert-butyl-4-chlorophenol for retention time and mass spectrum comparison.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times with those of the prepared standards.

  • Confirm the identity of each component by comparing its mass spectrum with the library spectra and the spectra of the standards.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, a calibration curve using the standards should be prepared.

Technical Support Center: Purification of Crude 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(tert-Butyl)-4-chlorophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The purified product is a persistent oil and will not crystallize.

  • Possible Cause 1: Residual Solvent: The presence of a significant amount of solvent can lower the melting point of the compound, causing it to remain an oil.

    • Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. Gentle heating during vacuum application can aid in solvent removal, but care must be taken to avoid melting the product.

  • Possible Cause 2: Impurities: The presence of impurities can disrupt the crystal lattice formation, a phenomenon known as freezing point depression. Common impurities may include isomers (e.g., 4-tert-butyl-2-chlorophenol) or unreacted starting materials.

    • Solution 1: Solvent Selection for Recrystallization: The choice of solvent is critical. For a relatively nonpolar compound like this compound, a mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexanes or heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[1]

    • Solution 2: Slow Cooling: Rapid cooling can favor oiling out. To slow down the cooling process, insulate the crystallization flask or allow it to cool undisturbed to room temperature before placing it in an ice bath or refrigerator.[1]

    • Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1][2]

    • Solution 4: Seeding: If a small amount of pure crystalline product is available, add a tiny crystal to the cooled, saturated solution to induce crystallization.[1][2]

  • Possible Cause 3: Low Melting Point: The compound itself may have a melting point close to room temperature, making crystallization challenging.

    • Solution: Alternative Purification: If recrystallization is unsuccessful, flash column chromatography is an excellent alternative for purifying oils or low-melting solids.[1][3]

Issue 2: Low recovery of the product after recrystallization.

  • Possible Cause 1: Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2][4]

  • Possible Cause 2: Inappropriate Solvent System: The chosen solvent or solvent pair may not have a steep enough solubility curve, meaning the product is still significantly soluble at lower temperatures.

    • Solution: Screen a variety of solvents and solvent pairs to find a system where the product is highly soluble when hot but has very low solubility when cold.[5]

  • Possible Cause 3: Premature Crystallization During Filtration: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the funnel.

    • Solution: Use a pre-warmed funnel and filter the hot solution quickly. It can also be helpful to add a small excess of hot solvent before filtration to prevent premature crystallization.[6]

Issue 3: After purification by column chromatography, the product is still impure.

  • Possible Cause 1: Co-elution of Impurities: An impurity, such as an isomer, may have a similar polarity to the desired product, causing it to elute at the same time.

    • Solution 1: Optimize Solvent System: A different solvent system for the mobile phase may provide better separation. Experiment with solvent systems of varying polarity.

    • Solution 2: Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can improve the separation of compounds with similar polarities.

  • Possible Cause 2: Column Overload: Applying too much crude product to the column can lead to poor separation.[7]

    • Solution: Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

  • Possible Cause 3: Compound Degradation on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.

    • Solution: Test the stability of your compound on a TLC plate before running a column. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on a common synthesis route from 4-chlorophenol and tert-butanol, potential impurities include unreacted 4-chlorophenol, di-tert-butylated phenols, and the isomeric product 4-tert-butyl-2-chlorophenol.[8][9]

Q2: Which purification technique is best for obtaining high-purity this compound?

A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities.

  • Fractional Distillation: This is a good option for large-scale purification if the impurities have significantly different boiling points. The boiling point of this compound is approximately 239°C.[8]

  • Recrystallization: This can be a very effective method for removing small amounts of impurities and often yields a highly pure crystalline product.[4][5]

  • Flash Column Chromatography: This is the most versatile technique for separating compounds with similar polarities and is suitable for both small and medium scales.[10][11]

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from a column, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity analysis.[11][12]

Q4: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

A4: this compound and related chlorophenols can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation or burns.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used in purification are often flammable and volatile; therefore, avoid open flames and ensure proper ventilation.[13]

Quantitative Data Summary

The following table provides a general comparison of the common purification techniques for this compound. The values for purity and yield are typical estimates and can vary based on the initial purity of the crude product and the optimization of the procedure.

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation 95-98%60-80%Suitable for large scale; effective for separating compounds with different boiling points.Requires specialized equipment; potential for thermal degradation of the product.
Recrystallization >99%50-90%Can yield very high purity product; relatively simple procedure.Can be time-consuming to find the optimal solvent; yield can be low if not optimized.[2]
Flash Column Chromatography 98-99.5%70-95%Highly effective for separating compounds with similar polarities; applicable to a wide range of compounds.[10]Can be labor-intensive and uses larger quantities of solvent; potential for product loss on the column.
Melt Crystallization >99.5%70-90%Solvent-free method; can achieve very high purity.[15]Requires specialized equipment; may not be suitable for all compounds.

Experimental Protocols

1. Fractional Vacuum Distillation

This method is suitable for separating compounds with different boiling points.

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a vacuum source, and a heating mantle with a stirrer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a stir bar.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask.

    • Collect fractions based on the boiling point at the given pressure. The main fraction should be collected at a stable temperature corresponding to the boiling point of the product.

2. Single-Solvent Recrystallization

This method is ideal when a single solvent can be found that dissolves the compound when hot but not when cold.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., heptane or a mixture of ethanol and water).

    • Heat the mixture to boiling with stirring.

    • Add more solvent dropwise until the solid just dissolves.

    • If the solution is colored, you may add a small amount of decolorizing charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

    • Dry the crystals under vacuum.

3. Two-Solvent Recrystallization

This method is used when no single solvent is ideal. A "good" solvent dissolves the compound at all temperatures, while a "poor" solvent does not.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

    • While the solution is hot, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution becomes clear again.[6]

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[6]

    • Dry the crystals under vacuum.

4. Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial eluent.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully add the dried, adsorbed sample to the top of the column.

    • Elute the column with the mobile phase, starting with low polarity and gradually increasing it if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Initial Analysis (TLC, NMR) crude->analysis1 decision Choose Purification Method analysis1->decision distillation Fractional Distillation decision->distillation Large scale, B.P. difference recrystallization Recrystallization decision->recrystallization High purity needed, crystalline solid chromatography Column Chromatography decision->chromatography Isomers present, oily product analysis2 Purity Check (TLC, NMR, mp) distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent System slow_cooling->change_solvent scratch Scratch Flask change_solvent->scratch seed Add Seed Crystal scratch->seed seed->oiling_out chromatography Consider Column Chromatography seed->chromatography min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes success Crystals Formed low_yield->success No check_cold_sol Check Cold Solubility min_solvent->check_cold_sol check_cold_sol->start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Improving Yield in the tert-Butylation of 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the yield and selectivity of the tert-butylation of 4-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the tert-butylation of 4-chlorophenol?

The reaction can proceed via two main pathways:

  • C-Alkylation (Friedel-Crafts Alkylation): This is an electrophilic substitution on the aromatic ring, typically yielding 2-tert-butyl-4-chlorophenol as the major product. Further reaction can lead to the formation of 2,6-di-tert-butyl-4-chlorophenol.

  • O-Alkylation (Etherification): This reaction occurs on the hydroxyl group, forming 4-tert-butoxy-chlorobenzene, also known as p-chlorophenyl tert-butyl ether.[1][2] This product is a key intermediate for several pharmaceutical compounds.[2]

Q2: What are the common tert-butylating agents used in this reaction?

The most common and effective alkylating agents are isobutylene and tert-butyl alcohol (TBA).[3] Tert-butyl chloride can also be used, but may result in lower yields.[1]

Q3: What types of catalysts are effective for this reaction?

A wide range of acid catalysts can be used, which are broadly categorized as:

  • Homogeneous Catalysts: These include Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃).[1][4] While effective, they can be corrosive and difficult to separate from the reaction mixture.[5]

  • Heterogeneous Catalysts: These are solid acid catalysts that are easily recoverable. Examples include zeolites (e.g., H-Y, H-Beta), acid-supported alumina, cation-exchange resins, and activated clay.[2][3][5][6] Zeolites are often preferred for their shape-selectivity, which can favor the formation of specific isomers.[6]

Q4: Which key factors influence the reaction's yield and selectivity?

Several parameters must be carefully controlled:

  • Catalyst Choice: The type of catalyst, its acidity, and pore structure are critical in determining the product distribution (C- vs. O-alkylation) and isomeric selectivity.[7]

  • Reaction Temperature: Temperature affects reaction rate and selectivity. For instance, in Friedel-Crafts alkylation, lower temperatures can favor the formation of the para-isomer.[3]

  • Molar Ratio of Reactants: The ratio of 4-chlorophenol to the tert-butylating agent influences the extent of mono- versus di-alkylation.[3][4]

  • Reaction Time: As reaction time increases, the formation of thermodynamically stable products and byproducts, like di-alkylated species, may increase.[5]

Q5: What are the most common byproducts that reduce yield?

Common byproducts include:

  • Di-tert-butylated products: Over-alkylation can lead to 2,6-di-tert-butyl-4-chlorophenol.[4]

  • Isomeric products: Depending on the catalyst and conditions, various isomers can be formed.

  • Oxidation products: The phenolic group can be oxidized to form quinones.[8]

  • Rearrangement products: In some cases, an initially O-alkylated product can rearrange to a C-alkylated product.[5]

Troubleshooting Guide

Problem 1: Low conversion of 4-chlorophenol.

  • Q: My reaction has stalled with a significant amount of starting material remaining. What should I check?

    • A: Low conversion is often linked to catalyst activity or reaction conditions.

      • Catalyst Deactivation: The catalyst may have been deactivated by impurities (especially water) or may not have been properly activated. For heterogeneous catalysts like zeolites, ensure they are activated by calcining at high temperatures (e.g., 500-550°C) before use.[6] For liquid acids like H₂SO₄, ensure the concentration is appropriate.[1]

      • Suboptimal Temperature: The reaction temperature may be too low. Consult literature for the optimal temperature range for your specific catalyst system. For example, reactions using acid-supported alumina may require temperatures between 120-180°C.[3]

      • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently. The catalyst loading is typically between 0.25% and 15% by weight of the phenol, depending on the catalyst's activity.[2][6]

Problem 2: Poor selectivity with high formation of di-tert-butylated byproducts.

  • Q: My main product is the di-substituted 2,6-di-tert-butyl-4-chlorophenol, but I want the mono-substituted product. How can I improve selectivity?

    • A: The formation of di-alkylated products is a common issue, usually caused by an excess of the alkylating agent or prolonged reaction times.

      • Adjust Molar Ratio: Reduce the molar ratio of the tert-butylating agent (isobutylene or TBA) to 4-chlorophenol. A ratio closer to 1:1 is typically used for mono-alkylation.[3] Ratios of 1:2 or higher (phenol:TBA) often lead to di-alkylation.[4][9]

      • Monitor Reaction Progress: Use a monitoring technique like Gas Chromatography (GC) to track the formation of the desired product. Stop the reaction when the concentration of the mono-alkylated product is at its maximum, before it is converted into the di-alkylated byproduct.

      • Control Temperature: Higher temperatures can sometimes favor di-alkylation. Experiment with slightly lower temperatures to see if selectivity improves without significantly compromising the conversion rate.

Problem 3: Low yield of the desired product (4-tert-butoxy-chlorobenzene) in an O-alkylation reaction.

  • Q: I am trying to synthesize 4-tert-butoxy-chlorobenzene, but the yield is poor. What can I do?

    • A: O-alkylation (etherification) competes with C-alkylation. Optimizing for the ether product requires specific conditions.

      • Choice of Catalyst: Strong Brønsted acids like sulfuric acid are commonly used for this etherification.[1] Some solid acid catalysts may preferentially promote C-alkylation.

      • Solvent System: The use of non-polar solvents such as toluene, benzene, or xylene can favor the etherification process.[1]

      • Reaction Conditions: This reaction is often carried out at or near room temperature. For example, one patented method specifies a temperature not exceeding 30°C.[1] Higher temperatures may favor the thermodynamically more stable C-alkylated products.

Data Presentation

Table 1: Comparison of Catalyst Performance in Phenol Tert-Butylation (Data adapted from related phenol alkylation reactions provides a strong indication of expected performance for 4-chlorophenol)

Catalyst TypeSpecific ExampleReactantsTemperature (°C)PressureKey Findings & SelectivityReported Conversion/Yield
Zeolites H-Y ZeolitePhenol + tert-Butanol150-200AtmosphericHigh activity; selectivity towards 2,4-di-tert-butylphenol can be tuned.[6]Up to 86.3% phenol conversion.[6]
Zeolites H-Beta ZeolitePhenol + tert-Butanol100-160AtmosphericEfficient for para-isomer formation.[6]High conversion, specific yield varies.[6]
Ionic Liquids [HIMA]OTsPhenol + tert-Butanol70AtmosphericSelectivity towards 4-tert-butylphenol.[3]86% phenol conversion with 57.6% selectivity to 4-tert-butylphenol.[3]
Homogeneous Sulfuric Acidp-Chlorophenol + IsobutyleneNormal Temp. (~30)AtmosphericHigh selectivity for O-alkylation product (4-tert-butoxy-chlorobenzene).[1]78.6% yield.[1]
Solid Acid AlCl₃ on Activated Clayp-Chlorophenol + Isobutylene15-25AtmosphericHigh efficiency for continuous synthesis of p-chlorophenyl tert-butyl ether.[2]High conversion rate.[2]

Experimental Protocols

Protocol 1: O-Alkylation of 4-Chlorophenol to 4-tert-Butoxy-chlorobenzene (Based on the method described in patent CN1256313C[1])

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, add 1 mole of 4-chlorophenol, 300 mL of benzene (solvent), and 0.5 g of 30 wt% dilute sulfuric acid (catalyst).

  • Reagent Addition: Stir the mixture at room temperature until the feed liquid is transparent and clear.

  • Reaction: Feed 1 mole of isobutene gas into the flask while maintaining the reaction temperature at or below 30°C.

  • Workup: After the reaction is complete (approx. 6 hours), transfer the mixture to a separatory funnel. Wash the organic layer with a sodium hydroxide solution to remove unreacted 4-chlorophenol and the acid catalyst. Follow with a water wash until the organic layer is neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent (benzene) by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 4-tert-butoxy-chlorobenzene.

Protocol 2: C-Alkylation of Phenol using a Zeolite Catalyst (General procedure adapted from protocols for phenol alkylation[3][6])

  • Catalyst Activation: Activate H-Y zeolite catalyst by calcining at 500-550°C for 3-4 hours in a stream of dry air. Allow it to cool in a desiccator before use.

  • Reaction Setup: Charge a batch reactor or autoclave with 4-chlorophenol and the activated zeolite catalyst (typically 5-15% by weight of the phenol).

  • Reagent Addition: Seal the reactor and heat to the desired temperature (e.g., 150°C). Feed tert-butanol into the reactor at a controlled rate. The molar ratio of 4-chlorophenol to tert-butanol is typically in the range of 1:1 to 1:3.

  • Reaction: Maintain the reaction temperature and stirring for the desired duration (e.g., 4-8 hours), monitoring the progress by GC.

  • Workup: After the reaction, cool the reactor and collect the mixture.

  • Purification: Separate the solid zeolite catalyst by filtration. The liquid product mixture can then be purified by distillation under reduced pressure to isolate the 2-tert-butyl-4-chlorophenol.

Visualizations

Experimental_Workflow General Experimental Workflow for tert-Butylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Reactor, Glassware) Catalyst 2. Catalyst Activation (If Heterogeneous) Setup->Catalyst optional Addition 3. Reagent Addition (4-Chlorophenol, Solvent, Alkylating Agent) Setup->Addition Catalyst->Addition Monitor 4. Reaction Monitoring (TLC, GC) Addition->Monitor Workup 5. Workup (Quenching, Neutralization) Monitor->Workup Filter 6. Catalyst Separation (Filtration) Workup->Filter if solid catalyst Extract 7. Extraction & Drying Workup->Extract Filter->Extract Purify 8. Purification (Distillation, Chromatography) Extract->Purify Analysis 9. Product Analysis (NMR, GC-MS) Purify->Analysis

Caption: A generalized workflow for the tert-butylation of 4-chlorophenol.

Troubleshooting_Yield Troubleshooting Logic for Low Yield start Start: Low Product Yield check_conversion Low Conversion of Starting Material? start->check_conversion check_byproducts High Level of Byproducts? check_conversion->check_byproducts No cause_catalyst Possible Cause: Inactive/Insufficient Catalyst check_conversion->cause_catalyst Yes cause_temp Possible Cause: Suboptimal Temperature check_byproducts->cause_temp No cause_ratio Possible Cause: Incorrect Molar Ratio check_byproducts->cause_ratio Yes cause_catalyst->cause_temp solution_catalyst Solution: Activate, Replace, or Increase Catalyst cause_catalyst->solution_catalyst solution_temp Solution: Optimize Temperature cause_temp->solution_temp cause_time Possible Cause: Prolonged Reaction Time cause_ratio->cause_time solution_ratio Solution: Adjust Reactant Ratio (Closer to 1:1 for mono) cause_ratio->solution_ratio solution_time Solution: Monitor Reaction and Optimize Duration cause_time->solution_time

Caption: A decision tree for troubleshooting poor yields in tert-butylation reactions.

References

Technical Support Center: Trace Analysis of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of 2-(tert-Butyl)-4-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace analysis of this compound?

A1: The primary challenges in the trace analysis of this compound include:

  • Matrix Interference: Complex sample matrices such as wastewater, soil, and biological tissues can contain co-eluting substances that interfere with the analyte signal, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2]

  • Low Volatility: Due to its polar phenolic hydroxyl group, this compound has low volatility, making direct analysis by gas chromatography (GC) challenging and often requiring a derivatization step.[3]

  • Peak Tailing: The polar nature of the hydroxyl group can lead to interactions with active sites in the GC system (e.g., inlet liner, column), resulting in asymmetric peak shapes (tailing).[4][5]

  • Analyte Stability: The stability of this compound in samples during collection, storage, and preparation is crucial for accurate quantification. Degradation can occur due to microbial activity or chemical reactions.

Q2: Which analytical techniques are most suitable for the trace analysis of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS/MS) are the most common and effective techniques.[6][7] GC-MS often provides higher sensitivity and selectivity, especially after derivatization of the analyte.[3]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative.[3] This improves chromatographic peak shape, reduces peak tailing, and enhances sensitivity.[4] Common derivatization techniques include silylation and acetylation.[8]

Q4: What are the common degradation products of chlorophenols in environmental samples?

A4: Chlorophenols can be degraded through biotic and abiotic processes. Biodegradation by microorganisms can lead to the formation of less chlorinated phenols and eventually ring cleavage to form aliphatic acids.[9][10] For example, 2,4,6-trichlorophenol has been shown to degrade to 2,6-dichloro-1,4-benzoquinone and subsequently to other intermediates.[11] Reductive dechlorination can also occur, removing chlorine atoms from the aromatic ring.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing) in GC-MS Analysis

Symptoms:

  • Asymmetric peaks with a pronounced "tail" extending from the peak maximum.

  • Reduced peak height and poor resolution from adjacent peaks.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System - Inlet Liner: Use a deactivated liner and replace it regularly.[5] - GC Column: Trim the first few centimeters of the column to remove active sites. If tailing persists, replace the column with a new, inert one.[4]
Incomplete Derivatization - Optimize derivatization conditions (reagent volume, temperature, and time).[3] - Ensure the sample is completely dry before adding silylating reagents, as they are moisture-sensitive.[3]
Column Overload - Dilute the sample or inject a smaller volume.[13]
Inappropriate Solvent - Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.[4]
Issue 2: Low Analyte Recovery during Sample Preparation

Symptoms:

  • Consistently low signal intensity for the target analyte in spiked samples.

  • Poor accuracy and precision in quantitative results.

Possible Causes and Solutions:

CauseSolution
Inefficient Solid-Phase Extraction (SPE) - Sorbent Selection: Ensure the SPE sorbent (e.g., C18, polymeric) is appropriate for retaining this compound.[14][15] - pH Adjustment: Adjust the sample pH to below the pKa of the analyte to ensure it is in its neutral form for efficient retention on reversed-phase sorbents. - Elution Solvent: Use a sufficiently strong organic solvent to elute the analyte from the sorbent.[15]
Analyte Degradation - Store samples at low temperatures (e.g., 4°C) and in the dark to minimize microbial and photodegradation.[12] - Process samples as quickly as possible after collection.
Incomplete Elution from SPE Cartridge - Increase the volume of the elution solvent or perform a second elution step.[15]
Issue 3: Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS Analysis

Symptoms:

  • Inconsistent and inaccurate quantitative results.

  • Significant difference in analyte response between pure standards and matrix-matched standards.

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components - Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., SPE) to remove interfering compounds.[2][16] - Optimize Chromatographic Separation: Modify the mobile phase gradient or use a different column to separate the analyte from interfering peaks.[1]
Ionization Competition in the MS Source - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1] - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[2]

Quantitative Data

Disclaimer: The following data is for structurally similar chlorophenols and alkylphenols and should be used as a reference for method development for this compound. Actual performance may vary.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Similar Phenolic Compounds

CompoundMethodMatrixMDL (µg/L)LOQ (µg/L)Reference
4-tert-ButylphenolGC-MS (after derivatization)Water/Juice0.005 - 1.796-[17]
2,4,6-TrichlorophenolGC-MS/MSWater< 0.001-[6]
ChlorophenolsLC-MS/MSDrinking Water-0.008[18]
TrihalomethanesLLE-GC-MSEnvironmental Samples< 0.13< 0.40[7]

Table 2: Recovery Data for Similar Phenolic Compounds using Solid-Phase Extraction (SPE)

CompoundSPE SorbentMatrixRecovery (%)Reference
PhenolsStrong Anion-Exchange ResinWastewater/Juice76 - 111[17]
2,4,6-Tri-tert-butylphenolC18Aqueous97[19]
ChlorophenolsGraphitized Carbon Black / Styrene-divinylbenzeneDrinking Water-[20]
PharmaceuticalsOasis HLB / C18Wastewater76 - 104[21]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • Adjust the pH of the sample to approximately 2 by adding hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analyte with 5-10 mL of a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of solvent suitable for the subsequent analysis (e.g., hexane for GC-MS, mobile phase for LC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating reagent.

  • Sample Preparation:

    • Ensure the extracted sample is completely dry. This can be achieved by passing the extract through anhydrous sodium sulfate or by evaporating the solvent to dryness.

  • Derivatization Reaction:

    • To the dried sample residue in a GC vial, add 50-100 µL of a suitable solvent (e.g., pyridine, acetone).[22]

    • Add 50-100 µL of BSTFA (or BSTFA with 1% TMCS as a catalyst).[3]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Problem cluster_symptoms Symptom Identification cluster_investigation Systematic Investigation cluster_gcms_solutions GC-MS Troubleshooting cluster_sampleprep_solutions Sample Prep Troubleshooting cluster_lcms_solutions LC-MS Troubleshooting cluster_end Resolution start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) symptom Identify Specific Symptom - Peak Tailing? - Low Signal? - Inconsistent Results? start->symptom gc_ms GC-MS Analysis Issues symptom->gc_ms Peak Tailing sample_prep Sample Preparation Issues symptom->sample_prep Low Signal lc_ms LC-MS Analysis Issues symptom->lc_ms Inconsistent Results active_sites Check for Active Sites - Deactivated Liner - Trim/Replace Column gc_ms->active_sites derivatization Optimize Derivatization - Anhydrous Conditions - Reagent/Time/Temp gc_ms->derivatization spe Optimize SPE - Sorbent Choice - pH Adjustment - Elution Solvent sample_prep->spe stability Check Analyte Stability - Storage Conditions - Sample Age sample_prep->stability matrix Address Matrix Effects - Improve Cleanup - Dilute Sample - Use IS lc_ms->matrix chromatography Optimize Chromatography - Gradient Profile - Column Chemistry lc_ms->chromatography end Problem Resolved - Document Findings active_sites->end derivatization->end spe->end stability->end matrix->end chromatography->end

Caption: Troubleshooting workflow for the trace analysis of this compound.

Degradation_Pathway cluster_main Potential Degradation Pathway of this compound parent This compound intermediate1 Oxidation/Hydroxylation (e.g., formation of catechols/quinones) parent->intermediate1 intermediate2 Reductive Dechlorination parent->intermediate2 product1 Chlorinated Catechols or Benzoquinones intermediate1->product1 product2 2-tert-Butylphenol intermediate2->product2 final_product Ring Cleavage Products (e.g., Aliphatic Acids) product1->final_product Further Degradation product2->final_product Further Degradation

Caption: Potential degradation pathway of this compound in the environment.

References

Technical Support Center: Analysis of 2-(tert-Butyl)-4-chlorophenol in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-(tert-Butyl)-4-chlorophenol in soil samples.

Troubleshooting Guide

This guide addresses common issues observed during the chromatographic analysis of this compound in soil extracts, likely caused by matrix effects.

Problem Potential Cause Recommended Solution
Signal Suppression or Enhancement Co-eluting matrix components interfering with the ionization of the target analyte in the MS source.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed through the same extraction and clean-up procedure as the samples.[1][2][3] 2. Optimize Sample Preparation: Employ a robust sample clean-up method like QuEChERS or Solid-Phase Extraction (SPE) to remove interfering matrix components.[4][5][6][7][8] 3. Dilute the Extract: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.[4]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: Contamination or active sites in the injector liner, column, or detector can interact with the analyte.[9][10][11][12] 2. Inappropriate Solvent for Sample Introduction: The sample solvent may not be compatible with the initial mobile phase or column conditions.[4]1. Perform System Maintenance: Clean or replace the GC inlet liner, trim the analytical column, and ensure all connections are secure.[9][11] 2. Use an Inert Column: Employ a column specifically designed for the analysis of active compounds.[10] 3. Solvent Exchange: After extraction, evaporate the extraction solvent and reconstitute the residue in a solvent more compatible with the GC conditions.
Low Analyte Recovery 1. Incomplete Extraction: The extraction solvent and method may not be efficient in recovering this compound from the soil matrix.[5][13] 2. Analyte Degradation: The analyte may be degrading during sample preparation or injection.[9]1. Optimize Extraction Parameters: Experiment with different extraction solvents (e.g., acetonitrile, methanol), extraction times, and techniques (e.g., ultrasonic-assisted extraction).[14][15] 2. Check for Thermal Degradation: Lower the injector temperature to prevent the breakdown of thermally labile compounds.[9]
High Baseline Noise or Ghost Peaks System contamination from the sample matrix, septum bleed, or carryover from previous injections.[11]1. Run Blank Injections: Inject a solvent blank to identify the source of contamination.[11] 2. Clean the System: Thoroughly clean the injector, detector, and replace the septum and liner.[9][12] 3. Use High-Purity Solvents: Ensure all solvents used for extraction and sample preparation are of high purity.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of soil analysis?

Matrix effects are the alteration of the analytical signal (suppression or enhancement) of a target analyte, such as this compound, due to the co-extracted components from the soil matrix.[16][17] Soil is a complex mixture of organic and inorganic materials, and these co-extractives can interfere with the analyte's ionization process in the mass spectrometer, leading to inaccurate quantification.[5][6][13]

2. How can I determine if my analysis is affected by matrix effects?

A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).[1][18] A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

3. What are the primary sources of matrix effects in soil analysis of this compound?

The primary sources of matrix effects in soil analysis are co-extracted organic matter, such as humic and fulvic acids, as well as inorganic salts.[6][18] These components can affect the analyte's volatility and ionization efficiency in the GC-MS system.

4. What is the QuEChERS method, and how can it help reduce matrix effects?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a salting-out extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) clean-up step.[4][6][8] The d-SPE step uses sorbents to remove specific interfering matrix components, resulting in a cleaner extract and reduced matrix effects.[5][7]

5. When should I use matrix-matched calibration?

Matrix-matched calibration is recommended when significant matrix effects are observed and cannot be eliminated through sample preparation alone.[1][2] It is a crucial step for accurate quantification in complex matrices like soil.[3]

Experimental Protocols

Protocol 1: QuEChERS Sample Extraction and Clean-up

This protocol is a general guideline and may require optimization based on the specific soil type.

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add an appropriate amount of water and allow it to hydrate for 30 minutes.[5]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously for 5 minutes to extract the analyte.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Immediately shake for another 2 minutes.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[5]

  • Dispersive SPE Clean-up: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering compounds.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for GC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Process a soil sample known to be free of this compound using the exact same extraction and clean-up procedure (Protocol 1) as the analytical samples. This resulting extract is your "blank matrix."

  • Prepare Stock Solution: Prepare a stock solution of this compound in a pure solvent (e.g., acetonitrile) at a known high concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution using the blank matrix extract as the diluent to create a set of calibration standards at different concentrations.[1][19] For example, to prepare a 100 ng/mL standard, an appropriate volume of the stock solution is added to the blank matrix extract.

  • Calibration Curve: Analyze the prepared matrix-matched calibration standards using the same GC-MS method as for the samples to generate a calibration curve.

Quantitative Data Summary

The following table presents illustrative data on the recovery of this compound from different soil types using various clean-up strategies. This data is for demonstration purposes to highlight the impact of matrix effects and the effectiveness of mitigation techniques.

Soil Type Clean-up Method Spiking Level (ng/g) Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
Sandy LoamNone506515-35 (Suppression)
Sandy Loamd-SPE (PSA/C18)50928-8
ClayNone504520-55 (Suppression)
Clayd-SPE (PSA/C18/GCB)508811-12
Organic RichNone503025-70 (Suppression)
Organic Richd-SPE (PSA/C18/GCB)508513-15

PSA: Primary Secondary Amine; C18: Octadecylsilane; GCB: Graphitized Carbon Black

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample 1. Soil Sample Collection (10g) extraction 2. Acetonitrile Extraction & Salting Out (QuEChERS) sample->extraction cleanup 3. Dispersive SPE Clean-up extraction->cleanup extract 4. Final Extract cleanup->extract gcms 5. GC-MS Analysis extract->gcms data 6. Data Acquisition gcms->data quantify 8. Quantification of This compound data->quantify calibration 7. Matrix-Matched Calibration calibration->quantify

Caption: Experimental workflow for the analysis of this compound in soil.

matrix_effect_logic start Start Analysis check_me Assess Matrix Effect (Compare Solvent vs. Matrix-Matched Slopes) start->check_me decision Significant ME? check_me->decision no_me Quantify with Solvent Calibration decision->no_me No yes_me Implement Mitigation Strategy decision->yes_me Yes end Final Quantification no_me->end strategy Choose Strategy: 1. Optimize Clean-up 2. Matrix-Matched Calibration 3. Dilution yes_me->strategy reassess Re-assess Matrix Effect strategy->reassess reassess->decision reassess->end If ME is mitigated

Caption: Decision tree for addressing matrix effects in soil analysis.

signaling_pathway_analogy cluster_source Ion Source analyte This compound ionization Ionization Process analyte->ionization matrix Co-eluting Matrix Components matrix->ionization Inhibition (Suppression) matrix->ionization Enhancement detector Mass Spectrometer Detector ionization->detector signal_normal Expected Signal detector->signal_normal Ideal Scenario signal_suppressed Suppressed Signal detector->signal_suppressed With Suppression signal_enhanced Enhanced Signal detector->signal_enhanced With Enhancement

Caption: Conceptual diagram of matrix effect mechanisms in the MS ion source.

References

Technical Support Center: Overcoming Poor Solubility of 2-(tert-Butyl)-4-chlorophenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-(tert-Butyl)-4-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water low?

A1: this compound is a substituted phenolic compound.[1][2][3] Its low aqueous solubility is primarily due to the presence of a non-polar tert-butyl group and a hydrophobic benzene ring, which outweigh the polarity of the hydroxyl (-OH) group.[2]

Q2: What is the approximate water solubility of this compound?

Q3: What are the common strategies to enhance the aqueous solubility of this compound?

A3: Common methods to improve the solubility of poorly soluble phenolic compounds like this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl group, forming a more soluble phenoxide salt.[8]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility by reducing the polarity of the solvent system.

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions, encapsulating the hydrophobic compound within their non-polar core, thereby increasing its overall solubility.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, where the this compound molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in water.

Q4: Are there any safety concerns when handling this compound?

A4: Yes, this compound is classified as a hazardous substance. It can cause skin irritation and serious eye damage, and it is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects.[9][10] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).[9][11]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in water at the desired concentration.

Possible Cause Troubleshooting Step
Low intrinsic aqueous solubility. The concentration may exceed the compound's solubility limit in water. Refer to the quantitative data table for estimated solubility values. Consider using a solubility enhancement technique.
Incorrect pH of the solution. For acidic phenols, solubility increases at higher pH. Measure the pH of your solution and adjust it to a more alkaline value (e.g., pH > pKa) using a suitable base like NaOH. Note that the stability of the compound at different pH values should be considered.
Insufficient mixing or time. Ensure vigorous mixing (e.g., using a magnetic stirrer) for an adequate period to allow the dissolution process to reach equilibrium.
Temperature is too low. The solubility of many organic compounds increases with temperature.[2][5][12] Try warming the solution gently, but be mindful of the compound's stability at elevated temperatures.

Issue 2: After adding a co-solvent, my compound precipitates upon further dilution with water.

Possible Cause Troubleshooting Step
The concentration of the co-solvent is too low in the final solution. When diluting with water, the percentage of the co-solvent decreases, which can cause the compound to precipitate. Prepare a more concentrated stock solution in the co-solvent and perform a smaller dilution, or use a higher concentration of the co-solvent in the final aqueous solution.
The chosen co-solvent is not optimal. The effectiveness of co-solvents varies. Experiment with different co-solvents (e.g., ethanol, methanol, acetone) to find the most suitable one for your application.

Issue 3: The solution containing the surfactant and this compound is cloudy.

Possible Cause Troubleshooting Step
The surfactant concentration is below the Critical Micelle Concentration (CMC). Micellar solubilization occurs above the CMC. Ensure your surfactant concentration is above its known CMC value.
The compound has precipitated. The concentration of this compound may have exceeded the solubilization capacity of the micelles. Try increasing the surfactant concentration or decreasing the concentration of the phenolic compound.
Incompatibility between the compound and the surfactant. While less common, some interactions can lead to precipitation. Consider trying a different type of surfactant (anionic, cationic, or non-ionic).

Quantitative Data

Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table includes a calculated value for the target compound and experimental data for related chlorophenols to provide a comparative reference.

CompoundSolventTemperature (°C)SolubilityReference
This compound WaterNot Specifiedlog10WS = -3.02 (Calculated)[4]
2-ChlorophenolWater251,000 mg/L[6]
4-ChlorophenolWater25 (pH 5.1)27,000 ppm[7]
2,4-DichlorophenolWater254,500 ppm[7]
2,4,6-TrichlorophenolWaterNot SpecifiedLow[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample may be filtered or centrifuged to remove any suspended solids.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Protocol 2: pH-Dependent Solubility Profile

This protocol determines the solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 12).

  • Solubility Determination: For each pH value, perform the shake-flask method as described in Protocol 1, using the respective buffer as the solvent instead of deionized water.

  • Data Plotting: Plot the measured solubility as a function of pH. This will illustrate the effect of pH on the solubility of the compound.

Protocol 3: Co-solvent Solubility Enhancement

This protocol details how to increase solubility using a water-miscible organic solvent.

  • Co-solvent Selection: Choose a suitable water-miscible co-solvent in which this compound is known to be more soluble (e.g., ethanol, methanol, or acetone).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen co-solvent.

  • Titration: Gradually add the stock solution to a known volume of vigorously stirred deionized water.

  • Observation: Observe the point at which the solution becomes cloudy or precipitation occurs. This indicates the solubility limit in that specific water/co-solvent mixture.

  • Systematic Evaluation: To generate a solubility curve, prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v ethanol in water) and determine the solubility in each mixture using the shake-flask method (Protocol 1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of aqueous solution A->B C Agitate at constant temperature (24-48h) B->C D Settle and collect supernatant C->D E Filter or centrifuge D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Experimental workflow for determining the aqueous solubility of this compound.

solubility_enhancement_strategies A Poorly Soluble This compound B pH Adjustment (Increase pH) A->B C Co-solvency (e.g., Ethanol) A->C D Micellar Solubilization (Surfactants) A->D E Cyclodextrin Complexation A->E F Enhanced Aqueous Solubility B->F C->F D->F E->F

Caption: Strategies to enhance the aqueous solubility of this compound.

References

Optimizing conditions for the microbial degradation of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers working on the microbial degradation of 2-(tert-Butyl)-4-chlorophenol.

Troubleshooting Guide

This section addresses common problems encountered during degradation experiments.

Problem IDQuestionSuggested Causes & Solutions
T-01 Low or no degradation of the target compound. 1. Sub-optimal Culture Conditions: Verify that the pH, temperature, and aeration match the optimal parameters for your microbial strain/consortium. Cross-reference with the recommended conditions in Table 1. 2. Inoculum Viability/Acclimation: Ensure your inoculum is healthy and in the exponential growth phase. If using a new culture, it may require an acclimation period with gradually increasing concentrations of the target compound. 3. Substrate Toxicity: High concentrations of this compound can be toxic to microorganisms. Consider starting with a lower concentration or performing a toxicity assay. 4. Nutrient Limitation: The growth medium may be deficient in essential nutrients (e.g., nitrogen, phosphorus, trace elements). Ensure your medium is appropriately formulated.
T-02 Microbial growth is inhibited after introducing the compound. 1. Acute Toxicity: The initial concentration is likely too high. Immediately dilute the culture to a sub-lethal concentration and monitor for recovery. For future experiments, start with the concentrations outlined in Table 2. 2. Accumulation of Toxic Intermediates: The degradation pathway may be stalled, leading to the buildup of toxic metabolic byproducts. Analyze samples using HPLC or GC-MS to identify potential intermediates. Providing an additional, easily metabolizable carbon source might help.
T-03 Inconsistent or non-reproducible degradation rates. 1. Inconsistent Inoculum: Standardize the inoculum preparation. Always use a culture at the same growth phase (e.g., mid-log) and cell density (OD600). 2. Abiotic Factors: Ensure consistent mixing/agitation speed, temperature control, and aeration across all experimental replicates. 3. Contamination: Use sterile techniques to prevent contamination, which can compete for nutrients and alter degradation kinetics. Plate a sample of your culture on a non-selective agar to check for contaminants.
T-04 Difficulty in analytically quantifying the compound. 1. Matrix Interference: Components in the culture medium may interfere with analytical methods like HPLC or GC. Prepare standards in sterile medium to create a matching matrix calibration curve. 2. Improper Sample Preparation: Ensure complete extraction of the compound from the sample. Optimize your liquid-liquid or solid-phase extraction protocol. Check for losses during sample filtration or storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal environmental conditions for the degradation of this compound?

A1: Optimal conditions can be strain-specific, but generally fall within a well-defined range. Key parameters include a neutral to slightly alkaline pH, mesophilic temperatures, and consistent aerobic conditions. See Table 1 for a summary of typical optimal values.

Q2: What type of medium should I use for my degradation experiments?

A2: A Mineral Salts Medium (MSM) is commonly used, as it ensures the target compound is the primary source of carbon and energy. The specific composition can be optimized, but a typical basal formulation is provided in the experimental protocols section.

Q3: How can I confirm that the disappearance of the compound is due to microbial degradation and not abiotic factors?

A3: Always run parallel control experiments. A crucial control is an un-inoculated (sterile) control containing the medium and the target compound. If the concentration does not decrease in this control, abiotic losses (e.g., volatilization, adsorption) are minimal.

Q4: What is a typical inoculum size for a batch degradation experiment?

A4: A common starting point is to inoculate the culture medium to achieve an initial optical density at 600 nm (OD600) of 0.05 to 0.1. This ensures a sufficient population of viable cells to initiate the degradation process without a significant lag phase.

Data Summary Tables

Table 1: Optimized Conditions for Degradation

Parameter Optimal Range Notes
pH 6.8 - 7.5 Stability and microbial enzyme activity are highest in this range.
Temperature 30 - 37 °C Represents the optimal growth range for most relevant bacterial strains.
Agitation 150 - 180 rpm Ensures sufficient aeration and homogenous mixing in shake flask cultures.
Dissolved Oxygen > 2 mg/L Aerobic degradation pathways are typically more efficient.
Nitrogen Source Ammonium Sulfate / Nitrate Essential for microbial growth.

| Phosphorus Source | Potassium Phosphate | Key component for ATP and nucleic acid synthesis. |

Table 2: Substrate and Inoculum Concentration Guidelines

Parameter Recommended Value Rationale
Initial Substrate Conc. 25 - 100 mg/L Balances providing sufficient substrate without causing acute toxicity.
Initial Inoculum Density OD600 = 0.1 Provides a robust starting population of active cells.

| Cell-to-Substrate Ratio | Variable | This ratio can be optimized to enhance degradation rates. |

Visualized Workflows and Pathways

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis prep_media Prepare Mineral Salts Medium sterilize Autoclave Medium & Glassware prep_media->sterilize inoculate Inoculate Medium sterilize->inoculate prep_inoculum Grow Inoculum to Mid-Log Phase prep_inoculum->inoculate add_compound Add Target Compound inoculate->add_compound incubate Incubate under Optimal Conditions add_compound->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Extract Compound from Sample sampling->extraction analysis Quantify via HPLC/GC extraction->analysis data Plot Concentration vs. Time analysis->data

Caption: Standard workflow for a microbial degradation experiment.

TroubleshootingTree Troubleshooting: Low Degradation Rate problem Low or No Degradation cause1 Sub-optimal Conditions? problem->cause1 cause2 Inoculum Issue? problem->cause2 cause3 Toxicity Issue? problem->cause3 check_ph Check pH cause1->check_ph check_temp Check Temperature cause1->check_temp check_o2 Check Aeration cause1->check_o2 check_via Check Cell Viability (Plating) cause2->check_via check_acclim Is Culture Acclimated? cause2->check_acclim check_conc Measure Initial Concentration cause3->check_conc check_interm Analyze for Toxic Intermediates cause3->check_interm

Caption: Decision tree for troubleshooting low degradation efficiency.

DegradationPathway Hypothetical Aerobic Degradation Pathway parent This compound intermediate1 Dechlorination & Hydroxylation (e.g., tert-Butylcatechol) parent->intermediate1 Monooxygenase intermediate2 Aromatic Ring Cleavage (Ortho- or Meta-pathway) intermediate1->intermediate2 Dioxygenase intermediate3 Aliphatic Intermediates intermediate2->intermediate3 tca TCA Cycle intermediate3->tca biomass Biomass & CO2 tca->biomass

Caption: A generalized pathway for aerobic breakdown of the compound.

Experimental Protocols

Protocol 1: Batch Degradation Assay in Shake Flasks

  • Medium Preparation:

    • Prepare 1 liter of Mineral Salts Medium (MSM) containing: K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), MgSO4·7H2O (0.2g), and 1 mL of a trace element solution.

    • Adjust the pH to 7.2 using 1M NaOH or HCl.

    • Dispense 100 mL of medium into 250 mL Erlenmeyer flasks.

    • Cover flasks with cotton plugs or breathable caps.

  • Sterilization:

    • Autoclave the flasks of MSM and a separate, concentrated stock solution of this compound at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Transfer a colony of the degrading microorganism from an agar plate to a flask containing a suitable growth medium (e.g., Nutrient Broth or MSM with a simple carbon source).

    • Incubate at 30°C and 180 rpm until the culture reaches the mid-exponential growth phase (e.g., OD600 ≈ 0.8-1.0).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min), wash twice with sterile phosphate buffer to remove residual medium, and resuspend in MSM to a desired OD600.

  • Experiment Initiation:

    • Spike the sterile MSM flasks with the this compound stock solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared cell suspension to a starting OD600 of 0.1.

    • Prepare a sterile control flask (no inoculum) to monitor for abiotic losses.

    • Place all flasks in a shaking incubator set to the optimal temperature and agitation speed (e.g., 30°C, 180 rpm).

  • Sampling and Analysis:

    • Aseptically withdraw 1 mL samples from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the concentration of the parent compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Optionally, measure the OD600 of the culture at each time point to monitor microbial growth.

Preventing interference in the electrochemical detection of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the electrochemical detection of 2-(tert-Butyl)-4-chlorophenol.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

1. Issue: I am not observing any signal or the signal is very weak.

  • Question: Have you confirmed the correct potential window for the oxidation of this compound?

    • Answer: The oxidation potential of phenolic compounds can vary. It is recommended to perform cyclic voltammetry (CV) over a broad potential range (e.g., 0.0 V to +1.2 V vs. a standard reference electrode like Ag/AgCl) using a standard solution of your analyte. This will help you identify the specific oxidation peak potential and set the appropriate window for more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

  • Question: Is your working electrode surface clean and active?

    • Answer: A passive or fouled electrode surface is a common reason for a weak or absent signal. Ensure your electrode is properly cleaned and polished before each set of experiments. For instance, a glassy carbon electrode (GCE) should be polished with alumina slurry, followed by sonication in deionized water and ethanol.

  • Question: Is the concentration of this compound in your sample above the limit of detection (LOD) of your system?

    • Answer: To verify that your electrochemical setup is functioning correctly, test it with a standard solution of this compound at a concentration you expect to detect. If you obtain a signal with the standard, your sample concentration may be too low. In this case, you might need to consider a sample pre-concentration step or modifying your electrode to enhance sensitivity.

  • Question: Have you optimized the pH of your supporting electrolyte?

    • Answer: The electrochemical oxidation of phenols is a pH-dependent process. The signal intensity can vary significantly with pH. It is advisable to investigate a range of pH values (e.g., using a Britton-Robinson or phosphate buffer from pH 5 to 9) to determine the optimal pH for your measurement.

2. Issue: My results are not reproducible, and the signal is drifting.

  • Question: Are you experiencing electrode fouling?

    • Answer: The oxidation of phenolic compounds can produce polymeric products that adsorb onto the electrode surface, a phenomenon known as fouling. This leads to a decrease in signal over successive measurements. To mitigate this, you can regenerate the electrode surface between measurements by polishing or by applying a cleaning potential cycle. Alternatively, you can modify the electrode with an anti-fouling layer such as Nafion or polyethylene glycol (PEG).

  • Question: Is your reference electrode stable?

    • Answer: A drifting potential from your reference electrode will cause poor reproducibility. Check the filling solution of the reference electrode, ensure there are no air bubbles trapped inside, and that the porous frit is not clogged. If the problem persists, the reference electrode may need to be replaced.

  • Question: Have you removed dissolved oxygen from your solution?

    • Answer: Dissolved oxygen is electrochemically active and can interfere with your measurements. It is crucial to de-aerate your sample and supporting electrolyte by purging with an inert gas like nitrogen or argon for at least 10-15 minutes before your experiment and maintaining an inert atmosphere over the solution during measurements.

3. Issue: I am observing interfering peaks that overlap with my analyte's signal.

  • Question: Does your sample contain other electroactive species?

    • Answer: Other phenolic compounds, as well as substances like ascorbic acid and uric acid in biological samples, can have oxidation potentials close to that of this compound, leading to overlapping signals.

  • Question: How can I improve the selectivity of my measurement?

    • Answer: To enhance selectivity, you can:

      • Modify the electrode: The use of a molecularly imprinted polymer (MIP) specifically designed to recognize this compound can significantly improve selectivity.

      • Employ a biosensor: An enzyme-based sensor, for example, using tyrosinase, can offer high selectivity for phenolic compounds.

      • Implement sample pre-treatment: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds from your sample before electrochemical analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable supporting electrolyte for the electrochemical detection of this compound?

A1: Britton-Robinson buffer and phosphate buffer saline (PBS) are commonly used for the analysis of phenolic compounds. The choice of buffer and its pH should be optimized for your specific application to achieve the best signal-to-background ratio.

Q2: How can I enhance the sensitivity of my measurements to detect trace amounts of this compound?

A2: To improve sensitivity, consider modifying your working electrode with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. These materials increase the electroactive surface area and can catalyze the oxidation of your analyte. Additionally, you can employ an in-situ pre-concentration step where the analyte is accumulated at the electrode surface prior to the voltammetric scan.

Q3: What are some common interfering substances for the detection of chlorophenols?

A3: Besides other phenolic compounds, common interferents can include inorganic ions and other organic molecules that may be present in your sample matrix. The degree of interference depends on their concentration and oxidation potential relative to this compound.

Q4: How can I validate that the signal I'm observing is indeed from this compound?

A4: The most straightforward method is to use the standard addition technique. By spiking your sample with a known amount of a this compound standard, you should observe a proportional increase in the peak current at the expected potential. For absolute confirmation, it is recommended to analyze your sample using a chromatographic method coupled with mass spectrometry (e.g., GC-MS or LC-MS).

Data Presentation

Table 1: Potential Interferents in the Electrochemical Detection of Phenolic Compounds
Interferent ClassExamplesPotential Effect on SignalMitigation Strategy
Phenolic Compounds Phenol, Bisphenol A, other Chlorophenol isomersOverlapping peaks leading to positive interference.Electrode modification with Molecularly Imprinted Polymers (MIPs); Sample pre-treatment with chromatography.
Inorganic Ions K+, Cl-, Fe3+, Ca2+Generally low interference at low concentrations, but high concentrations can alter the double-layer capacitance.Use of a supporting electrolyte with a high ionic strength; Standard addition for quantification.
Electroactive Biomolecules Ascorbic acid, Uric acidOverlapping oxidation peaks.pH optimization to shift potentials; Electrode modification with permselective membranes (e.g., Nafion).
Other Organic Compounds Caffeic acid, 4-hydroxybenzoic acidMay have oxidation potentials in the same range as the analyte.Selective electrode modification (MIPs); Sample clean-up procedures.

Experimental Protocols

Protocol 1: Cleaning and Preparation of a Glassy Carbon Electrode (GCE)
  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water between polishing steps.

  • Sonication:

    • Sonicate the electrode in deionized water for 3 minutes.

    • Sonicate the electrode in ethanol for 3 minutes to remove any adsorbed organic impurities.

    • Rinse again with deionized water.

  • Electrochemical Cleaning:

    • In the supporting electrolyte (e.g., 0.1 M PBS), cycle the potential for several scans until a stable and low background current is achieved. The potential range should be wide enough to cover the working window of your experiment.

Protocol 2: General Procedure for Voltammetric Detection of this compound
  • Cell Assembly: Place 10 mL of the supporting electrolyte in the electrochemical cell. Insert the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 15 minutes.

  • Background Scan: Record the voltammogram of the supporting electrolyte.

  • Sample/Standard Addition: Add a known volume of your sample or a standard solution of this compound to the cell.

  • Stirring and Equilibration: Stir the solution for 60 seconds to ensure homogeneity, then let it rest for 30 seconds.

  • Measurement: Record the voltammogram. The peak height or area, after background subtraction, is proportional to the analyte concentration.

  • Quantification: Use a calibration curve or the standard addition method to determine the concentration of the analyte in your sample.

Mandatory Visualization

experimental_workflow Experimental Workflow for Electrochemical Detection cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase A Prepare Supporting Electrolyte C Assemble 3-Electrode System A->C B Clean and Polish Working Electrode B->C D De-aerate Solution with N2 C->D E Record Background Signal D->E F Add Analyte E->F G Record Analytical Signal F->G H Background Subtraction G->H I Peak Analysis H->I J Quantification I->J troubleshooting_logic Troubleshooting Logic for Interference start Start: Overlapping Peaks Observed q1 Is the interfering peak from another phenolic compound? start->q1 s1 Use a Molecularly Imprinted Polymer (MIP) modified electrode for higher selectivity. q1->s1 Yes s2 Optimize the pH to potentially separate the oxidation peaks. q1->s2 Yes q2 Is the interference from the sample matrix? q1->q2 No end_node Interference Minimized s1->end_node s2->end_node s3 Implement a sample clean-up step (e.g., Solid-Phase Extraction). q2->s3 Yes s4 Use a permselective membrane (e.g., Nafion) on the electrode. q2->s4 Yes q2->end_node No s3->end_node s4->end_node

Minimizing degradation of 2-(tert-Butyl)-4-chlorophenol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 2-(tert-Butyl)-4-chlorophenol during analytical sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, extreme pH conditions, and the presence of oxidizing agents. The stability of the compound is also dependent on the solvent used for extraction and storage.[1]

Q2: Which solvents are recommended for the extraction and storage of this compound to minimize degradation?

A2: For stock solutions and extracts, methanol or acetonitrile are recommended to enhance solubility and stability.[1] While the compound is also soluble in acetone, care should be taken as acetone can sometimes contain impurities that may promote degradation. Aqueous buffers should be avoided for long-term storage unless properly stabilized.[1]

Q3: How should I store my samples and standards containing this compound?

A3: To ensure the stability of your samples and standards, they should be stored at a low temperature, ideally between 2-8°C, and protected from light by using amber vials or by wrapping the containers in aluminum foil. For long-term storage, freezing at -20°C is recommended.

Q4: What are the common degradation products of this compound that I should be aware of?

A4: Degradation of this compound can lead to the formation of various byproducts. While specific degradation pathways for this compound are not extensively documented in readily available literature, oxidation of the phenolic group can lead to the formation of quinone-type structures. Dechlorination and cleavage of the tert-butyl group are also possible degradation routes under certain conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly with Gas Chromatography (GC) and Solid-Phase Extraction (SPE).

Gas Chromatography (GC) Analysis

Issue: Peak Tailing

Peak tailing is a common issue when analyzing phenolic compounds like this compound and can affect resolution and integration.[2]

Possible Cause Troubleshooting Steps
Active Sites in the GC System The polar hydroxyl group of the analyte can interact with active silanol groups in the inlet liner, the column, or on contaminants. Solution: Use deactivated (silanized) inlet liners and high-quality, inert GC columns. Regularly replace the septum and liner to prevent the accumulation of active sites.[3][4]
Column Contamination Accumulation of non-volatile residues at the head of the column can create active sites. Solution: Trim 10-20 cm from the inlet end of the column to remove contaminated sections. If the problem persists, the column may need to be replaced.[3][5]
Improper Column Installation A poor column cut or incorrect installation depth can create dead volumes and turbulence. Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth in both the inlet and detector.[6]
Solvent-Phase Polarity Mismatch A mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape. Solution: If possible, dissolve the final extract in a solvent that is more compatible with the GC column's stationary phase.[5][6]

Logical Workflow for Troubleshooting Peak Tailing

Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSpecificPeaks No, mainly the analyte CheckAllPeaks->NoSpecificPeaks No CheckInstallation 1. Check Column Installation 2. Inspect for leaks 3. Check for column blockage YesAllPeaks->CheckInstallation Potential Flow Path Issue CheckActivity 1. Replace Inlet Liner & Septum 2. Trim Column Inlet 3. Use Deactivated Liner NoSpecificPeaks->CheckActivity Potential Activity Issue Resolution Problem Solved CheckInstallation->Resolution Resolved? Derivatization Consider Derivatization (e.g., Silylation) CheckActivity->Derivatization If tailing persists CheckActivity->Resolution Resolved? Derivatization->Resolution Resolved?

Caption: Troubleshooting workflow for GC peak tailing.

Solid-Phase Extraction (SPE)

Issue: Low or Inconsistent Recovery

Low or variable recovery of this compound during SPE can significantly impact the accuracy and precision of your results.

Possible Cause Troubleshooting Steps
Inappropriate Sorbent Selection The chosen sorbent may not have the optimal retention mechanism for this compound. Solution: For a nonpolar compound like this, a reversed-phase sorbent (e.g., C18) is generally suitable for extraction from aqueous matrices.[7]
Improper Sample pH The pH of the sample can affect the ionization state of the phenol and its retention on the sorbent. Solution: Adjust the sample pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form for optimal retention on a reversed-phase sorbent.
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Solution: Optimize the elution solvent. A mixture of a nonpolar and a moderately polar solvent, such as dichloromethane/n-hexane (1:1, v/v), can be effective.[7] Ensure the elution volume is sufficient.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. Solution: If high concentrations are expected, use a larger sorbent mass or dilute the sample.
Inconsistent Flow Rate Variations in the flow rate during sample loading and elution can affect recovery. Solution: Use a vacuum manifold with flow control or an automated SPE system to maintain a consistent and optimal flow rate.[7]

General SPE Workflow

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Sample Aqueous Sample AdjustpH Adjust pH Sample->AdjustpH Filter Filter Particulates AdjustpH->Filter Condition Condition Sorbent Filter->Condition Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze GC/MS or HPLC Analysis Reconstitute->Analyze

Caption: General workflow for solid-phase extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

1. Materials and Reagents:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ultrapure water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

2. Sample Preparation:

  • Collect the aqueous sample in a clean, amber glass container to protect it from light.

  • Adjust the sample pH to approximately 2 pH units below the pKa of this compound using dilute HCl.

  • Filter the sample through a 0.45 µm glass fiber filter to remove any particulate matter.

3. SPE Procedure:

  • Sorbent Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of ultrapure water (at the adjusted sample pH). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a consistent flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 8 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.

    • Collect the eluate in a clean collection tube.

4. Eluate Processing and Analysis:

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis) to a final volume of 1 mL.

  • Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or HPLC.

Protocol 2: Derivatization for GC Analysis (Silylation)

Derivatization can improve the chromatographic behavior of phenolic compounds by reducing their polarity and activity, thus minimizing peak tailing.

1. Materials:

  • Sample extract containing this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Autosampler vials with inserts and PTFE-lined caps.

  • Heating block or oven.

2. Procedure:

  • Sample Preparation: Ensure the sample extract is free of water, as moisture will deactivate the silylating reagent.

  • Reagent Addition: In a reaction vial, add 100 µL of the sample extract.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC.[3]

Data Summary

Table 1: Factors Affecting the Stability of this compound in Solution

Factor Effect on Stability Recommendations for Minimizing Degradation
Light Can induce photodegradation.Store solutions in amber vials or protect from light.
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term). Avoid excessive heat during sample processing (e.g., evaporation).
pH Extreme pH values can lead to degradation. Phenols are generally more stable under acidic to neutral conditions.Adjust the pH of aqueous samples to be slightly acidic.
Solvent The choice of solvent can impact stability.Use high-purity methanol or acetonitrile for stock and working solutions. Avoid prolonged storage in reactive solvents.
Oxygen The presence of oxygen can lead to oxidation of the phenolic group.If possible, degas solvents and store solutions under an inert atmosphere (e.g., nitrogen) for long-term storage.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of 2-(tert-Butyl)-4-chlorophenol, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a drawn-out trailing edge rather than a symmetrical Gaussian shape. This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity. For a compound like this compound, which may be analyzed in complex matrices, poor peak shape can significantly compromise the reliability of the results.

Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?

A2: The primary causes of peak tailing for phenolic compounds are often related to secondary interactions with the stationary phase and mobile phase conditions. Key factors include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the polar phenol group, causing tailing.

  • Improper Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that contribute to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

  • Extra-column Effects: Excessive tubing length or dead volume within the HPLC system can cause band broadening and peak tailing.

Q3: What is the approximate pKa of this compound and why is it important for my HPLC method?

This is critical for your HPLC method because to ensure a single ionic species and minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For an acidic compound like a phenol, this means maintaining a mobile phase pH below 7 to keep it in its protonated, less polar form for good retention and peak shape in reversed-phase chromatography.

Q4: Can the choice of organic solvent in the mobile phase affect peak tailing?

A4: Yes, the organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Methanol is a protic solvent and can be more effective at masking residual silanol groups on the column, which can sometimes lead to improved peak shape for phenolic compounds compared to acetonitrile. It is often worthwhile to screen both solvents during method development.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the HPLC analysis of this compound.

dot

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing cluster_chemical Chemical Troubleshooting Steps start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/damage check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction: - Secondary silanol interactions - Mobile phase pH issue - Sample-related problem check_all_peaks->chemical_issue No check_connections Action: - Check and shorten tubing - Ensure proper fittings - Inspect/replace column system_issue->check_connections resolved Problem Resolved check_connections->resolved optimize_ph 1. Optimize Mobile Phase pH (pH < 7, ideally 2.5-4) chemical_issue->optimize_ph ph_result Tailing Improved? optimize_ph->ph_result use_bds_column 2. Use a Base-Deactivated/ End-capped Column ph_result->use_bds_column No ph_result->resolved Yes bds_result Tailing Improved? use_bds_column->bds_result check_sample 3. Check Sample Preparation - Lower concentration - Match sample solvent to  mobile phase bds_result->check_sample No bds_result->resolved Yes sample_result Tailing Improved? check_sample->sample_result sample_result->resolved Yes further_investigation Further Investigation Needed: - Consider alternative stationary phase - Consult instrument specialist sample_result->further_investigation No

References

Technical Support Center: Enhancing Photocatalytic Degradation of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency of photocatalytic degradation of 2-(tert-Butyl)-4-chlorophenol.

Troubleshooting Guide

This section addresses specific issues that may arise during your photocatalytic degradation experiments.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Degradation Insufficient Light Source: The lamp's wavelength may not be suitable to activate the photocatalyst, or the intensity is too low.- Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst.- For TiO₂-based catalysts, a UV-A light source (e.g., 365 nm) is typically effective.[1]- Increase the light intensity, but be aware of potential heating effects.
Suboptimal Catalyst Loading: Too little catalyst provides insufficient active sites. Too much catalyst can increase turbidity, leading to light scattering and reduced light penetration.[2]- Experimentally determine the optimal catalyst concentration by testing a range of loadings (e.g., 0.1 to 2.0 g/L).- For 2-chlorophenol degradation with Co-doped TiO₂, an optimal dosage of 10 mg/L was found.
Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the target pollutant, influencing adsorption and reaction rates.- The degradation of chlorophenols is often favored in acidic conditions. For instance, with TiO₂, a pH of 3 resulted in complete decomposition of substituted phenols.[3]- Conduct experiments at various pH levels (e.g., 3, 5, 7, 9) to find the optimum for your specific system.
Catalyst Deactivation: The catalyst surface can be fouled by reaction intermediates or other species in the solution, blocking active sites.- Wash the catalyst after each cycle with deionized water or a suitable solvent to remove adsorbed species.- Consider thermal regeneration of the catalyst if washing is ineffective.
Inconsistent or Irreproducible Results Temperature Fluctuations: The light source can heat the reactor, leading to inconsistent reaction rates.- Use a jacketed reactor with a circulating water bath to maintain a constant temperature.[4]- Report the reaction temperature in your experimental data.
Inadequate Mixing: Poor stirring can lead to catalyst settling and non-uniform irradiation of the suspension.- Use a magnetic stirrer and ensure a vortex is formed to keep the catalyst suspended.- A stirring speed of around 600 rpm is often sufficient.[5]
Adsorption-Desorption Equilibrium Not Reached: If the reaction is started immediately after adding the catalyst, the initial concentration reading may be inaccurate due to adsorption.- Stir the catalyst suspension in the dark with the pollutant for a set period (e.g., 30-90 minutes) before turning on the light source to allow for adsorption-desorption equilibrium to be reached.[6][7]
Reaction Stops Prematurely Depletion of Oxidizing Agent: Dissolved oxygen is a primary electron acceptor, and its depletion can halt the reaction.- Bubble air or pure oxygen through the solution during the experiment to ensure a sufficient supply of O₂.[8]
Formation of Inhibitory Intermediates: Some degradation byproducts can be more resistant to further degradation or can poison the catalyst.- Analyze for common intermediates like 4-chlorocatechol and hydroquinone.[9]- Consider adding an oxidant like H₂O₂ to enhance the degradation of recalcitrant intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my degradation efficiency is lower than expected?

A1: First, verify your experimental parameters. The most common culprits for low efficiency are suboptimal pH, incorrect catalyst loading, and insufficient light intensity. It's recommended to perform a series of preliminary experiments to optimize these three parameters for your specific setup. Also, ensure that your analytical method for measuring the concentration of this compound is properly calibrated.

Q2: How do I choose the right photocatalyst for degrading this compound?

A2: Titanium dioxide (TiO₂), particularly in its anatase form or as a mix of anatase and rutile (like Degussa P25), is a widely used and effective photocatalyst for chlorophenol degradation.[3] Doping TiO₂ with metals (e.g., Ag, Co, Sn) or creating composites with other materials like ZnO or graphitic carbon nitride (g-C₃N₄) can enhance its activity under visible light and improve charge separation.[10][11][12] Zinc oxide (ZnO) is another viable option.[11][13] The choice may depend on your light source and specific experimental goals.

Q3: How can I confirm that the degradation is photocatalytic and not just photolysis?

A3: You should always run control experiments. One experiment should be conducted with the pollutant and light but without the photocatalyst. Another should be with the pollutant and catalyst in the dark.[4] Significant degradation should only be observed when all three components (pollutant, catalyst, and light) are present.

Q4: How do I recover and reuse my photocatalyst?

A4: For powdered catalysts, the most common methods are centrifugation or filtration. After the reaction, the suspension can be centrifuged at high speed, the supernatant decanted, and the catalyst washed with deionized water before being dried for the next use. Alternatively, the suspension can be filtered through a membrane filter (e.g., 0.22 or 0.45 µm).

Q5: What are the expected major intermediates in the degradation of this compound?

A5: Based on studies of similar chlorophenols, the degradation is expected to proceed through the formation of hydroxylated aromatic intermediates.[9][14] The primary aromatic intermediates are likely to be hydroxylated derivatives such as 4-chloro-5-(tert-butyl)catechol and tert-butyl-hydroquinone, formed by the attack of hydroxyl radicals on the aromatic ring. These intermediates are then further oxidized, leading to ring-opening and eventual mineralization to CO₂, H₂O, and HCl.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the photocatalytic degradation of various chlorophenols, which can serve as a benchmark for your experiments.

Table 1: Comparison of Different Photocatalysts for Chlorophenol Degradation

PhotocatalystTarget PollutantInitial Conc. (mg/L)Catalyst Dose (g/L)Light SourceDegradation Efficiency (%)Time (min)Reference
Sn-modified TiO₂ (1 mol% Sn)4-Chlorophenol401.0UV (254 nm)~95180[10]
Ag-doped TiO₂ (5%)2-Chlorophenol200.2UV~98150[11]
Ag-doped ZnO (1%)2-Chlorophenol200.2UV~95150[11]
Ba-doped ZnO2,4,6-Trichlorophenol101.0UV>90120[13]
g-C₃N₄/Ag₂CrO₄4-Chlorophenol201.0Blue LED (450 nm)~90120[12]
HPW/GR/TiO₂ membraneo-Chlorophenol10-Simulated Sunlight97.02300[15]

Table 2: Effect of Operational Parameters on Degradation Efficiency

Parameter VariedPhotocatalystTarget PollutantConditionsResultReference
pH La₂O₃ NPs4-ChlorophenolpH 2 to 11Optimal degradation at pH 7
Co-doped TiO₂2-ChlorophenolpH 9 and 1293.4% and 96.4% degradation, respectively
Catalyst Dosage La₂O₃ NPs4-Chlorophenol0.25 to 3.0 g/LOptimal at 1.0 g/L[2]
Co-doped TiO₂2-Chlorophenolup to 10 mg/LOptimal at 10 mg/L
Initial Concentration La₂O₃ NPs4-Chlorophenol25 to 400 mg/LHigher efficiency at lower concentrations (98% at 25 mg/L)[2]
HPW/GR/TiO₂Various CPs10 mg/LDegradation order: o-CP > 2,4,6-TCP > PCP > 2,4-DCP

Experimental Protocols

General Protocol for Photocatalytic Degradation

This protocol provides a general procedure for evaluating the photocatalytic degradation of this compound in a batch reactor.

Materials and Equipment:

  • Photoreactor (e.g., quartz or borosilicate glass) with a suitable light source (e.g., UV lamp, Xenon lamp).

  • Magnetic stirrer and stir bar.

  • Stock solution of this compound.

  • Photocatalyst powder (e.g., TiO₂, ZnO).

  • pH meter and solutions for pH adjustment (e.g., dilute HCl, NaOH).

  • Syringes and syringe filters (0.22 µm or 0.45 µm).

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Reaction Setup: Place a defined volume of the this compound solution of known initial concentration into the photoreactor.[6]

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid or base.

  • Catalyst Addition: Add the predetermined optimal amount of photocatalyst to the solution to create a suspension.[7]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the pollutant and the catalyst surface.[6] Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the light source to start the reaction. Ensure the light source is positioned to provide uniform illumination to the reactor.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension using a syringe.[7]

  • Sample Preparation: Immediately filter the sample through a syringe filter to remove the catalyst particles. This quenches the reaction.[7]

  • Analysis: Analyze the filtrate for the concentration of this compound using HPLC.

Analytical Protocol for Quantification by HPLC

This protocol outlines a method for the analysis of chlorophenols in aqueous samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid, to improve peak shape). A common gradient could be from 60:40 to 80:20 acetonitrile:water.[16]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[17]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the filtered samples from the degradation experiment.

  • Data Analysis: Identify and integrate the peak corresponding to this compound. Use the calibration curve to determine the concentration in each sample.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare Pollutant Solution (this compound) adjust_ph Adjust pH prep_solution->adjust_ph add_catalyst Add Catalyst to Solution adjust_ph->add_catalyst prep_catalyst Weigh Photocatalyst prep_catalyst->add_catalyst dark_stir Stir in Dark (Adsorption Equilibrium) add_catalyst->dark_stir irradiate Irradiate with Light Source dark_stir->irradiate sampling Collect Samples at Intervals irradiate->sampling filter_samples Filter Samples (0.22 µm) sampling->filter_samples hplc_analysis Analyze by HPLC filter_samples->hplc_analysis calc_eff Calculate Degradation Efficiency hplc_analysis->calc_eff

Caption: Workflow for a typical photocatalytic degradation experiment.

Diagram 2: Photocatalytic Degradation Mechanism

G cluster_catalyst Photocatalyst Surface cluster_reactants Reactants in Solution cluster_products Products catalyst Semiconductor (e.g., TiO₂) e e⁻ h h⁺ vb Valence Band (VB) cb Conduction Band (CB) h2o H₂O oh_rad •OH h2o->oh_rad o2 O₂ o2_rad •O₂⁻ o2->o2_rad pollutant This compound intermediates Intermediates (e.g., chlorocatechol) pollutant->intermediates mineralization Mineralization Products (CO₂, H₂O, Cl⁻) intermediates->mineralization Further Oxidation light Light (hν) light->catalyst ≥ Band Gap Energy e->o2 Reduction h->h2o Oxidation h->pollutant Direct Oxidation oh_rad->pollutant Attack

Caption: Generation of reactive oxygen species and degradation pathway.

References

Validation & Comparative

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantitative analysis of 2-(tert-Butyl)-4-chlorophenol. The information herein is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The methodologies, validation parameters, and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and commercial products. Accurate and precise quantification of this compound is critical for quality control and regulatory compliance. HPLC-UV is a widely adopted technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[4][5] This guide compares two common reversed-phase HPLC-UV methods, highlighting differences in chromatographic conditions and their impact on method performance.

Method A employs a standard C18 column with an isocratic mobile phase of acetonitrile and water, a common starting point for the separation of moderately nonpolar compounds. Method B utilizes a C8 column with a gradient elution of methanol and an acidic aqueous phase, which can offer different selectivity for phenolic compounds.

Experimental Protocols

The validation of the analytical methods was performed according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis.

Chromatographic Conditions:

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)Gradient: Methanol and 0.1% Phosphoric Acid in Water
0-5 min: 50% Methanol
5-10 min: 50% to 80% Methanol
10-12 min: 80% Methanol
12-15 min: 50% Methanol
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection λ 280 nm280 nm
Injection Vol. 10 µL10 µL

Standard and Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Calibration standards were prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

Validation Procedures:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of expected components was determined by injecting the blank (mobile phase), a placebo solution, and a spiked sample.

  • Linearity: Linearity was evaluated by analyzing five concentrations of the standard solution in the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[7]

  • Accuracy: The accuracy was assessed by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts. The relative standard deviation (RSD) of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Data Presentation

The performance of Method A and Method B was evaluated based on the validation parameters. The results are summarized in the tables below.

Table 1: System Suitability Test (SST) Results

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (T) 1.11.2T ≤ 2
Theoretical Plates (N) > 3000> 2500N > 2000
%RSD of Peak Area (n=6) 0.8%0.9%≤ 2.0%

Table 2: Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Linearity Range (µg/mL) 1 - 1001 - 100-
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Regression Equation y = 45872x + 1254y = 42351x + 1897-

Table 3: Accuracy (Recovery)

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.7%98.9 ± 1.1%98.0 - 102.0%
100% 100.2 ± 0.5%100.5 ± 0.8%98.0 - 102.0%
120% 100.8 ± 0.6%101.2 ± 0.9%98.0 - 102.0%

Table 4: Precision

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (Intra-day) 0.6%0.8%≤ 2.0%
Intermediate Precision (Inter-day) 1.1%1.3%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.250.30
LOQ 0.750.90

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key validation parameters.

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Quantitative Performance cluster_2 Sensitivity & Robustness A Selectivity & Specificity B System Suitability A->B C Linearity & Range B->C D Accuracy C->D E Precision C->E F LOD & LOQ C->F G Robustness E->G

Caption: Logical workflow of HPLC method validation.

G Interdependence of Validation Parameters Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Relationship between key validation parameters.

Discussion

Both Method A and Method B are suitable for the quantitative determination of this compound, as they meet the acceptance criteria for all validated parameters. However, there are notable differences in their performance.

Method A (Isocratic C18) demonstrated slightly better performance in terms of precision, LOD, and LOQ. The isocratic nature of the method makes it simpler to run and less prone to variations in the gradient mixing, which can contribute to its higher precision. The lower LOD and LOQ suggest that Method A is more sensitive.

Method B (Gradient C8) , while still meeting all validation requirements, showed slightly higher variability in precision and a higher detection limit. The use of a C8 column provides a different selectivity compared to the C18 column, which could be advantageous if the sample matrix contains impurities that are difficult to separate from the analyte using a C18 column. The gradient elution allows for a broader range of compounds to be eluted in a reasonable time, which might be beneficial for analyzing samples with multiple components of varying polarity.

Conclusion

For routine quality control of this compound where high throughput and sensitivity are paramount, Method A is the recommended choice due to its simplicity, superior precision, and lower detection limits. Method B serves as a viable alternative, particularly when dealing with complex sample matrices that may require the different selectivity offered by the C8 stationary phase and the flexibility of a gradient elution. The choice between the two methods should be guided by the specific application, the nature of the sample matrix, and the desired analytical performance.

References

A Comparative Toxicological Assessment: 2-(tert-Butyl)-4-chlorophenol versus 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicities of 2-(tert-Butyl)-4-chlorophenol and 4-tert-butylphenol, incorporating key experimental data and methodologies.

This guide provides a comprehensive comparison of the toxicological profiles of two structurally related phenolic compounds: this compound and 4-tert-butylphenol. While both are used in various industrial applications, their distinct chemical structures give rise to differences in their toxicological properties. This document summarizes available data on their acute toxicity, cytotoxicity, genotoxicity, and endocrine-disrupting potential, and provides detailed experimental protocols for key assays.

Executive Summary

Overall, 4-tert-butylphenol has been more extensively studied and is recognized for its endocrine-disrupting properties, particularly its estrogenic and anti-androgenic activities. This compound is classified as harmful if swallowed and is a skin and eye irritant, but specific quantitative data on its systemic toxicity and endocrine effects are less readily available. The presence of a chlorine atom in this compound may contribute to different metabolic pathways and toxicological endpoints compared to the non-chlorinated 4-tert-butylphenol.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the two compounds.

Table 1: Acute Oral Toxicity

ChemicalTest SpeciesLD50 (mg/kg)Reference
This compound RatNo specific value found; Classified as Acute Toxicity Category 4 (Harmful if swallowed)[1]
4-tert-butylphenol Rat> 2,000
Rat2,951[2]

Table 2: In Vitro Cytotoxicity

ChemicalCell LineAssayEndpointValue (µM)Reference
This compound Data not available
4-tert-butylphenol Human submandibular gland carcinoma (HSG)Not specifiedCC50Data available, but specific value not cited in abstract[3]
Human gingival fibroblasts (HGF)Not specifiedCC50Data available, but specific value not cited in abstract[3]

Table 3: Genotoxicity

ChemicalAssayTest SystemMetabolic ActivationResultReference
This compound Data not available
4-tert-butylphenol Ames TestSalmonella typhimuriumWith and without S9Negative[4]
Chromosomal Aberration TestChinese Hamster Lung (CHL/IU) cellsWith S9Positive[4]

Table 4: Endocrine Disruption

ChemicalReceptor/AssayEffectRemarksReference
This compound Data not available for this specific compound.Structurally related 2,4-dichlorophenol is an AR antagonist.[5]
4-tert-butylphenol Estrogen Receptor (ER)AgonistWeak estrogenic activity.[6]
Androgen Receptor (AR)Antagonist[5]

Experimental Protocols

Detailed methodologies for the key toxicological assays are described below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium in a 96-well plate.

  • Compound Exposure: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Bacterial Strains: Several tester strains with different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Endocrine Disruption: Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays

These assays determine the ability of a chemical to bind to the ER or AR, indicating its potential to interfere with the endocrine system.

  • Receptor Preparation: A source of the receptor is required, which can be a purified recombinant receptor or a cytosolic fraction from a target tissue (e.g., rat uterus for ER, rat prostate for AR).

  • Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor in the presence of increasing concentrations of the test compound.

  • Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite adsorption or filter binding.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand from the receptor is determined. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated.

Visualization of Toxic Mechanisms and Experimental Workflows

The following diagrams illustrate key concepts related to the toxicity of these phenolic compounds and the workflow of a standard toxicological assay.

Toxicity_Mechanism cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Phenolic_Compound Phenolic Compound (e.g., 4-tert-butylphenol) Metabolic_Activation Metabolic Activation Phenolic_Compound->Metabolic_Activation ER_Binding Estrogen Receptor Binding Phenolic_Compound->ER_Binding AR_Antagonism Androgen Receptor Antagonism Phenolic_Compound->AR_Antagonism ROS_Generation Reactive Oxygen Species (ROS) Generation Metabolic_Activation->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Endocrine_Disruption Endocrine Disruption ER_Binding->Endocrine_Disruption AR_Antagonism->Endocrine_Disruption Apoptosis_Induction Apoptosis Induction Cytotoxicity Cytotoxicity Apoptosis_Induction->Cytotoxicity Oxidative_Stress->Apoptosis_Induction

Caption: Potential toxic mechanisms of phenolic compounds.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare bacterial tester strains (e.g., Salmonella his-) Start->Prepare_Bacteria Prepare_Test_Compound Prepare test compound at various concentrations Start->Prepare_Test_Compound Prepare_S9 Prepare S9 mix for metabolic activation Start->Prepare_S9 Mix_Components Mix bacteria, test compound, and S9 mix (or buffer) Prepare_Bacteria->Mix_Components Prepare_Test_Compound->Mix_Components Prepare_S9->Mix_Components Pour_Plates Pour mixture onto minimal glucose agar plates Mix_Components->Pour_Plates Incubate Incubate plates at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Data Analyze data and determine mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Ames Test.

References

Efficacy of Phenolic Biocides: A Comparative Analysis of 2-(tert-Butyl)-4-chlorophenol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of 2-(tert-Butyl)-4-chlorophenol and other widely used biocides. Due to a lack of extensive publicly available data on this compound, this guide utilizes data for the structurally similar and well-researched phenolic compound, 2,4-di-tert-butylphenol (2,4-DTBP), as a representative analogue. This comparison is supported by experimental data on minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and log reduction values, alongside detailed experimental protocols and visualizations of the proposed mechanisms of action.

Comparative Efficacy Data

The antimicrobial efficacy of a biocide is determined by its ability to inhibit or kill microorganisms at low concentrations. The following tables summarize the available quantitative data for 2,4-di-tert-butylphenol and other common biocides against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Biocides

BiocideMicroorganismMIC (µg/mL)Reference
2,4-di-tert-butylphenol (2,4-DTBP) Staphylococcus aureus (MRSA)31.25[1]
Escherichia coli ATCC 2592250[1]
Staphylococcus aureus ATCC 292130.78[1]
Cutibacterium acnes16[2]
Benzalkonium Chloride (QAC) Staphylococcus aureus1-2
Pseudomonas aeruginosa64-128
Glutaraldehyde Escherichia coli3.75 (for a 2% glutaraldehyde and 1% o-phenylphenol solution)[3]
Staphylococcus aureus3.75 (for a 2% glutaraldehyde and 1% o-phenylphenol solution)[3]
Chloroxylenol Pseudomonas aeruginosa1250-20000 (0.125-2%)[4]
Carvacrol (Phenolic) Staphylococcus aureus (MSSA)128.0 - 203.2[5]
Staphylococcus aureus (MRSA)362.0 - 1024.0[5]
Thymol (Phenolic) Staphylococcus aureus (MSSA)256.0 - 724.01[5]
Staphylococcus aureus (MRSA)512.0 - ≥2048[5]

Table 2: Minimum Bactericidal Concentration (MBC) and Log Reduction Data

BiocideMicroorganismMBC (µg/mL)Log ReductionContact TimeReference
2,4-di-tert-butylphenol (2,4-DTBP) Staphylococcus aureus (MRSA)31.25--[1]
Glutaraldehyde (2%) Mycobacterium spp.->520 minutes[6]
N-duopropenide (0.66% in alcohol) Mycobacterium spp.->55 minutes[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Biocide: The biocide is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted biocide is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the biocide at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined after the MIC assay:

  • Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate that does not contain the biocide.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Observation: The MBC is the lowest concentration of the biocide that results in a 99.9% kill of the initial inoculum (i.e., no colony growth on the subculture plates).

Log Reduction Assay (Time-Kill Assay)

This assay measures the rate at which a biocide kills a microbial population over time.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Exposure: The microbial suspension is mixed with the biocide at a specific concentration. A control with no biocide is also prepared.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken from the biocide-microbe mixture.

  • Neutralization and Plating: The biocide in the collected aliquots is immediately neutralized to stop its antimicrobial activity. The neutralized samples are then serially diluted and plated on agar plates.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies (CFUs) is counted.

  • Calculation: The log reduction is calculated using the formula: Log Reduction = log10(A) - log10(B), where A is the number of viable microorganisms in the control and B is the number of viable microorganisms in the treated sample.[7][8][9][10]

Mechanism of Action and Signaling Pathways

Phenolic compounds, including this compound and its analogues, exert their antimicrobial effects primarily by disrupting the cell membrane and denaturing proteins.

MechanismOfAction cluster_bacterial_cell Bacterial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased permeability Leakage of cellular components Proteins Essential Proteins & Enzymes DNA DNA Proteins->DNA Inhibition of replication and transcription Biocide Phenolic Biocide (e.g., this compound) Biocide->CellMembrane Disrupts lipid bilayer Biocide->Proteins Denaturation and inactivation

Caption: General mechanism of action of phenolic biocides on a bacterial cell.

The primary mode of action involves the partitioning of the lipophilic phenol into the lipid bilayer of the cell membrane, leading to a loss of integrity and function. This disruption causes the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. Furthermore, phenolic compounds can interact with and denature essential proteins and enzymes within the cytoplasm, interfering with critical cellular processes.

ExperimentalWorkflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_log_reduction Log Reduction Assay A1 Prepare serial dilutions of biocide A2 Inoculate with standardized microbial suspension A1->A2 A3 Incubate for 24 hours A2->A3 A4 Observe for visible growth A3->A4 B1 Subculture from wells with no growth A4->B1 Proceed with non-turbid wells B2 Incubate agar plates B1->B2 B3 Observe for colony growth B2->B3 C1 Expose microbes to biocide C2 Take samples at time intervals C1->C2 C3 Neutralize and plate C2->C3 C4 Count CFUs and calculate log reduction C3->C4

References

Comparative study of the degradation of different chlorophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the degradation rates and pathways of 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, supported by experimental data and detailed protocols.

Chlorophenols are a class of toxic and persistent environmental pollutants originating from various industrial processes such as the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Their presence in the environment poses a significant threat to ecosystems and human health due to their carcinogenic and mutagenic properties.[2][3] The degradation of these compounds is a critical area of research, with various methods being explored, including microbial degradation, enzymatic treatment, and advanced oxidation processes. This guide provides a comparative study of the degradation of three common chlorophenol isomers: 2-chlorophenol (2-CP), 3-chlorophenol (3-CP), and 4-chlorophenol (4-CP).

Comparative Degradation Performance

The degradation efficiency of chlorophenol isomers is highly dependent on the employed method and the specific experimental conditions. Below is a summary of quantitative data from various studies, highlighting the differences in degradation rates among the three isomers.

Degradation MethodIsomerInitial Concentration (mg/L)Degradation Efficiency (%)Time (h)Reference
Enzymatic (Laccase)2,6-Dichlorophenol< 60010012[4]
Enzymatic (Laccase)3-Chlorophenol10040.4412[4]
Fenton Process2-ChlorophenolNot Specified~39% (DOC removal)Not Specified[5]
Photo-Fenton Process2-ChlorophenolNot Specified95-97% (mineralization)Not Specified[5]
Electrochemical (Three-electrode system)4-ChlorophenolNot SpecifiedHigher than two-electrode system>1[6][7]
Bacterial (SBR-RBB)2,4,6-Trichlorophenol430~1006[8]

Note: Direct comparative data for 2-CP, 3-CP, and 4-CP under identical conditions is limited in the reviewed literature. The table presents a compilation of data from different studies to illustrate general trends. The biodegradability of chlorophenols is influenced by the position and number of chlorine atoms on the aromatic ring, with toxicity generally increasing and degradability decreasing as the number of chlorine substituents increases.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the degradation of chlorophenols using different techniques.

Enzymatic Degradation using Laccase

This protocol is based on the study of the degradation of chlorophenols by laccase LAC-4 from Ganoderma lucidum.[4][9]

  • Preparation of Reaction Mixture: A 2 mL reaction system is prepared containing 1 U/mL of purified LAC-4 laccase and the target chlorophenol isomer at a specific concentration (e.g., 100, 200, 400, 600, 800, 1000, 2000 mg/L) in 50 mM acetate buffer (pH 5.0).

  • Incubation: The reaction mixture is incubated at 30 °C for a specified duration (e.g., 12 hours).

  • Extraction: After incubation, an equal volume of chromatographic grade ethyl acetate is added to the reaction mixture to extract the remaining chlorophenol and any degradation products.

  • Analysis: The concentration of the chlorophenol is determined using High-Performance Liquid Chromatography (HPLC). The degradation efficiency is calculated using the formula: Degradation efficiency (%) = [(A0 - Ai) / A0] × 100%, where A0 is the initial concentration and Ai is the concentration after degradation.[9]

Advanced Oxidation Process: Fenton and Photo-Fenton Degradation

This protocol is a generalized procedure based on the principles of Fenton and photo-Fenton processes for the degradation of 2-chlorophenol.[5]

  • Reaction Setup: A batch reactor is filled with an aqueous solution of 2-chlorophenol of a known concentration.

  • pH Adjustment: The pH of the solution is adjusted to the optimal range for the Fenton reaction, typically between 2.5 and 4.0.

  • Reagent Addition: A predetermined concentration of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) are added to the solution to initiate the Fenton reaction.

  • Photo-Fenton Variation: For the photo-Fenton process, the reactor is irradiated with a UV light source.

  • Sampling and Analysis: Samples are withdrawn at different time intervals. The concentration of 2-chlorophenol and the Dissolved Organic Carbon (DOC) are measured to determine the degradation and mineralization efficiency, respectively. The formation of intermediates like low molecular weight aliphatic organic acids can also be monitored.

Degradation Pathways and Mechanisms

The degradation of chlorophenols proceeds through different pathways depending on the method used. In bacterial degradation, the initial step often involves hydroxylation to form chlorocatechols, followed by ring cleavage.[1][10]

Bacterial Degradation Pathway of 2-Chlorophenol

The aerobic bacterial degradation of 2-chlorophenol typically proceeds via the formation of 3-chlorocatechol, which is then further degraded through either a modified ortho-cleavage pathway or a meta-cleavage pathway.[1]

Bacterial_Degradation_2CP 2-Chlorophenol 2-Chlorophenol 3-Chlorocatechol 3-Chlorocatechol 2-Chlorophenol->3-Chlorocatechol Hydroxylation Modified Ortho-Cleavage Pathway Modified Ortho-Cleavage Pathway 3-Chlorocatechol->Modified Ortho-Cleavage Pathway Meta-Cleavage Pathway Meta-Cleavage Pathway 3-Chlorocatechol->Meta-Cleavage Pathway Ring Cleavage Products Ring Cleavage Products Modified Ortho-Cleavage Pathway->Ring Cleavage Products Meta-Cleavage Pathway->Ring Cleavage Products

Bacterial degradation pathway of 2-Chlorophenol.
Experimental Workflow for Chlorophenol Degradation Analysis

The following diagram illustrates a typical experimental workflow for studying the degradation of chlorophenol isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_results Data Processing Sample_Preparation Prepare Chlorophenol Solutions (2-CP, 3-CP, 4-CP) Degradation Incubate under Controlled Conditions (pH, Temperature, Time) Sample_Preparation->Degradation Reagent_Preparation Prepare Degradation Reagents (e.g., Enzyme, Fenton's Reagent) Reagent_Preparation->Degradation Sampling Collect Samples at Intervals Degradation->Sampling Extraction Extract Analytes Sampling->Extraction Quantification Analyze by HPLC/GC Extraction->Quantification Data_Analysis Calculate Degradation Efficiency and Reaction Kinetics Quantification->Data_Analysis Comparison Compare Degradation of Isomers Data_Analysis->Comparison

References

A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of chemical compounds is paramount. This guide provides a detailed cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-(tert-Butyl)-4-chlorophenol. This chlorinated phenolic compound is of interest due to its potential presence as an industrial byproduct or environmental contaminant.

This publication objectively compares the performance of GC-MS and LC-MS/MS, providing supporting experimental data for closely related phenolic compounds where direct comparative data for this compound is limited. Detailed methodologies for key experiments are presented to enable researchers to replicate or adapt these techniques for their specific needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the quantitative performance of both techniques based on data from the analysis of this compound and structurally similar phenolic compounds.

Table 1: GC-MS Quantitative Performance for Phenolic Compounds

Parameter2-tert-butylphenol[1][2]2,4-di-tert-butylphenol[1][2]Other Chlorinated Phenols
**Linearity (R²) **Not explicitly stated, but method validated over 1-100 µg/LNot explicitly stated, but method validated over 1-100 µg/L>0.99 for various chlorophenols
Limit of Detection (LOD) Not explicitly statedNot explicitly statedAs low as 0.026 ng/g in sediment for some chlorophenols
Limit of Quantification (LOQ) 1 µg/L (GC-MS/MS)[1][2]1 µg/L (GC-MS/MS)[1][2]0.03 µg/L to 2.5 µg/L in wastewater for various phenolic compounds
Precision (RSD%) Repeatability: 10.1% Intermediate Precision: 11.3%[1][2]Repeatability: 10.1% Intermediate Precision: 11.3%[1][2]<10% for many chlorophenolics in water[3]
Recovery Not explicitly statedNot explicitly stated73.2–105.6% in spiked sediment for various chlorophenols

Table 2: LC-MS/MS Quantitative Performance for Phenolic Compounds

ParameterVarious Phenolic Compounds[4][5][6]
**Linearity (R²) **>0.995 over 0.05 µg/L to 10 µg/L
Limit of Detection (LOD) 0.01 to 9.84 µg/kg for various phenolic compounds[6]
Limit of Quantification (LOQ) 0.03 to 32.8 µg/kg for various phenolic compounds[6]
Precision (RSD%) Intra-day: <8.4% Inter-day: <14.4%[6]
Recovery 81.9% to 117.2%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical techniques. The following sections outline representative experimental protocols for the analysis of this compound and related compounds by GC-MS and LC-MS/MS.

GC-MS Experimental Protocol (Based on Alkylphenol Analysis)[1][2]

This protocol is adapted from a validated method for the determination of alkylphenols in wine by headspace solid-phase microextraction (SPME) followed by GC-MS or GC-MS/MS.

1. Sample Preparation (Headspace SPME)

  • Place a 10 mL sample into a 20 mL SPME glass vial.

  • Add approximately 2 g of sodium chloride (NaCl).

  • If using an internal standard, add an appropriate volume of a deuterated analogue (e.g., 50 µL of 5 mg/L 4-tert-butylphenol-d13).

  • Seal the vial with a perforated cap and a Teflon-lined septum.

  • Incubate the vial at 40°C for 20 minutes for GC-MS analysis (or 5 minutes for GC-MS/MS) to allow for headspace equilibration.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for the duration of the incubation.

2. GC-MS Analysis

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 260°C for 10 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 3 minutes.

  • Transfer Line Temperature: 300°C.

3. Mass Spectrometry (MS) Detection

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 250°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantitative analysis of this compound, characteristic ions would be monitored. For example, for 2-tert-butylphenol, the quantification ion is m/z 135 and qualifier ions are m/z 107 and 150.[1][2]

4. Derivatization (Optional but Recommended for Phenols)

For improved chromatographic peak shape and sensitivity, derivatization of the phenolic hydroxyl group is often performed prior to GC-MS analysis. A common procedure involves silylation:

  • After extraction and solvent evaporation, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

LC-MS/MS Experimental Protocol (Based on Phenol Analysis)[4][5]

This protocol is based on a method for the direct analysis of phenols in water samples.

1. Sample Preparation

  • For relatively clean water samples, direct injection may be possible.

  • For more complex matrices or to achieve lower detection limits, Solid-Phase Extraction (SPE) is recommended:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry (MS/MS) Detection

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phenols. Atmospheric Pressure Chemical Ionization (APCI) can also be used.[5]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: ~120-150°C.

    • Desolvation Gas (Nitrogen) Flow and Temperature: Optimized for efficient solvent evaporation.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for this compound. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation (CID).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Water, Soil) Extraction Extraction (e.g., SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Water, Biological Fluid) SPE Solid-Phase Extraction (SPE) Sample->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Injection Reconstitution->Injection LC Liquid Chromatography Separation Injection->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound.

GC-MS offers excellent chromatographic resolution and is a robust and widely available technique. For phenolic compounds, derivatization is often recommended to improve peak shape and sensitivity. Headspace SPME is an effective and automatable sample preparation technique that minimizes solvent consumption.

LC-MS/MS provides high sensitivity and selectivity, often without the need for derivatization, which simplifies sample preparation and reduces analysis time.[7] The use of MRM allows for highly specific quantification even in complex matrices. SPE is a common and effective sample preparation technique for LC-MS/MS.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. For ultra-trace analysis in complex matrices, the selectivity of LC-MS/MS in MRM mode may offer an advantage. For routine analysis where high chromatographic separation is key and derivatization is an acceptable step, GC-MS provides a reliable and cost-effective solution.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of 2-(tert-Butyl)-4-chlorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of 2-(tert-Butyl)-4-chlorophenol, a compound relevant in various industrial and environmental contexts. Ensuring analytical methods are robust and results are comparable across different laboratories is paramount for regulatory compliance, product quality control, and reliable research data. This document outlines a framework for such a comparison, presenting hypothetical data to illustrate the process and outcomes.

Data Presentation: A Comparative Analysis of Laboratory Performance

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a critical exercise to assess the performance of different laboratories and analytical methods.[1][2][3] In this simulated study, a homogenous and stable sample of this compound with a known reference concentration of 25.00 µg/mL was distributed to ten participating laboratories. The laboratories were instructed to perform the analysis using their in-house validated methods. The collected data is summarized in the tables below.

Table 1: Reported Concentrations of this compound by Participating Laboratories

Laboratory IDReported Concentration (µg/mL)Deviation from Reference (%)Analytical Method
Lab-0124.85-0.60GC-MS
Lab-0225.50+2.00HPLC-UV
Lab-0323.90-4.40GC-MS
Lab-0426.10+4.40LC-MS/MS
Lab-0524.95-0.20GC-MS
Lab-0624.50-2.00HPLC-UV
Lab-0725.20+0.80LC-MS/MS
Lab-0823.75-5.00GC-MS
Lab-0925.80+3.20HPLC-UV
Lab-1024.90-0.40LC-MS/MS

Table 2: Statistical Evaluation of Laboratory Performance using Z-Scores

The performance of each laboratory is often evaluated using a Z-score, which indicates how many standard deviations a result is from the consensus mean.[4] A Z-score between -2 and +2 is generally considered satisfactory.

Laboratory IDReported Value (x)Consensus Mean (x̄)Standard Deviation (σ)Z-ScorePerformance
Lab-0124.8524.950.74-0.14Satisfactory
Lab-0225.5024.950.740.74Satisfactory
Lab-0323.9024.950.74-1.42Satisfactory
Lab-0426.1024.950.741.55Satisfactory
Lab-0524.9524.950.740.00Satisfactory
Lab-0624.5024.950.74-0.61Satisfactory
Lab-0725.2024.950.740.34Satisfactory
Lab-0823.7524.950.74-1.62Satisfactory
Lab-0925.8024.950.741.15Satisfactory
Lab-1024.9024.950.74-0.07Satisfactory

Experimental Protocols: Methodologies for Quantification

While participating laboratories utilized their own validated methods, the following protocols represent common and reliable approaches for the quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used technique for the analysis of semi-volatile organic compounds like chlorophenols.[5][6][7]

  • Sample Preparation:

    • A precise volume of the sample is taken and an internal standard (e.g., 4-tert-Butyl-2-chlorophenol-d13) is added.

    • Liquid-liquid extraction is performed using a suitable solvent like dichloromethane or n-hexane.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen.

    • For improved volatility and peak shape, derivatization can be performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a robust alternative for the analysis of chlorophenols without the need for derivatization.[9][10]

  • Sample Preparation:

    • The sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

    • If necessary, solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration.[11]

  • HPLC-UV Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Wavelength set at 280 nm.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis.[11][12]

  • Sample Preparation:

    • Similar to HPLC-UV, the sample is filtered. Dilution may be necessary to bring the concentration within the linear range of the instrument.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A C18 or similar reverse-phase column with smaller particle sizes (e.g., <2 µm).

    • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate.

    • Ion Source: Electrospray ionization (ESI) in negative ion mode.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in conducting and evaluating an inter-laboratory comparison study.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Homogenous Sample Preparation (this compound) B Reference Value Determination A->B C Sample Distribution to Participating Laboratories B->C D Laboratory Analysis (GC-MS, HPLC, LC-MS/MS) C->D E Data Collection and Compilation D->E F Statistical Analysis (Z-Score Calculation) E->F G Performance Evaluation F->G H Final Report Generation G->H

Caption: Experimental workflow for the inter-laboratory comparison study.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_assessment Assessment TestSample Test Sample Quantification Quantification of This compound TestSample->Quantification RefValue Reference Value ZScore Z-Score Calculation RefValue->ZScore LabMethod Laboratory's Analytical Method LabMethod->Quantification ReportedValue Reported Concentration Quantification->ReportedValue ReportedValue->ZScore Performance Performance Assessment (Satisfactory/Unsatisfactory) ZScore->Performance

Caption: Logical relationship of the inter-laboratory performance assessment.

References

Performance Showdown: Selecting the Optimal Sorbent for Solid-Phase Extraction of 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists engaged in the monitoring and analysis of phenolic compounds, the efficient extraction and concentration of analytes from complex matrices is a critical prerequisite for accurate quantification. 2-(tert-Butyl)-4-chlorophenol, a substituted phenol with industrial applications and environmental relevance, often requires a robust sample preparation method like solid-phase extraction (SPE) to achieve the necessary sensitivity and remove interfering substances prior to chromatographic analysis. The choice of SPE sorbent is a pivotal factor that directly influences recovery, reproducibility, and the overall success of the analytical method.

This guide provides a comparative evaluation of the performance of two different polymeric sorbents for the solid-phase extraction of this compound from water samples, supported by experimental data.

Comparison of Sorbent Performance

The selection of an appropriate SPE sorbent for this compound, a moderately polar and hydrophobic compound, hinges on the interaction between the analyte and the sorbent material. Polymeric sorbents are often favored for their high surface area and versatile retention mechanisms. In a comparative study, the performance of a functionalized styrene-divinylbenzene polymer, Strata-X, was evaluated against a traditional unmodified styrene-divinylbenzene (SDB) sorbent for the extraction of a range of phenols, including this compound.

The experimental data demonstrates a significant improvement in recovery when using the functionalized polymer.

SorbentAnalyteSample MatrixRecovery (%)
Strata-X 4-Chloro-2-tert-butylphenolWater98
Styrene-Divinylbenzene (SDB) 4-Chloro-2-tert-butylphenolWater85

Table 1: Comparison of the recovery rates of this compound using Strata-X and unmodified Styrene-Divinylbenzene (SDB) sorbents from spiked water samples.

The enhanced performance of the Strata-X sorbent can be attributed to its modified surface, which incorporates multiple retention mechanisms, including hydrophobic, π-π, and hydrophilic interactions.[1][2] This allows for a stronger and more selective retention of a wider range of compounds, including polar phenols, compared to the purely hydrophobic interactions of unmodified SDB.[1][2]

Experimental Protocols

The following is a detailed methodology for the solid-phase extraction of this compound from water, as employed in the comparative study.

1. Sample Preparation:

  • A 500 mL water sample was spiked with a standard solution of this compound.

  • The sample was then acidified to a pH of approximately 3.5 using glacial acetic acid.[1]

2. Solid-Phase Extraction (SPE) Procedure:

  • Sorbent: Strata-X (500 mg/6 mL) or Styrene-Divinylbenzene (SDB) cartridges were used.[1][2]

  • Conditioning: The SPE cartridge was conditioned with 5 mL of methanol, followed by 5 mL of deionized water.[1]

  • Sample Loading: The prepared 500 mL water sample was passed through the conditioned cartridge using a vacuum manifold.[1][2]

  • Washing: The cartridge was washed with 10 mL of deionized water.

  • Drying: The cartridge was dried under vacuum for 10 minutes.

  • Elution: The retained analytes were eluted from the cartridge with 5 mL of a 1:1 (v/v) mixture of acetone and methylene chloride, followed by 5 mL of methylene chloride. All elution solvents were collected in the same test tube.[1]

3. Analysis:

  • The collected eluate was concentrated to 0.5 mL.

  • The concentrated sample was then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Experimental Workflow

The general workflow for the solid-phase extraction of this compound is illustrated in the following diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike Acidify Acidify to pH 3.5 Spike->Acidify Condition 1. Condition Cartridge (Methanol, Water) Acidify->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Acetone/Methylene Chloride) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Figure 1: General workflow for the solid-phase extraction of this compound.

References

A Comparative Analysis of Phenolic Resins: 2-(tert-Butyl)-4-chlorophenol vs. 2-tert-Butylphenol in Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and synthesis of phenolic resins derived from chlorinated and non-chlorinated tert-butylphenols.

In the realm of polymer chemistry, particularly in the synthesis of high-performance resins, the choice of phenolic monomer is a critical determinant of the final product's properties. This guide provides a comparative analysis of resins synthesized from 2-(tert-Butyl)-4-chlorophenol and its non-chlorinated analogue, 2-tert-butylphenol. While extensive data is available for resins derived from isomers of tert-butylphenol, particularly para-tert-butylphenol, there is a notable lack of specific experimental data in peer-reviewed literature for resins synthesized directly from this compound. Therefore, this guide will present established data for tert-butylphenol-based resins and provide a theoretical and inferred comparison for its chlorinated counterpart, drawing upon general principles of polymer chemistry.

Executive Summary

Phenolic resins are valued for their excellent thermal stability, chemical resistance, and adhesive properties. The introduction of a tert-butyl group on the phenol ring enhances solubility in organic solvents and can improve certain mechanical properties. The further addition of a chlorine atom, as in this compound, is expected to impart distinct characteristics to the resulting resin, including enhanced flame retardancy and altered chemical resistance. This guide will delve into these differences, providing available quantitative data and detailed experimental protocols for the well-characterized non-chlorinated analogue.

Data Presentation: A Comparative Overview

Due to the limited availability of specific experimental data for resins derived from this compound, the following tables primarily showcase data for resins synthesized from tert-butylphenol (specifically p-tert-butylphenol, for which more data is available). The properties of the chlorinated analogue's resin are presented as expected trends based on the influence of halogenation on polymer properties.

Table 1: Comparison of Monomer Properties

PropertyThis compound2-tert-Butylphenol
CAS Number 13395-85-288-18-6
Molecular Formula C₁₀H₁₃ClOC₁₀H₁₄O
Molecular Weight 184.66 g/mol 150.22 g/mol
Appearance White to light yellow solidLiquid
Boiling Point Not readily available224 °C
Melting Point Not readily available-7 °C
Solubility Moderately soluble in organic solvents, less soluble in water.Soluble in organic solvents.

Table 2: Expected Performance Comparison of Resulting Resins

Performance MetricResin from this compound (Expected)Resin from 2-tert-Butylphenol (Experimental Data for p-tert-butylphenol resin)
Thermal Stability Potentially higher due to the presence of C-Cl bonds and increased molecular weight.Thermally stable, with degradation often occurring in multiple stages. Decomposes hardly below 200°C.[1]
Curing Time May be slower due to the steric hindrance and electronic effects of the chlorine atom.Curing time is dependent on the catalyst and temperature. Can be rapid with appropriate catalysts.
Chemical Resistance Expected to have enhanced resistance to certain chemicals, particularly non-polar solvents and acids. May have reduced resistance to some bases.Good resistance to a range of chemicals.
Flame Retardancy Significantly enhanced due to the presence of chlorine.Standard phenolic resin flame retardancy.
Adhesion Potentially altered adhesion properties due to changes in polarity.Excellent adhesion to various substrates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of phenolic resins from tert-butylphenol. These can serve as a foundational methodology for the synthesis of resins from its chlorinated analogue, with the understanding that reaction conditions may require optimization.

Synthesis of p-tert-Butylphenol-Formaldehyde Resin (Novolac Type)

Materials:

  • p-tert-Butylphenol

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (catalyst)

  • Toluene (solvent, optional)

Procedure:

  • Charge a reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel with p-tert-butylphenol and toluene (if used).

  • Heat the mixture to 90-105°C with stirring until the p-tert-butylphenol is completely dissolved.

  • Add oxalic acid to the reaction mixture.

  • Gradually add the formaldehyde solution to the flask over a period of time while maintaining the reaction temperature.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours.

  • After the reaction, neutralize the catalyst with a suitable base (e.g., sodium hydroxide solution).

  • Remove water and any solvent by distillation, initially at atmospheric pressure and then under vacuum, until the desired softening point of the resin is achieved.

Synthesis of p-tert-Butylphenol-Formaldehyde Resin (Resol Type)

Materials:

  • p-tert-Butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (catalyst)

Procedure:

  • In a reaction vessel, combine p-tert-butylphenol and a sodium hydroxide solution.

  • Heat the mixture to approximately 65°C with stirring.

  • Slowly add the formaldehyde solution to the reaction mixture.

  • Maintain the reaction temperature for a specified period, typically several hours, to allow for the formation of the resol resin.[2]

  • The reaction can be stopped by cooling and neutralizing the catalyst with an acid.

  • The resulting resin can be dehydrated under vacuum to the desired viscosity.

Mandatory Visualizations

Experimental Workflow for Resin Synthesis

experimental_workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product phenol Phenolic Monomer (this compound or 2-tert-Butylphenol) reaction Polycondensation Reaction (Heating and Stirring) phenol->reaction formaldehyde Formaldehyde formaldehyde->reaction catalyst Catalyst (Acid or Base) catalyst->reaction neutralization Neutralization (If required) reaction->neutralization dehydration Dehydration (Vacuum Distillation) neutralization->dehydration resin Phenolic Resin dehydration->resin

Caption: Experimental workflow for the synthesis of phenolic resins.

Logical Relationship: Influence of Chlorine Substitution on Resin Properties

logical_relationship cluster_monomer Monomer Structure cluster_properties Expected Resin Properties chlorophenol This compound flame_retardancy Increased Flame Retardancy chlorophenol->flame_retardancy Introduction of Chlorine thermal_stability Potentially Increased Thermal Stability chlorophenol->thermal_stability Increased Bond Strength and Molecular Weight chemical_resistance Altered Chemical Resistance chlorophenol->chemical_resistance Polarity and Steric Effects curing_kinetics Potentially Slower Curing chlorophenol->curing_kinetics Electronic and Steric Hindrance nonchlorophenol 2-tert-Butylphenol nonchlorophenol->flame_retardancy Standard nonchlorophenol->thermal_stability Good nonchlorophenol->chemical_resistance Good nonchlorophenol->curing_kinetics Standard

Caption: Influence of chlorine substitution on expected resin properties.

Discussion and Conclusion

The substitution of a chlorine atom onto the 2-tert-butylphenol backbone is anticipated to yield a phenolic resin with a distinct property profile. The most significant and predictable impact is the enhancement of flame retardancy, a well-established effect of halogenation in polymers. The increased molecular weight and the strength of the carbon-chlorine bond may also contribute to improved thermal stability.

However, the presence of the bulky and electronegative chlorine atom at the ortho position relative to the hydroxyl group could introduce steric hindrance and alter the electron density of the aromatic ring. This may, in turn, affect the reactivity of the monomer during polymerization, potentially leading to slower curing times and requiring adjustments to the synthesis protocol. The change in polarity imparted by the chlorine atom is also likely to modify the chemical resistance profile of the resulting resin, possibly enhancing its resistance to non-polar solvents while potentially decreasing its stability in the presence of strong bases.

For researchers and professionals in drug development, where the purity, stability, and inertness of materials are paramount, these potential differences are critical considerations. While resins from 2-tert-butylphenol offer a well-characterized option with good performance, the theoretical advantages of a chlorinated analogue—particularly in applications requiring enhanced flame retardancy—warrant further experimental investigation.

Recommendation for Future Research: To provide a definitive comparison, dedicated studies on the synthesis and characterization of resins from this compound are essential. Such research should focus on optimizing the synthesis conditions and conducting comprehensive thermal analysis (TGA, DSC), curing kinetic studies, and chemical resistance testing against a broad spectrum of solvents and reagents. This would enable a direct, data-driven evaluation and unlock the full potential of this modified phenolic resin in advanced applications.

References

A comparative analysis of the environmental persistence of butylated chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical compounds is a critical consideration in their development and application. This guide provides a comparative analysis of the environmental persistence of butylated chlorophenols, a class of compounds with potential industrial and pharmaceutical relevance. Due to a scarcity of direct experimental data on butylated chlorophenols, this analysis draws upon available data for two related groups of compounds: butylated phenols (specifically butylated hydroxyanisole - BHA, and butylated hydroxytoluene - BHT) and various chlorophenols. By comparing the known environmental behaviors of these parent compounds, we can infer the likely persistence characteristics of butylated chlorophenols.

Data Presentation: Comparative Persistence Data

The following tables summarize key quantitative data on the environmental persistence of butylated phenols and a selection of chlorophenols. This data provides a basis for understanding how the addition of butyl and chloro functional groups influences a molecule's stability and fate in the environment.

Table 1: Environmental Half-life Data for Butylated Phenols and Chlorophenols

CompoundEnvironmental CompartmentHalf-lifeCitation(s)
Butylated Phenols
Butylated Hydroxyanisole (BHA)Water (Direct Photolysis)3.8 ± 0.1 hours
Water (with Natural Organic Matter)1.19 ± 0.06 hours
Water (with Fulvic Acid)1.09 ± 0.09 hours
Butylated Hydroxytoluene (BHT)Water (Direct Photolysis)6.9 ± 0.4 hours
Chlorophenols
4-Chlorophenol (4-CP)Water (Chlorination, 3 mg/L Chlorine)12.1 minutes[1]
Polychlorinated Biphenyls (PCBs)Soil10.9 - 11.2 years[2]
Pentachlorophenol (PCP)SoilGenerally persistent, but can be degraded under specific microbial conditions.[3]

Table 2: Bioaccumulation Potential of Butylated Phenols and Chlorophenols

Compound / Compound ClassBioaccumulation PotentialKey FindingsCitation(s)
Butylated Phenols
4-tert-ButylphenolNot BioaccumulativeLow measured bioconcentration factors (BCF) in fish.
4-tert-PentylphenolNot BioaccumulativeLow measured bioconcentration factors (BCF) in fish.
Chlorophenols
Chlorophenols (general)Varies with chlorinationBioaccumulation potential increases with the number of chlorine atoms.[4][5]
Polychlorinated Hydroxydiphenyl Ethers (impurities in chlorophenol formulations)Bioavailable and transported in the aquatic environment.Methoxy analogues show higher accumulation potential than hydroxylated forms.[6]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the generation of reliable and comparable data on the environmental fate of chemicals.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Methodology:

    • The test substance, typically radiolabeled, is applied to fresh soil samples.

    • For aerobic testing, the soil is maintained at a specific moisture content and incubated in the dark at a controlled temperature. The headspace is continuously purged with carbon dioxide-free, humidified air.

    • For anaerobic testing, the soil is flooded with water, purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions, and then incubated.

    • At various time intervals, soil and water (in anaerobic tests) samples are collected and analyzed for the parent compound and its transformation products.

    • Evolved carbon dioxide (from aerobic tests) or other volatile compounds are trapped and quantified.

    • The rate of degradation (half-life, DT50) and the formation and decline of major transformation products are calculated.

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This guideline assesses the transformation of a chemical in a system simulating the interface between water and sediment.

  • Methodology:

    • Intact sediment cores with overlying water are collected from a suitable aquatic environment.

    • The radiolabeled test substance is added to the water phase.

    • For aerobic systems, the overlying water is aerated. For anaerobic systems, the system is kept under an inert atmosphere.

    • The systems are incubated in the dark at a constant temperature.

    • At predetermined intervals, samples of water and sediment are taken and analyzed for the parent substance and its transformation products.

    • The degradation rate in the total system and in the individual compartments (water and sediment) is determined.

OECD Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This test evaluates the ultimate biodegradation (mineralization to carbon dioxide) of a chemical in a natural surface water environment.

  • Methodology:

    • A sample of natural surface water, containing its native microbial population, is collected.

    • The radiolabeled test substance is added to the water sample at a low concentration.

    • The test vessels are incubated in the dark with shaking to ensure aerobic conditions.

    • The evolution of ¹⁴CO₂ is monitored over time by trapping it in an alkaline solution.

    • The percentage of mineralization is calculated based on the amount of ¹⁴CO₂ produced relative to the initial amount of ¹⁴C-labeled test substance.

    • The rate of mineralization and the ultimate extent of biodegradation are determined.

Mandatory Visualization

Experimental Workflow for Environmental Persistence Assessment

The following diagram illustrates a typical tiered approach for assessing the environmental persistence of a chemical, incorporating the OECD guidelines described above.

G cluster_0 Tier 1: Screening Tests cluster_1 Tier 2: Inherent Biodegradability cluster_2 Tier 3: Simulation Studies cluster_3 Assessment A Ready Biodegradability (e.g., OECD 301) B Inherent Biodegradability (e.g., OECD 302) A->B If not readily biodegradable C Soil Degradation (OECD 307) B->C If inherently biodegradable but more data needed D Water/Sediment Degradation (OECD 308) B->D E Surface Water Mineralization (OECD 309) B->E F Persistent (P) or not Persistent (not P) C->F D->F E->F G Very Persistent (vP) or not vP F->G

Caption: Tiered testing strategy for assessing chemical persistence.

Generalized Aerobic Biodegradation Pathway of Chlorophenols

This diagram illustrates a common pathway for the aerobic microbial degradation of chlorophenols, which involves initial hydroxylation followed by ring cleavage. The persistence of these compounds is often related to the initial dechlorination steps.

G A Chlorinated Phenol B Chlorocatechol A->B Monooxygenase C Ring Cleavage Products (e.g., chloro-muconic acid) B->C Dioxygenase D Dechlorination C->D E Intermediates of Central Metabolism (e.g., TCA cycle) D->E F Mineralization (CO2, H2O, Cl-) E->F

Caption: Aerobic degradation pathway of chlorophenols.

Comparative Analysis and Inferences for Butylated Chlorophenols

Based on the available data, the following comparative points can be made:

  • Persistence: Butylated phenols like BHA and BHT exhibit relatively short half-lives in aquatic environments, particularly when exposed to light (photodegradation). In contrast, chlorophenols, especially those with a higher degree of chlorination like PCBs and PCP, are known for their significant persistence in soil and sediment. The presence of chlorine atoms on the phenol ring generally increases the resistance of the molecule to microbial degradation. Therefore, it can be inferred that butylated chlorophenols would likely exhibit greater persistence than their non-chlorinated butylated phenol counterparts . The butyl group may slightly increase the lipophilicity, potentially leading to greater sorption to organic matter in soil and sediment, which could further enhance persistence.

  • Bioaccumulation: Butylated phenols such as 4-tert-butylphenol and 4-tert-pentylphenol are not considered bioaccumulative. The bioaccumulation potential of chlorophenols, however, increases with the number of chlorine atoms. This suggests that butylated chlorophenols could have a higher bioaccumulation potential than butylated phenols , and this potential would likely increase with the degree of chlorination on the phenol ring.

  • Degradation Pathways: The primary degradation pathways for butylated phenols in the aquatic environment appear to be photodegradation. For chlorophenols, microbial degradation (both aerobic and anaerobic) is a key process, although it can be slow for highly chlorinated compounds. It is plausible that butylated chlorophenols would be susceptible to both photodegradation and microbial degradation . The butyl group might be targeted by microbial enzymes, potentially leading to initial transformation products. However, the chlorinated ring would likely require specific enzymatic machinery for cleavage and dechlorination, similar to other chlorophenols. The overall rate of degradation would depend on the interplay between these different degradation mechanisms and environmental conditions.

Conclusion

While direct experimental data on the environmental persistence of butylated chlorophenols is limited, a comparative analysis of butylated phenols and chlorophenols provides valuable insights. The addition of chlorine atoms to a butylated phenol structure is expected to increase its environmental persistence and bioaccumulation potential. The butyl group may influence the compound's partitioning behavior and could be a site for initial microbial attack.

For a comprehensive understanding of the environmental fate of specific butylated chlorophenols, experimental studies following standardized OECD guidelines are essential. Such studies would provide the necessary quantitative data to accurately assess their persistence, bioaccumulation, and potential risks to the environment. Researchers and drug development professionals should consider these inferred properties during the early stages of development and prioritize environmental testing to ensure the sustainable use of these compounds.

References

Navigating the Degradation of 2-(tert-Butyl)-4-chlorophenol: A Comparative Guide to Cost-Effective Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the environmental persistence of 2-(tert-Butyl)-4-chlorophenol (TBCP), a chlorinated alkylphenol with notable toxicity, selecting an efficient and economically viable degradation technology is paramount. This guide provides an objective comparison of leading degradation technologies, supported by experimental data, to inform the selection of the most suitable remediation strategy.

This document delves into a comparative analysis of advanced oxidation processes (AOPs), biological treatment, and other relevant methods for the degradation of TBCP and structurally similar phenolic compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide aims to equip researchers with the necessary information to assess the cost-effectiveness of different approaches.

Performance Comparison of TBCP Degradation Technologies

The selection of a degradation technology is a trade-off between efficiency, treatment time, and operational cost. The following tables summarize the performance of various technologies in degrading TBCP and related chlorophenols. It is important to note that direct cost-effectiveness data for TBCP is limited; therefore, data from similar phenolic compounds are included for a broader perspective, with assumptions clearly stated.

TechnologyTarget PollutantDegradation Efficiency (%)Treatment TimeKey Operational ParametersEstimated Operating Cost (€/m³)Reference
Ozonation 2,4-di-tert-butylphenol~100%< 20 minOzone dosage: > 6 mg/L, pH: 7Varies with ozone dosage and electricity cost[1]
Electrochemical Oxidation Chlorinated Phenols> 50%1 hourCurrent density: < 0.1 mA/cm², Anode material (PbO₂, SnO₂, IrO₂)Dependent on electricity consumption and electrode stability[2]
Fenton Process Textile Wastewater (COD: 848 mg/L)88.9% (COD removal)Not specifiedpH: 3, Fe²⁺: 200 mg/L, H₂O₂: 300 mg/L9.56 - 16.88[3]
Photo-Fenton Process Textile Wastewater (COD: 848 mg/L)93.2% (COD removal)Not specifiedpH: 3, Fe²⁺: 200 mg/L, H₂O₂: 300 mg/L13.46 - 20.13[3]
Photocatalysis (UV/TiO₂) 2,4,6-Trichlorophenol~75%Not specifiedCatalyst: TiO₂, UV irradiationGenerally lower operating cost, but catalyst deactivation can be an issue[4]
Biological Treatment (Anaerobic-Aerobic SBR) 2,4,6-Trichlorophenol~100%6 hours (HRT)Acclimated biomass, sequential anaerobic-aerobic conditionsGenerally lower operating cost for high-strength wastewater[5]

Note: The operating costs are indicative and can vary significantly based on the scale of operation, initial pollutant concentration, local chemical and electricity prices, and the specific reactor configuration. The data for Fenton, Photo-Fenton, and biological treatment are for complex industrial wastewater and not solely for a single phenolic compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. Below are representative experimental protocols for key TBCP degradation technologies, synthesized from the available literature.

Ozonation of 2,4-di-tert-butylphenol

This protocol is based on the study of the ozonation of a structurally similar compound, 2,4-di-tert-butylphenol[1].

  • Reactor Setup: A semi-batch reactor equipped with a gas diffuser for ozone introduction, a magnetic stirrer, and ports for sampling and off-gas analysis.

  • Reactants:

    • Aqueous solution of 2,4-di-tert-butylphenol (e.g., 5 mg/L).

    • Ozone gas produced from an ozone generator.

  • Procedure:

    • The reactor is filled with a known volume of the 2,4-di-tert-butylphenol solution.

    • The solution is stirred continuously to ensure homogeneity.

    • A continuous flow of ozone gas is bubbled through the solution at a controlled flow rate and concentration.

    • Aqueous samples are withdrawn at regular intervals to monitor the concentration of the target compound and its degradation byproducts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The effect of operational parameters such as initial pH, ozone dosage, and the presence of radical scavengers is investigated by systematically varying these conditions.

Electrochemical Oxidation of Chlorinated Phenols

This protocol is a generalized procedure based on studies of the electrochemical degradation of various chlorinated phenols[2][6].

  • Reactor Setup: An electrochemical cell with an anode (e.g., Pt, PbO₂, SnO₂, IrO₂), a cathode (e.g., stainless steel), a reference electrode (e.g., Ag/AgCl), and a power supply.

  • Reactants:

    • Aqueous solution of the chlorinated phenol.

    • Supporting electrolyte (e.g., Na₂SO₄) to enhance conductivity.

  • Procedure:

    • The electrochemical cell is filled with the chlorinated phenol solution containing the supporting electrolyte.

    • A constant current or potential is applied between the anode and cathode using the power supply.

    • The solution is typically stirred or circulated to improve mass transport.

    • Samples are collected periodically to analyze the concentration of the parent compound and its degradation products.

    • The influence of current density, anode material, initial pH, and electrolyte concentration on the degradation efficiency and current efficiency is evaluated.

Fenton and Photo-Fenton Degradation of Phenolic Compounds

The following is a representative protocol for Fenton and photo-Fenton processes, which are effective for a wide range of phenolic compounds[3][7].

  • Reactor Setup: A batch reactor, which for the photo-Fenton process is equipped with a UV lamp (e.g., mercury lamp).

  • Reactants:

    • Aqueous solution of the phenolic compound.

    • Ferrous salt (e.g., FeSO₄·7H₂O) as the catalyst.

    • Hydrogen peroxide (H₂O₂) as the oxidant.

  • Procedure:

    • The reactor is filled with the phenolic wastewater.

    • The pH of the solution is adjusted to the optimal range (typically pH 3) using acid (e.g., H₂SO₄).

    • The ferrous salt is added to the solution and dissolved.

    • The reaction is initiated by the addition of hydrogen peroxide. For the photo-Fenton process, the UV lamp is switched on simultaneously.

    • The reaction mixture is stirred throughout the experiment.

    • Samples are taken at different time intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH or a reducing agent to consume the residual H₂O₂).

    • The samples are analyzed for the concentration of the phenolic compound, Total Organic Carbon (TOC), and Chemical Oxygen Demand (COD).

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the typical workflows for comparing different degradation technologies.

Experimental_Workflow_AOPs cluster_prep Sample Preparation cluster_tech Degradation Technologies cluster_analysis Analysis cluster_eval Evaluation Prep Prepare TBCP Solution Char Characterize Initial Concentration (HPLC/GC-MS) Prep->Char Ozone Ozonation Char->Ozone Electro Electrochemical Oxidation Char->Electro Fenton Fenton/Photo-Fenton Char->Fenton Photo Photocatalysis Char->Photo Sampling Periodic Sampling Ozone->Sampling Electro->Sampling Fenton->Sampling Photo->Sampling Analysis Analyze Degradation (HPLC/GC-MS, TOC, COD) Sampling->Analysis Kinetics Determine Reaction Kinetics Analysis->Kinetics Cost Cost-Effectiveness Analysis (Energy, Chemicals, Maintenance) Kinetics->Cost Compare Compare Technologies Cost->Compare Experimental_Workflow_Bio cluster_prep Biomass Acclimation cluster_degradation Biodegradation Experiment cluster_analysis Monitoring and Analysis cluster_eval Cost-Effectiveness Evaluation Inoculum Select Microbial Inoculum Acclimate Gradually Increase TBCP Concentration Inoculum->Acclimate Reactor Set up Bioreactor (e.g., SBR) Acclimate->Reactor Operation Operate under Controlled Conditions (e.g., Anaerobic/Aerobic) Reactor->Operation Sampling Regular Sampling of Influent and Effluent Operation->Sampling Analysis Analyze TBCP, TOC, COD, and Biomass Concentration Sampling->Analysis Kinetics Determine Biodegradation Kinetics Analysis->Kinetics Cost Estimate Operating Costs (Nutrients, Aeration, Sludge Disposal) Kinetics->Cost Compare Compare with other Treatment Options Cost->Compare

References

Quantitative Structure-Activity Relationship (QSAR) for Substituted Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of substituted phenols and their biological activity is crucial for designing safer, more effective compounds. This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) models applied to substituted phenols, supported by experimental data and detailed methodologies.

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms on the ring replaced by other functional groups. These substitutions significantly influence the physicochemical properties and, consequently, the biological activities of the phenols, which range from antioxidant and antimicrobial effects to toxicity. QSAR studies offer a powerful computational approach to model and predict these activities, thereby accelerating the process of drug discovery and risk assessment.

Comparing QSAR Models for Predicting Biological Activity

Various QSAR models have been developed to predict the biological activities of substituted phenols. These models primarily differ in the statistical methods employed and the types of molecular descriptors used. The predictive power of a QSAR model is typically evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

A common approach involves Multiple Linear Regression (MLR), which establishes a linear relationship between the biological activity and a set of molecular descriptors.[1][2] More advanced techniques like Artificial Neural Networks (ANN) and Deep Neural Networks (DNN) can capture complex, non-linear relationships and often exhibit higher predictive performance.[1][3]

Table 1: Comparison of QSAR Models for Predicting the Toxicity of Substituted Phenols

Model TypeOrganism/AssayEndpointKey DescriptorsReference
MLRTetrahymena pyriformispIGC50log K_ow, pK_a>0.8>0.6[2][4]
MLRRana japonica tadpolesLC50Quantum Chemical Descriptors--
ANNPhotobacterium phosphoreumpEC50Electronic and Physicochemical--[1]
DNNTetrahymena pyriformislog(1/IGC50)Hydrophobic, Steric, ElectronicHighHigh[3]
MLRDaphnia magnaToxicityHydrophobicityStrong Dependence-[4]

Note: pIGC50, LC50, and pEC50 are measures of toxicity. log K_ow represents hydrophobicity. pK_a is the acid dissociation constant. Specific R² and Q² values vary between individual studies.

Table 2: Comparison of QSAR Models for Predicting the Antioxidant Activity of Substituted Phenols

Model TypeAssayEndpointKey DescriptorsReference
MLRDPPH radical scavengingIC50Quantum Chemical, Topological--[5]
CPG NNRadical scavengingActivityMOLMAP descriptors-0.71[6]
MLR-Redox PotentialsH_f, E(lumo-r), E(homo), OH groups--[7]

Note: IC50 represents the concentration required for 50% inhibition. DPPH is a stable free radical used to measure antioxidant activity. H_f is the heat of formation, E(lumo-r) and E(homo) are molecular orbital energies.

Key Molecular Descriptors in Phenol QSAR

The biological activity of substituted phenols is predominantly influenced by a combination of hydrophobic, electronic, and steric factors.[3][4]

  • Hydrophobicity (log K_ow or log P): This is a crucial descriptor for toxicity, as it governs the ability of a compound to cross biological membranes.[4] A strong correlation between hydrophobicity and toxicity has been observed in numerous studies.[4][8]

  • Electronic Properties: Descriptors such as the acid dissociation constant (pK_a), Hammett sigma constants, and quantum chemical parameters (e.g., HOMO and LUMO energies) describe the electronic nature of the substituents.[4][7] These properties are critical for understanding reaction mechanisms, such as those involved in antioxidant activity.

  • Steric Properties: The size and shape of the substituents can influence how a molecule interacts with its biological target.

Experimental Protocols

The development of robust QSAR models relies on high-quality experimental data. Below are generalized methodologies for determining the biological activities frequently used in QSAR studies of substituted phenols.

Toxicity Assays
  • Tetrahymena pyriformis Growth Inhibition Assay:

    • T. pyriformis cultures are grown in a suitable medium to the exponential phase.

    • A range of concentrations of the test phenol is added to the cultures.

    • The cultures are incubated for a specified period (e.g., 40-60 hours).

    • Cell density is measured, typically using a spectrophotometer.

    • The 50% growth inhibitory concentration (IGC50) is calculated by plotting growth inhibition against the logarithm of the phenol concentration.[3][4]

  • Fish Acute Toxicity Test (e.g., Guppies):

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a series of concentrations of the test phenol in water.

    • The test is conducted over a fixed period (e.g., 96 hours).

    • Mortality is recorded at regular intervals.

    • The lethal concentration for 50% of the fish (LC50) is determined using statistical methods like probit analysis.[4]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test phenol are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific time.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[5]

Visualizing QSAR Workflows and Relationships

The following diagrams illustrate the typical workflow of a QSAR study and the fundamental relationship between molecular descriptors and biological activity.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of Substituted Phenols Activity Experimental Biological Activity (e.g., IC50, LC50) Data->Activity Descriptors Calculation of Molecular Descriptors (e.g., logP, pKa, Quantum) Data->Descriptors Split Data Splitting (Training & Test Sets) Activity->Split Descriptors->Split Model QSAR Model Generation (e.g., MLR, ANN) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction Interpretation Mechanistic Interpretation Validation->Interpretation

A typical workflow for a QSAR study.

Descriptor_Activity_Relationship cluster_structure Chemical Structure cluster_descriptors Molecular Descriptors cluster_activity Biological Activity Structure Substituted Phenol Hydrophobicity Hydrophobicity (logP) Structure->Hydrophobicity Electronic Electronic Properties (pKa, HOMO/LUMO) Structure->Electronic Steric Steric Factors (Size, Shape) Structure->Steric Activity Toxicity / Antioxidant Activity Hydrophobicity->Activity Electronic->Activity Steric->Activity

References

Safety Operating Guide

Proper Disposal of 2-(tert-Butyl)-4-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of hazardous waste is paramount in research and development settings to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(tert-butyl)-4-chlorophenol, tailored for researchers, scientists, and drug development professionals.

This compound is a compound that presents several hazards; it is known to cause skin irritation, and serious eye damage, is suspected of damaging fertility, and is toxic to aquatic life.[1][2] Adherence to proper disposal protocols is therefore critical.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure all requisite safety measures are in place.

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this compound.[3][4] This includes:

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of a significant splash.[5][6]

  • Skin Protection: A lab coat, long sleeves, and closed-toe shoes are essential. For potential body splashes, a butyl rubber or neoprene apron is recommended.[6]

  • Hand Protection: The choice of gloves depends on the concentration and duration of exposure. For high concentrations, butyl rubber or Viton gloves offer good resistance. Neoprene gloves are also a suitable option.[6]

  • Respiratory Protection: All procedures involving this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Spill Management:

In the event of a spill, a clear and practiced response plan is essential.

  • Immediate Actions: Evacuate the immediate area. With the appropriate PPE, contain the spill using absorbent materials like vermiculite or sand.[8]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through your institution's hazardous waste management program. Do not discharge this chemical down the drain or mix it with general waste.[10][11]

  • Waste Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, tubes, gloves), in a dedicated and clearly labeled hazardous waste container.[12] Do not mix with incompatible waste streams.[11]

  • Container Selection: Use a container that is in good condition, has a secure screw-top lid, and is chemically compatible with chlorinated phenols.[12][13] Avoid using metal containers for corrosive waste.[12] The original product container, if empty and in good condition, can be a suitable option.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its concentration.

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.[13]

  • Storage: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation. The container must be kept closed at all times except when adding waste.[12] Ensure secondary containment, such as a plastic tray, is used to capture any potential leaks.

  • Waste Pickup: Once the container is 90% full, or within the time limits specified by your institution (often 6 months from the accumulation start date), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.[13] Follow your institution's specific procedures for requesting a pickup.

On-Site Treatment and Disposal Options (for specialized facilities)

For facilities with the appropriate permits and equipment, on-site treatment to degrade this compound may be an option. These methods typically involve advanced oxidation processes (AOPs) or bioremediation.

Quantitative Data on Chlorophenol Degradation

The following table summarizes the efficiency of various degradation methods for chlorophenols. Note that data for this compound is limited, and information for structurally similar compounds is provided as a proxy.

Treatment MethodTarget CompoundEfficiency/RateConditions
Photocatalysis with TiO22-Chlorophenol~93% degradation in 2 hours7.5 g/L TiO2, pH 3, 2.25 mW/cm2 UV light
Wet Peroxide Oxidation2,4,6-Trichlorophenol~90% TOC reduction in 1 hour1 g/L Fe3O4/γ-Al2O3 catalyst, stoichiometric H2O2 dose, pH 3, 90°C
Bioremediation (Anaerobic-Aerobic)2,4,6-Trichlorophenol>95% removalSequencing batch reactor with rotating biological bed, HRT 6h
Experimental Protocols for On-Site Treatment

1. Advanced Oxidation Process (AOP): Photocatalysis with TiO₂

This method utilizes a semiconductor catalyst (TiO₂) and UV light to generate highly reactive hydroxyl radicals that degrade organic pollutants.

  • Catalyst Suspension: Prepare a suspension of titanium dioxide (TiO₂) in the aqueous waste containing this compound. A typical catalyst loading is 1 g/L.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the specific chlorophenol, often acidic (e.g., pH 3).

  • Irradiation: Irradiate the suspension with a UV light source (e.g., a mercury lamp) while continuously stirring to keep the catalyst suspended.

  • Monitoring: Periodically take samples to analyze the concentration of the target compound using techniques like HPLC to determine the degradation rate.

  • Catalyst Removal: After the reaction is complete, the TiO₂ catalyst can be removed by filtration and potentially reused.

  • Neutralization and Disposal: Neutralize the treated effluent before disposal according to institutional guidelines.

2. Bioremediation: Anaerobic-Aerobic Sequencing Batch Reactor (SBR)

This biological treatment method uses microorganisms to break down the contaminant. An initial anaerobic phase is often used for dechlorination, followed by an aerobic phase for complete mineralization.

  • Acclimation: Gradually acclimate a microbial culture (e.g., activated sludge) to the chlorophenol waste to enhance degradation efficiency.

  • Bioreactor Setup: Introduce the acclimated culture into a sequencing batch reactor containing the chlorophenol waste and a suitable growth medium.

  • Anaerobic Phase: Operate the reactor under anaerobic conditions to promote reductive dechlorination of the this compound.

  • Aerobic Phase: Subsequently, aerate the reactor to facilitate the aerobic degradation of the resulting intermediates.

  • Monitoring: Monitor the degradation of the parent compound and its intermediates, as well as parameters like Chemical Oxygen Demand (COD).

  • Disposal: After successful degradation, dispose of the treated effluent and microbial biomass in accordance with institutional biosafety and chemical waste guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound and a conceptual overview of an advanced oxidation process.

Caption: Disposal Workflow Diagram

AOP_Pathway Conceptual Pathway for AOP Degradation of Chlorophenols chlorophenol This compound (in aqueous waste) aop Advanced Oxidation Process (e.g., UV/TiO2) chlorophenol->aop intermediates Chlorinated Intermediates chlorophenol->intermediates degrades to radicals Generation of Hydroxyl Radicals (•OH) aop->radicals radicals->chlorophenol attacks mineralization Mineralization Products (CO2, H2O, Cl-) intermediates->mineralization further oxidation

Caption: AOP Degradation Pathway

References

Safeguarding Your Research: A Guide to Handling 2-(tert-Butyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides critical safety and logistical information for the handling and disposal of 2-(tert-Butyl)-4-chlorophenol (CAS No. 13395-85-2). The following procedural guidance is designed to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include skin irritation, serious eye damage, and respiratory irritation.[1] Adherence to the recommended personal protective equipment protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile rubber is recommended for splash protection. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.Prevents skin contact and irritation.[2][3]
Eye and Face Protection Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory when handling the chemical.Protects against splashes that can cause serious eye damage.
Skin and Body Protection Laboratory coatStandard lab coat to be worn over personal clothing.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodA NIOSH-approved respirator may be necessary for operations with a potential for significant aerosol or dust generation.Prevents inhalation of irritant vapors or dust.

Note: The selection of appropriate PPE is contingent on the specific laboratory procedures and the potential for exposure. A thorough risk assessment should be conducted before commencing any work.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and ensuring regulatory compliance. The following step-by-step guidance outlines the operational workflow.

Handling Protocol
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Close the container securely immediately after use.

  • Experimental Procedure:

    • Perform all reactions and manipulations involving this compound within the chemical fume hood.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Designated, sealed, and chemically compatible container."Hazardous Waste," "this compound," and the date of accumulation.Store in a designated satellite accumulation area. Arrange for pickup by the institution's environmental health and safety department.[4][5][6]
Contaminated PPE Lined and sealed waste container."Hazardous Waste - Contaminated PPE"Segregate from general laboratory waste. Follow institutional guidelines for hazardous waste disposal.[6]
Liquid Waste Designated, sealed, and chemically compatible container."Hazardous Waste," list of all chemical constituents with approximate concentrations, and the date of accumulation.Store in a designated satellite accumulation area, ensuring segregation from incompatible waste streams. Arrange for pickup by the institution's environmental health and safety department.[4][5][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional emergency response team.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Decontaminate Surfaces & Equipment handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 post1 Properly Remove & Dispose of PPE handle3->post1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 post2 Wash Hands Thoroughly post1->post2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.